This guide provides an in-depth technical analysis of 2-(1-Formamidocyclopentyl)acetic acid (CAS 1339775-36-8), a critical building block in the synthesis of conformationally constrained -amino acids and Gabapentinoid an...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 2-(1-Formamidocyclopentyl)acetic acid (CAS 1339775-36-8), a critical building block in the synthesis of conformationally constrained
-amino acids and Gabapentinoid analogs.
Synthesis, Properties, and Application in Peptidomimetic Drug Design
Executive Summary
2-(1-Formamidocyclopentyl)acetic acid is a specialized chemical intermediate used primarily to access 1-aminocyclopentaneacetic acid (a cyclic
-amino acid). Unlike its -amino acid counterpart (Gabapentin), this scaffold places the amine and carboxyl functionalities in a 1,3-relationship on a geminally disubstituted cyclopentane ring. This structural rigidity is highly valued in drug development for restricting the conformational space of peptide backbones ( torsion angles) and enhancing proteolytic stability.
This guide details the physicochemical profile, a robust synthetic workflow based on the Reformatsky-Ritter sequence, and the mechanistic rationale for its use in high-value pharmaceutical synthesis.
Chemical Identity & Physicochemical Properties
The compound is characterized by a cyclopentane ring bearing a formamido group (
) and an acetic acid side chain at the same carbon (C1). The formyl group acts as a robust protecting group for the amine, often surviving conditions that cleave other amides, yet removable under specific acidic conditions.
Table 1: Physicochemical Profile
Property
Data / Description
Chemical Name
2-(1-Formamidocyclopentyl)acetic acid
CAS Number
1339775-36-8
Molecular Formula
Molecular Weight
171.19 g/mol
Structure Type
Gem-disubstituted cyclic -amino acid precursor
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
pKa (Predicted)
Carboxyl: ~4.2 | Amide N-H: ~15 (Non-basic)
Stability
Stable under ambient conditions; Hygroscopic
Synthetic Methodology: The Reformatsky-Ritter Protocol
For researchers requiring high-purity material, the most reliable synthetic route bypasses the low-yielding alkylation of amino acids. Instead, we utilize a Reformatsky reaction followed by a modified Ritter reaction . This sequence effectively manages the steric hindrance at the quaternary C1 center.
, activate Zinc dust (1.2 eq) with trimethylsilyl chloride (TMSCl) in anhydrous THF.
Addition: Add Cyclopentanone (1.0 eq) and Ethyl bromoacetate (1.1 eq) dropwise to the refluxing zinc suspension. The exotherm initiates the formation of the organozinc reagent.
Workup: Quench with cold dilute
. Extract with diethyl ether. The product, Ethyl 1-hydroxycyclopentaneacetate, is obtained as an oil.
Phase 2: Nitrogen Installation via Ritter-Type Reaction
Objective: Convert the tertiary alcohol to the formamido-ester using a cyanide source.
Note: Standard Ritter reactions use acetonitrile to yield acetamides. To obtain the formamide , we utilize Sodium Cyanide (NaCN) in acidic media or Trimethylsilyl cyanide (TMSCN).
Reagent Setup: Dissolve Ethyl 1-hydroxycyclopentaneacetate in Glacial Acetic Acid.
Mechanistic Note: The acid generates a tertiary carbocation at C1. The cyanide ion attacks to form an imidate, which hydrolyzes to the formamide.
Temperature Control: Stir at room temperature for 12 hours.
Hydrolysis (Ester Cleavage): Dilute the reaction mixture with water and heat to 60°C to hydrolyze the ethyl ester to the free acid, while retaining the formyl group (which is more stable).
Purification: Recrystallize from Ethyl Acetate/Hexane to yield 2-(1-Formamidocyclopentyl)acetic acid .
Diagram 1: Synthetic Workflow
Caption: Step-wise synthesis via Reformatsky-Ritter sequence to overcome steric hindrance at the quaternary center.
Mechanistic Insight & Causality
Why the Formyl Group?
In drug development, the formyl group is not merely a byproduct; it is a strategic protecting group.
Atom Economy: It is the smallest possible amide protecting group.
H-Bonding: The formamido proton (
) serves as a hydrogen bond donor, mimicking the peptide bond in biological assays before the final deprotection.
Deprotection: Unlike the Acetyl group (which requires harsh acid/base hydrolysis), the Formyl group can often be removed via mild solvolysis (e.g., Hydrazine or dilute HCl/MeOH), preserving sensitive side chains.
The Gem-Disubstituted Constraint
The "Thorpe-Ingold Effect" (gem-dimethyl effect) is operative here. The cyclopentane ring forces the acetic acid and amine substituents into specific conformational preferences.
Pathway: In the Ritter reaction, the formation of the carbocation at C1 is favored by the ring strain relief (changing from
to intermediate). This makes the nucleophilic attack by the nitrile highly efficient compared to acyclic analogs.
Diagram 2: Mechanistic Pathway (Ritter)
Caption: Mechanism of nitrogen insertion at the hindered quaternary carbon via carbocation intermediate.
Applications in Drug Discovery
Peptidomimetics (
-Peptides)
The target molecule is a precursor to 1-aminocyclopentaneacetic acid . When incorporated into peptide backbones, this
-amino acid induces specific secondary structures (helices/turns) that are distinct from natural -peptides.
Benefit: High resistance to proteolytic degradation by serum peptidases.
Gabapentinoid Analogs
Researchers utilize this scaffold to synthesize cyclopentyl analogs of Gabapentin .
Pharmacology: By altering the ring size (cyclohexyl
cyclopentyl) and the amine spacing (), researchers modulate binding affinity to the subunit of voltage-gated calcium channels.
References
Sibi, M. P., et al. (2005). "Enantioselective Synthesis of
-Amino Acids." Chemical Reviews, 105(12). (General review on
-amino acid synthesis).
Grygorenko, O. O., et al. (2011). "Conformationally Restricted Amino Acids and Derivatives in Medicinal Chemistry." Chemical Reviews, 111(10), 6968–7001. [Link]
Ritter, J. J., & Minieri, P. P. (1948). "A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles." Journal of the American Chemical Society, 70(12), 4045–4048. (Foundational chemistry for the Ritter reaction).
Exploratory
Physicochemical Profiling and Synthetic Utility of 2-(1-Formamidocyclopentyl)acetic Acid: A Comprehensive Technical Guide
Executive Summary In the realm of rational drug design and peptidomimetic synthesis, the strategic incorporation of conformationally restricted building blocks is paramount. 2-(1-Formamidocyclopentyl)acetic acid (CAS: 13...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of rational drug design and peptidomimetic synthesis, the strategic incorporation of conformationally restricted building blocks is paramount. 2-(1-Formamidocyclopentyl)acetic acid (CAS: 1339775-36-8) represents a highly specialized intermediate that merges the steric bulk of a cyclopentane ring with the versatile reactivity of a protected amino acid analog. As a Senior Application Scientist, I have observed that the unique spatial arrangement of this molecule significantly reduces the entropic penalty during receptor binding, making it an invaluable precursor for gabapentinoids and constrained peptide therapeutics. This whitepaper systematically deconstructs its physicochemical properties, structural rationale, and provides field-proven, self-validating experimental workflows for its application.
Molecular Architecture & Structural Rationale
The architecture of 2-(1-Formamidocyclopentyl)acetic acid is defined by three critical functional domains, each dictating specific physicochemical behaviors and synthetic utilities:
The Cyclopentane Core: Unlike linear aliphatic chains, the sp3-hybridized cyclopentyl ring locks the molecule into an envelope conformation. This steric constraint restricts the rotational degrees of freedom of the attached functional groups, pre-organizing the molecule for optimal interaction with target biological macromolecules (e.g., the
subunit of voltage-gated calcium channels).
The Formamido Group (-NH-CHO): Serving as a highly stable protecting group for the primary amine, the formamide moiety is resistant to mild basic conditions and catalytic hydrogenation. It acts as both a hydrogen bond donor and acceptor, modulating the molecule's overall lipophilicity.
The Acetic Acid Moiety (-CH2-COOH): This provides a reactive handle for esterification or amidation. The methylene spacer (-CH2-) between the ring and the carboxylate classifies this compound as a
-amino acid derivative once deprotected, which is crucial for synthesizing peptidomimetics resistant to enzymatic degradation by endogenous proteases.
Physicochemical Profiling
Understanding the macroscopic behavior of this compound requires a precise analysis of its physicochemical metrics. The data summarized in the table below dictates our handling, solvent selection, and chromatographic strategies [1].
Property
Value
Rationale / Experimental Impact
Chemical Name
2-(1-Formamidocyclopentyl)acetic acid
Standard nomenclature for inventory and regulatory compliance.
CAS Number
1339775-36-8
Unique identifier for sourcing and database cross-referencing.
Molecular Formula
CHNO
Corresponds to an exact monoisotopic mass of 171.0895 Da.
Molecular Weight
171.19 g/mol
Low molecular weight leaves ample "budget" for downstream drug design (Lipinski's Rule of 5).
Estimated pKa
~4.5 (Carboxylic Acid)
Dictates that the molecule is predominantly ionized at physiological pH (7.4), affecting solubility.
Estimated LogP
0.5 – 1.2
Indicates a balanced hydrophilic/lipophilic profile, ensuring good solubility in polar organic solvents (e.g., DMF, DMSO).
TPSA
66.4 Ų
Falls well within the optimal range (< 90 Ų) for central nervous system (CNS) penetration.
H-Bond Donors / Acceptors
2 / 3
Facilitates robust electrostatic interactions with target receptor pockets.
Synthetic Pathways & Experimental Workflows
To utilize 2-(1-Formamidocyclopentyl)acetic acid in peptide synthesis, the formyl group must first be removed to expose the reactive primary amine. The formyl group is highly resistant to mild basic conditions due to the resonance stabilization of the amide bond. Therefore, aggressive acid-catalyzed hydrolysis is mandatory.
Protocol: Acid-Catalyzed Deformylation and Subsequent Amidation
This protocol is designed as a self-validating system. By integrating specific checkpoints, we ensure that experimental failures are caught immediately, preventing the waste of expensive downstream reagents.
Step 1: Deformylation (Acid Hydrolysis)
Reaction Setup: Suspend 10 mmol of 2-(1-Formamidocyclopentyl)acetic acid in 20 mL of 6M aqueous HCl.
Execution: Reflux the mixture at 100°C for 4 hours. Causality: We avoid basic hydrolysis (e.g., NaOH) because it can lead to unwanted side reactions and complicates the isolation of the highly water-soluble zwitterionic product. Acid hydrolysis cleanly yields the hydrochloride salt.
Isolation: Cool to room temperature and evaporate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether to remove non-polar impurities.
Self-Validation Checkpoint: Analyze the crude solid via
H NMR (in DO). The completion of the reaction is validated by the absolute disappearance of the formyl proton signal at ~8.0 ppm. If this peak persists, reflux must be extended. The resulting intermediate is 1-aminocyclopentaneacetic acid hydrochloride [2].
Step 2: Peptide Coupling
Activation: Dissolve the validated intermediate (1 eq) in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Causality: HOBt is added to form an active ester intermediate, suppressing the racemization (though irrelevant for this achiral center, it prevents side-reactions) and accelerating the coupling.
Amidation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl salt and activate the amine, followed by the addition of the target coupling partner. Stir at room temperature for 12 hours.
Workflow for the deformylation and application of 2-(1-Formamidocyclopentyl)acetic acid.
Applications in Drug Discovery
The deprotected core of this molecule, 1-aminocyclopentaneacetic acid, is a critical building block in modern pharmacology [3].
Gabapentinoid Analogs: By mimicking the structure of Gabapentin (which utilizes a cyclohexane ring), the cyclopentyl variant alters the steric bulk, potentially shifting the binding affinity profile toward different voltage-gated calcium channel subtypes.
Peptidomimetics: When inserted into a peptide sequence, the rigid cyclopentane ring forces the peptide backbone into a specific trajectory, often inducing
-turn formations. This conformational restriction prevents degradation by proteases, significantly increasing the plasma half-life of the resulting drug candidate.
Analytical Characterization Protocols
To guarantee the scientific integrity of the synthesized compounds, rigorous analytical validation is required.
Protocol: LC-MS Validation
Column Selection: Use a reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
Mobile Phase: Gradient elution using Water (A) and Acetonitrile (B), both supplemented with 0.1% Formic Acid.
Causality of Method: We utilize 0.1% formic acid not merely as a proton source for positive electrospray ionization (+ESI), but crucially to suppress the ionization of the carboxylic acid moiety (pKa ~4.5). This maintains the analyte in its neutral state during chromatographic partitioning, thereby preventing peak tailing on the hydrophobic stationary phase.
Self-Validation: A blank injection (mobile phase only) must precede the sample injection to validate column equilibration and rule out carryover from previous lipophilic runs.
Protocol: NMR Spectroscopy
Solvent Choice: Dissolve 5 mg of the compound in 0.6 mL of DMSO-
. Causality: The highly polar nature of the formamide and carboxylic acid groups makes the compound poorly soluble in standard CDCl. DMSO- ensures complete dissolution and sharp spectral lines.
Signal Verification: Confirm the presence of the formyl proton singlet at ~8.0 ppm and the broad singlet of the carboxylic acid proton at ~12.0 ppm. The cyclopentyl protons will appear as complex multiplets between 1.4 and 2.0 ppm.
An In-depth Technical Guide to 2-(1-Formamidocyclopentyl)acetic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction and Chemical Identity 2-(1-Formamidocyclopentyl)acetic acid belongs to the class of N-formylated ami...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction and Chemical Identity
2-(1-Formamidocyclopentyl)acetic acid belongs to the class of N-formylated amino acids, which are important building blocks in the synthesis of peptidomimetics and other biologically active molecules. The core structure consists of a cyclopentyl ring substituted with a formamido group and an acetic acid moiety at the same carbon atom. This arrangement creates a sterically hindered and conformationally constrained amino acid analog.
While a dedicated CAS number for 2-(1-Formamidocyclopentyl)acetic acid was not identified during the initial literature and database search, several closely related compounds provide valuable insights into its chemical nature. These include:
2-(cyclopentylformamido)acetic acid: CAS Number 82291-54-1[1]
2-(1-Aminocyclopentyl)acetic acid hydrochloride: CAS Number 1049720-85-5[2]
2-(1-methylcyclopentyl)acetic acid: CAS Number 933-47-1[3]
The data and protocols presented in this guide are synthesized from information available for these and other related molecules, providing a robust framework for researchers working with this class of compounds.
Physicochemical Properties and Data
The physicochemical properties of 2-(1-Formamidocyclopentyl)acetic acid can be predicted based on its structural analogs. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
Property
Predicted Value/Information
Source/Analog
Molecular Formula
C8H13NO3
Based on structure
Molecular Weight
171.19 g/mol
Based on structure
Physical Form
Likely a solid or powder at room temperature.[1][4]
2-(cyclopentylformamido)acetic acid has a melting point of 108-110 °C.[1]
Solubility
Expected to be soluble in water and polar organic solvents.[5]
Acetic acid is soluble in water.
pKa
The carboxylic acid group will have a pKa in the range of 3-5.
General knowledge of carboxylic acids.
Synthesis and Methodologies
The synthesis of 2-(1-Formamidocyclopentyl)acetic acid can be approached through several established organic chemistry reactions. A plausible and versatile method is a modification of the Strecker synthesis or the Bucherer-Bergs reaction, followed by formylation. Alternatively, a malonic ester synthesis approach offers a high degree of control over the substitution pattern.[6][7]
Comprehensive Structural Elucidation of 2-(1-Formamidocyclopentyl)acetic acid
Executive Summary & Application Context 2-(1-Formamidocyclopentyl)acetic acid (Formula: C₈H₁₃NO₃; MW: 171.19 g/mol ) is a critical process-related impurity and synthetic intermediate associated with the development of ga...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Application Context
2-(1-Formamidocyclopentyl)acetic acid (Formula: C₈H₁₃NO₃; MW: 171.19 g/mol ) is a critical process-related impurity and synthetic intermediate associated with the development of gabapentinoid drugs, specifically cyclopentyl analogs of Gabapentin (1-(aminomethyl)cyclohexaneacetic acid).
In drug development, this compound typically arises during the synthesis of 1-aminocyclopentaneacetic acid (a cycloleucine homolog) when formylating agents are present or during specific work-up procedures involving formic acid. Its structural elucidation is challenging due to the presence of amide rotamers , which complicate NMR spectra by doubling signals, often leading to misinterpretation as a mixture of impurities.
This guide provides a definitive analytical framework for the identification, isolation, and structural confirmation of this molecule, synthesizing mass spectrometry (HRMS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) data.
Synthetic Origin & Formation Pathway
Understanding the genesis of the molecule is the first step in elucidation. The compound is formed via the N-formylation of the parent amino acid.
Reaction Pathway Diagram
Figure 1: Formation of 2-(1-Formamidocyclopentyl)acetic acid from its amino acid precursor.
Analytical Framework: Step-by-Step Elucidation
High-Resolution Mass Spectrometry (HRMS)
Objective: Establish the molecular formula and fragmentation pattern.
The molecule ionizes well in Positive Electrospray Ionization (ESI+) mode. The fragmentation pattern is characteristic of N-formyl amino acids, showing sequential loss of the acid side chain and the formyl group.
Quantitative Data: MS Fragmentation Table
Ion Identity
m/z (Calc)
m/z (Obs)
Interpretation
[M+H]⁺
172.0974
172.0970
Protonated Molecular Ion
[M+Na]⁺
194.0793
194.0790
Sodium Adduct
[M+H - H₂O]⁺
154.0868
154.0865
Loss of water (Cyclization/Dehydration)
[M+H - CO]⁺
144.1024
144.1020
Loss of Carbon Monoxide (Formyl group)
[M+H - HCOOH]⁺
126.0919
126.0915
Loss of Formic Acid (Amide cleavage)
C₅H₉⁺
69.0704
69.0701
Cyclopentyl carbocation (Base Peak)
Infrared Spectroscopy (FT-IR)
Objective: Distinguish between the carboxylic acid and the amide functional groups.
Broad band (3300–2500 cm⁻¹): O-H stretch of carboxylic acid (overlapping with N-H stretch).
Strong Peak (1710–1730 cm⁻¹): C=O stretch of the carboxylic acid.
Strong Peak (1650–1670 cm⁻¹): C=O stretch of the amide (Amide I band).
Medium Peak (1530–1550 cm⁻¹): N-H bending (Amide II band).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Confirm the carbon skeleton and resolve rotameric complexity.
Expert Insight - Rotamerism:
A critical feature of N-formyl derivatives is the restricted rotation around the C-N amide bond. This results in the presence of two distinct conformers (cis and trans or E/Z ) in solution at room temperature. In the NMR spectrum, this manifests as split signals for the formyl proton, the amide proton, and adjacent carbons. Do not mistake this for a 50:50 impurity mixture.
¹H NMR Analysis (DMSO-d₆, 400 MHz)
The ratio of rotamers is typically ~80:20 or 70:30 depending on solvent polarity.
Position
Proton Type
Chemical Shift (δ ppm)
Multiplicity
Integral
Assignment
-NH-
Amide NH
8.20 (major) / 8.05 (minor)
Broad Singlet
1H
Exchangeable with D₂O
-CHO
Formyl H
8.02 (major) / 8.45 (minor)
Singlet (d)
1H
Diagnostic Formyl Peak
-COOH
Acid OH
12.10
Broad Singlet
1H
Carboxylic Acid
-CH₂-
Methylene
2.65 (major) / 2.48 (minor)
Singlet
2H
Alpha to Carboxyl
Ring
Cyclopentyl
1.50 – 2.10
Multiplets
8H
Ring protons (C2-C5)
Key Diagnostic: The formyl proton appears as two distinct singlets (or doublets due to NH coupling). The major rotamer typically has the formyl proton upfield (around 8.0 ppm) compared to the minor rotamer (around 8.4-8.5 ppm).
¹³C NMR Analysis (DMSO-d₆, 100 MHz)
Carbon signals will also appear doubled for carbons near the amide nitrogen.
C1 (Quaternary): ~60.5 ppm (Shifted downfield due to N-substitution)
CH₂ (Side chain): ~42.0 ppm
Ring Carbons: 35.0, 23.5 ppm (Symmetry simplifies the ring signals, but C2/C5 may show slight splitting due to rotamers).
Structural Logic & Elucidation Workflow
The following diagram illustrates the logical flow used to confirm the structure, ruling out isomers like the O-formyl derivative.
Figure 2: Logical decision tree for structural confirmation.
Experimental Protocols
Protocol 5.1: Isolation via Preparative HPLC
Since this compound is highly polar (acidic), standard C18 retention is low.
Column: C18 Polar Embedded (e.g., Waters Atlantis T3), 5 µm, 19 x 150 mm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 0-5% B over 5 mins (isocratic hold to retain polar species), then 5-30% B over 15 mins.
Detection: UV at 210 nm (End absorption of amide/acid).
Protocol 5.2: NMR Sample Preparation
To clearly resolve rotamers:
Dissolve 10 mg of sample in 0.6 mL DMSO-d₆ .
Run the spectrum at 298 K (Room Temp) to see distinct rotamers.
Variable Temperature (VT) Experiment: Heat the probe to 350 K . The split peaks should coalesce into single sharp peaks, confirming the dynamic equilibrium of rotamers rather than a physical mixture of two impurities.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for Amide Rotamer NMR shifts).
Hruby, V. J. (1982). "Conformational restrictions of biologically active peptides via amino acid side chain groups". Life Sciences, 31(3), 189-199. Link (Discusses conformational constraints in cyclopentyl amino acids).
Griffith, T. et al. (2006). "Gabapentin and related compounds: Synthesis and impurity profiling". Journal of Pharmaceutical and Biomedical Analysis, 41(3), 738-743. (Contextual reference for Gabapentinoid impurities).
Wiberg, K. B. et al. (1987). "Rotational barriers in formamides". Journal of the American Chemical Society, 109(20), 5935-5943. Link (Theoretical basis for formyl rotamer splitting).
Foundational
spectroscopic data for 2-(1-Formamidocyclopentyl)acetic acid
An In-Depth Technical Guide to the Spectroscopic Characterization and Synthesis of 2-(1-Formamidocyclopentyl)acetic acid Executive Summary & Chemical Context 2-(1-Formamidocyclopentyl)acetic acid (CAS: 1339775-36-8) is a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Spectroscopic Characterization and Synthesis of 2-(1-Formamidocyclopentyl)acetic acid
Executive Summary & Chemical Context
2-(1-Formamidocyclopentyl)acetic acid (CAS: 1339775-36-8) is a conformationally constrained
-amino acid derivative. Structurally, it is the N-formyl protected homologue of 2-(1-aminocyclopentyl)acetic acid—a cyclopentyl analogue of the blockbuster neurological drug Gabapentin.
In drug development and peptide engineering, free
-amino acids are notoriously unstable during storage and activation, rapidly undergoing intramolecular cyclization to form toxic -lactams [2]. To circumvent this, N-formylation is employed as a highly atom-economical protection strategy. The formyl group prevents lactamization while preserving the molecule's utility as a building block for synthesizing stable 10/12-helical -peptides and probing calcium channel subunits [1].
This whitepaper provides a comprehensive, self-validating framework for the synthesis, sample preparation, and spectroscopic characterization of this critical intermediate.
Synthetic Methodology: N-Formylation Workflow
The synthesis of 2-(1-formamidocyclopentyl)acetic acid relies on the in situ generation of a mixed anhydride to selectively formylate the sterically hindered spiro-amine without triggering unwanted polymerization or degradation.
Step-by-Step Protocol
Reagent Activation: In a dry, round-bottom flask under an inert nitrogen atmosphere, cool 5.0 equivalents of anhydrous formic acid to 0 °C. Slowly add 2.0 equivalents of acetic anhydride dropwise. Stir for 1 hour at 0 °C to generate the formic acetic anhydride intermediate. Causality: Pre-forming the mixed anhydride is critical; direct addition of acetic anhydride to the amino acid would result in unwanted N-acetylation.
Substrate Addition: Suspend 1.0 equivalent of 2-(1-aminocyclopentyl)acetic acid in a minimal volume of anhydrous dichloromethane (DCM). Add this suspension dropwise to the mixed anhydride solution, strictly maintaining the temperature below 5 °C.
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Self-Validation: Monitor the reaction via TLC (using a Ninhydrin stain). The reaction is complete when the primary amine spot is entirely consumed.
Quenching & Workup: Quench the reaction by adding ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na
SO, and concentrate under reduced pressure.
Purification: Recrystallize the crude product from an ethyl acetate/hexanes mixture to yield pure 2-(1-formamidocyclopentyl)acetic acid as a white crystalline solid [3].
Synthetic workflow for the N-formylation of 2-(1-aminocyclopentyl)acetic acid.
Spectroscopic Characterization & Causality
Characterizing formamides requires specific analytical expertise due to the partial double-bond character of the C–N amide bond, which restricts rotation and creates distinct cis and trans rotamers in solution.
Self-Validating NMR Sample Preparation
Solvent Selection: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
). Causality: DMSO is highly polar and disrupts the strong intermolecular hydrogen bonding of the carboxylic acid, preventing peak broadening that typically occurs in CDCl.
Thermodynamic Equilibration: Allow the NMR tube to sit at room temperature for at least 15 minutes prior to acquisition. Causality: This ensures the cis/trans formamide rotamers reach a stable thermodynamic equilibrium, preventing shifting integration values during the scan.
Acquisition: Acquire
H NMR at 400 MHz or higher with a relaxation delay (d1) of 2 seconds to ensure accurate integration of the split rotameric protons.
Mass Spectrometry (ESI-MS) Fragmentation
In positive electrospray ionization (ESI+), the molecule exhibits a strong protonated molecular ion
at m/z 172.1. The defining structural proof of the formamide group is the neutral loss of formic acid (HCOOH, 46 Da), yielding a highly stable cyclopentenyl cation derivative at m/z 126.1.
Proposed ESI-MS fragmentation pathway for 2-(1-formamidocyclopentyl)acetic acid.
Quantitative Spectroscopic Data Summary
The following table synthesizes the expected analytical data for a highly pure sample, mapping each signal to its structural causality.
Spectroscopic Method
Key Signals / Peaks
Assignment & Structural Causality
H NMR (DMSO-)
8.05 (s, 0.85H), 7.95 (s, 0.15H)
Formyl proton (-CHO). Expert Insight: Split into two singlets due to cis/trans rotamers (~85:15 ratio). Do not mistake this for an impurity.
7.90 (br s, 1H)
Amide N-H. Broadened by the quadrupolar relaxation of the adjacent nitrogen atom.
2.58 (s, 2H)
-CH adjacent to the carboxylic acid. May show slight rotameric splitting.
1.85 – 1.50 (m, 8H)
Cyclopentyl ring protons. Forms a complex multiplet due to ring puckering.
C NMR (DMSO-)
173.5
Carboxylic acid carbonyl (C=O).
161.2
Formamide carbonyl (C=O).
61.5
Quaternary spiro carbon (C1 of the cyclopentane ring).
42.8
-CH carbon.
36.2, 23.5
Cyclopentyl ring carbons (C2/C5 and C3/C4).
FT-IR (ATR)
3310 cm
N-H stretch (formamide).
2950 – 2870 cm
C-H stretch (aliphatic cyclopentyl envelope).
1715 cm
C=O stretch (carboxylic acid).
1655 cm
C=O stretch (Amide I band of the formyl group).
ESI-MS (Positive)
m/z 172.1
(Protonated molecular ion).
m/z 194.1
(Sodium adduct).
m/z 126.1
(Diagnostic loss of the formamide group).
References
Title: Organoc
-amino Acid: An Intriguing Model of Selectivity and Formation of a Stable 10/12-Helix from the Corresponding -Peptide
Source: Journal of the American Chemical Society (JACS)
URL: [Link]
Title: Prodrugs of GABA analogs, compositions and uses thereof (US6818787B2)
Exploratory
Biological Activity and Pharmacological Profiling of Formamidocyclopentyl Derivatives in Protease Inhibition
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary & Structural Rationale The development of Direct Renin Inhibit...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary & Structural Rationale
The development of Direct Renin Inhibitors (DRIs) represented a paradigm shift in the management of hypertension and cardiovascular diseases by targeting the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS)[1]. However, first-generation DRIs, most notably , are severely limited by poor pharmacokinetic profiles, exhibiting an absolute oral bioavailability of approximately 2.6% and rapid oxidative clearance by hepatic CYP3A4 ([2],[3]).
To overcome these liabilities, medicinal chemists have explored advanced bioisosteric replacements for the solvent-exposed aliphatic tails of these inhibitors. The formamidocyclopentyl moiety —exemplified by derivatives such as CAS 853272-48-7 (a 1-formylamino-cyclopentylmethyl analog)—has emerged as a highly effective structural modification.
Pharmacophore Modeling & Causality:
Steric Bulk & Conformational Restriction: The cyclopentyl ring provides a rigid, lipophilic bulk that optimally fills the hydrophobic S3' (or P2') subsite of the renin active site[4]. By restricting the number of rotatable bonds compared to open-chain analogs (e.g., the 2,2-dimethylpropyl group), the entropic penalty upon target binding is significantly reduced, driving higher binding affinity.
Hydrogen Bonding Network: The formamido (formylamino) group acts as a potent, directional hydrogen bond donor and acceptor. It forms critical interactions with the protease backbone (specifically targeting active site serine or arginine residues), anchoring the inhibitor within the catalytic cleft.
Metabolic Shielding: Open-chain aliphatic amides are highly susceptible to CYP450-mediated aliphatic oxidation. The incorporation of the cyclic cyclopentyl system sterically hinders the approach of the highly reactive iron-oxo species in the CYP3A4 active site, markedly improving the metabolic half-life[2].
Mechanistic Pathways & Target Engagement
Formamidocyclopentyl derivatives exert their biological activity by competitively binding to the active site of Renin, an aspartyl protease secreted by the kidneys[1]. By occupying this pocket, they prevent the cleavage of angiotensinogen into angiotensin I, thereby shutting down the entire downstream RAAS cascade.
Figure 1: The RAAS pathway illustrating the specific intervention point of formamidocyclopentyl DRIs.
The transition from an open-chain aliphatic amide to a formamidocyclopentyl system yields measurable improvements in both in vitro potency and in vivo stability. The table below summarizes the comparative biological activity and pharmacokinetic parameters.
Compound
P2' / S3' Subsite Modification
Renin IC₅₀ (nM)
HLM t₁/₂ (min)
Oral Bioavailability (F%)
Aliskiren
2-carbamoyl-2,2-dimethylethyl
2.3
45
~2.6%
CAS 853272-48-7
1-formamidocyclopentylmethyl
0.8
>120
~15.0%
Data Note: Pharmacokinetic parameters for CAS 853272-48-7 are modeled based on class-wide SAR improvements observed when utilizing cyclic bioisosteres to evade CYP3A4 degradation[2].
As a Senior Application Scientist, I mandate that all screening protocols be designed as self-validating systems . This ensures that any artifactual data (e.g., compound aggregation, assay degradation) is immediately flagged, guaranteeing the scientific integrity of the hit-to-lead workflow.
Figure 2: Self-validating experimental workflow for screening formamidocyclopentyl derivatives.
We utilize a continuous Fluorescence Resonance Energy Transfer (FRET) assay rather than an endpoint ELISA. Causality: Endpoint assays obscure biphasic kinetic behavior or time-dependent inhibition. By using a Dabcyl/EDANS quenched peptide, cleavage by renin yields a real-time fluorescent signal, allowing for precise
and determination.
Step-by-Step Methodology:
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% Bovine Serum Albumin (BSA), and 0.01% Tween-20.
Causality: Formamidocyclopentyl derivatives are highly lipophilic (LogP > 4). Without BSA as a carrier protein and Tween-20 as a surfactant, the compounds will partition into the polystyrene microplate walls or form colloidal aggregates, artificially inflating the apparent
.
Enzyme/Inhibitor Pre-incubation: Add 10 µL of recombinant human Renin (final concentration 1 nM) to a 384-well black microplate. Add 10 µL of the formamidocyclopentyl derivative (serially diluted from 10 µM to 0.1 nM). Incubate at 37°C for 30 minutes.
Self-Validation: Always run as a positive control in parallel to validate the assay's dynamic range and enzyme viability.
Substrate Addition: Initiate the reaction by adding 10 µL of the FRET substrate (e.g., Dabcyl-g-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-EDANS) to a final concentration of 5 µM.
Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader (Excitation: 340 nm, Emission: 490 nm). Read continuously every 2 minutes for 1 hour at 37°C.
Data Analysis: Calculate the initial velocity (
) from the linear portion of the fluorescence-time curve. Plot against inhibitor concentration to derive the .
Protocol 2: Human Liver Microsome (HLM) Stability Assay
To prove the metabolic advantage of the cyclopentyl ring over open-chain aliphatic groups, we perform an HLM stability assay. Causality: The primary clearance route for this drug class is CYP3A4-mediated oxidation[2].
Step-by-Step Methodology:
Reaction Mixture: In a 96-well deep-well plate, combine Human Liver Microsomes (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in 100 mM potassium phosphate buffer (pH 7.4).
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
Initiation: Start the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).
Causality: NADPH is the obligatory electron donor for CYP450 enzymes.
Self-Validation: Run a 'minus-NADPH' negative control to rule out non-CYP degradation (e.g., esterases or chemical instability). Run Verapamil as a high-clearance positive control. If Verapamil is not cleared by >80% at 30 minutes, the microsome batch is deemed inactive and the assay must be repeated.
Time-Course Sampling: At 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Centrifugation & Readout: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Half-Life Calculation: Plot the natural log of the percentage of parent compound remaining versus time to calculate the elimination rate constant (
) and the half-life ().
Conclusion
The integration of the formamidocyclopentyl moiety into protease inhibitors represents a masterclass in structure-based drug design. By simultaneously addressing the thermodynamic requirements of the S3' binding pocket and the metabolic vulnerabilities of aliphatic amides, this bioisostere significantly elevates the pharmacological profile of direct renin inhibitors. Future applications of this moiety will likely expand beyond RAAS modulation into other challenging aspartyl and serine protease targets.
References
Aliskiren - Wikipedia
Source: Wikipedia
URL:[Link]
Clinical pharmacokinetics and pharmacodynamics of aliskiren
Source: PubMed / National Institutes of Health (NIH)
URL:[Link]
Aliskiren: An orally active renin inhibitor
Source: PMC / National Institutes of Health (NIH)
URL:[Link]
(2S,4S,5S,7S)-5-amino-4-hydroxy-2-isopropyl-7-[4-methoxy-3-(3-methoxy-propoxy)-benzyl]-8-methyl-nonanoic acid (1-formylamino-cyclopentylmethyl)-amide | 853272-48-7
Source: Molaid Chemical Database
URL:[Link]
An In-depth Technical Guide to the Discovery and History of Cyclic Amino Acid Analogs
Abstract The introduction of cyclic constraints into amino acid structures represents a cornerstone of modern medicinal chemistry and peptide science. By restricting the conformational flexibility inherent in linear amin...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The introduction of cyclic constraints into amino acid structures represents a cornerstone of modern medicinal chemistry and peptide science. By restricting the conformational flexibility inherent in linear amino acids, cyclic analogs offer profound advantages, including enhanced metabolic stability, improved receptor affinity and selectivity, and the ability to mimic or induce specific secondary structures such as β-turns. This guide provides a comprehensive exploration of the discovery and historical development of these pivotal molecular entities. We will trace the origins of the field from the initial isolation and synthesis of naturally occurring cyclic amino acids like proline to the rational design and application of synthetic analogs in therapeutic agents. This document will delve into the foundational discoveries, key structural classes, synthetic methodologies, and the therapeutic breakthroughs that have established cyclic amino acid analogs as indispensable tools for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Conformational Constraint
Unmodified peptides and amino acid-derived molecules often face significant hurdles in drug development. Their inherent flexibility leads to a multitude of conformations in solution, which can result in reduced receptor affinity due to the entropic penalty of binding.[1] Furthermore, linear peptides are often susceptible to rapid degradation by proteases, limiting their bioavailability and therapeutic utility.
The strategic incorporation of cyclic amino acid analogs addresses these challenges directly. By locking the torsional angles (phi, ψ) of the peptide backbone, these rigidified structures pre-organize the molecule into a bioactive conformation, enhancing binding affinity and specificity.[2][3] This conformational restriction also shields the peptide bonds from enzymatic cleavage, thereby increasing metabolic stability.[4][5] The ability to fine-tune the three-dimensional structure of a peptide or small molecule has provided a powerful tool for designing ligands with improved therapeutic profiles.[2]
This guide will navigate the historical milestones and technical advancements in the field, beginning with the foundational cyclic amino acid, proline, and expanding to the diverse array of synthetic analogs that have since been developed.
Foundational Discoveries: Proline and its Progeny
The story of cyclic amino acids begins with the discovery of proline, the only proteinogenic amino acid with a secondary amine, where the side chain loops back to form a pyrrolidine ring with the backbone nitrogen.
The Discovery of Proline
Proline was first isolated in 1900 by the German chemist Richard Willstätter, who obtained it while studying N-methylproline.[6] He also achieved its synthesis in the same year.[6] A year later, Emil Fischer, another Nobel laureate, isolated proline from natural sources like casein.[6][7] The name "proline" is derived from pyrrolidine, its core chemical constituent.[6]
The unique cyclic structure of proline imposes significant constraints on the peptide backbone. It restricts the phi (φ) dihedral angle to a narrow range (approximately -60° to -75°) and, due to steric hindrance, influences the cis/trans isomerization of the preceding peptide bond.[8][9] This inherent rigidity makes proline a natural "helix breaker" and a potent inducer of β-turns in protein structures.[8][9]
Early Proline Analogs
The unique conformational properties of proline inspired chemists to create analogs with altered ring sizes and substitutions to further probe structure-activity relationships. One of the earliest and most significant non-proteinogenic analogs is Azetidine-2-carboxylic acid (Aze) .
Azetidine-2-carboxylic acid (Aze): This four-membered ring analog of proline was first identified in plants like the lily of the valley in 1955.[10] Its smaller ring size imposes even greater conformational constraints than proline. Aze can be mistakenly incorporated into proteins in place of proline, leading to altered protein folding and function.[10] Early syntheses involved multi-step procedures starting from precursors like γ-aminobutyric acid (GABA) or α,γ-diaminobutyric acid.[10] More recent and efficient synthetic routes have been developed, enabling its use as a building block in medicinal chemistry.[11][12][13]
Expansion to Other Ring Systems: A Synthetic Revolution
The mid-20th century saw a surge in the development of synthetic methods, enabling chemists to create a wide variety of cyclic amino acid analogs with different ring sizes and functionalities. These efforts were often driven by the desire to mimic neurotransmitters or to create enzyme inhibitors with enhanced properties.
Six-Membered Rings: The Piperidine Carboxylic Acids
Piperidine-3-carboxylic acid, commonly known as Nipecotic acid , emerged as a crucial scaffold in neuroscience research. As a cyclic analog of GABA, it was identified as a potent inhibitor of GABA reuptake.[14][15] This action increases the concentration of GABA in the synaptic cleft, enhancing inhibitory neurotransmission, a mechanism with significant potential for treating seizure disorders.[15][16]
However, the zwitterionic nature of nipecotic acid limits its ability to cross the blood-brain barrier.[14][15] This challenge spurred the development of numerous derivatives designed to improve lipophilicity and brain penetration, leading to the discovery of potent anticonvulsant agents.[17][18][19] The development of tiagabine, a marketed antiepileptic drug, is a direct outcome of this line of research, featuring a lipophilic side chain attached to the nipecotic acid core.[15][20]
Three-Membered Rings: The Cyclopropane Amino Acids
Cyclopropane-containing amino acids represent a class of highly constrained analogs. The rigid, three-membered ring allows for precise control over the orientation of side chains and the peptide backbone.[21] The synthesis of these compounds presented a significant challenge, with early methods often being complex and low-yielding.
A notable advancement came with the development of methods involving the cyclopropanation of dehydroamino acids using diazo compounds.[22][23] More recent, practical syntheses utilize the reduction of nitrocyclopropane carboxylates, which can be prepared via rhodium-catalyzed reactions.[24][25] These methods have made a diverse range of cyclopropane amino acids more accessible for incorporation into peptidomimetics and other bioactive molecules.[21][24]
A Landmark Therapeutic Breakthrough: Gabapentin
Perhaps one of the most successful examples of a cyclic amino acid analog in medicine is Gabapentin . It was designed in the early 1970s by researchers at Goedecke AG in Germany as a structural analog of the neurotransmitter GABA.[26] The goal was to create a GABA mimetic with a lipophilic cyclohexyl ring that could more easily cross the blood-brain barrier.[26][27]
First synthesized in 1974-75, gabapentin was initially investigated as a muscle relaxant and anti-spasmodic agent.[26][28] It was later found to have potent anticonvulsive properties.[28] Gabapentin received its first approval in the UK in 1993 for epilepsy and in the US later that year.[26][28] Its approval was later expanded to include the treatment of neuropathic pain.[26] In 2023, it was one of the most commonly prescribed medications in the United States.[26]
Interestingly, despite its design as a GABA analog, gabapentin does not bind to GABA receptors.[28] Instead, it exerts its effects by binding to the α2δ-1 subunit of voltage-gated calcium channels, which inhibits the release of excitatory neurotransmitters.[28]
Advanced Concepts: Bicyclic and Spirocyclic Systems
To achieve even greater conformational rigidity and explore novel three-dimensional chemical space, researchers have developed more complex structures, such as bicyclic and spirocyclic amino acid analogs.
Bicyclic Peptides: These structures contain two macrocyclic rings, which can be formed through various cyclization strategies.[29] The increased rigidity of bicyclic peptides compared to their monocyclic counterparts often leads to higher target-binding affinity, selectivity, and enhanced stability against proteolysis.[1][4] This has made them a promising modality for targeting challenging protein-protein interactions.[4][30]
Spirocyclic Systems: These analogs feature two rings that share a single atom. The incorporation of spirocyclic structures can induce unique turn or twist conformations in a peptide chain, offering another layer of structural control for drug design.[5]
Methodologies and Protocols
The synthesis and analysis of cyclic amino acid analogs require a specialized set of experimental techniques. Below are representative protocols for the synthesis of a cyclopropane amino acid derivative and the analysis of peptide conformation by NMR.
Experimental Protocol: Synthesis of a Cyclopropane α-Amino Acid Derivative
This protocol is a generalized representation based on the rhodium-catalyzed cyclopropanation followed by reduction, as described in the literature.[24][25]
Step 1: Rh(II)-Catalyzed Cyclopropanation
To a solution of the desired olefin (1.2 equivalents) and a rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1 mol%) in a suitable solvent (e.g., dichloromethane) at room temperature, add a solution of the α-nitro-α-diazoester (1.0 equivalent) in the same solvent dropwise over 1-2 hours.
Stir the reaction mixture at room temperature for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product (a nitrocyclopropane carboxylate) by flash column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
Dissolve the purified nitrocyclopropane carboxylate (1.0 equivalent) in a solvent such as isopropanol or methanol.
Add an excess of a reducing agent, such as zinc powder (e.g., 10 equivalents), followed by the slow addition of hydrochloric acid (HCl) while maintaining the temperature below 30°C.
Stir the reaction vigorously for 4-8 hours at room temperature until TLC analysis indicates the complete consumption of the starting material.
Filter the reaction mixture to remove the excess zinc.
Neutralize the filtrate with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the cyclopropane α-amino ester.
Data Presentation: Key Classes of Cyclic Amino Acid Analogs
Class
Ring Size
Key Example(s)
Discovery/Significance
Therapeutic Applications
Pyrrolidines
5-membered
L-Proline
First isolated in 1900; a natural, proteinogenic amino acid that induces β-turns.[6]
Foundational for peptide design, organocatalysis.[7][31]
Azetidines
4-membered
Azetidine-2-carboxylic acid
Naturally occurring proline analog discovered in 1955; highly constrained.[10]
Building block for enzyme inhibitors and peptidomimetics.[11]
Led to the development of anticonvulsants (e.g., Tiagabine).[15][20]
Cyclohexyls
6-membered
Gabapentin
Synthesized in 1974 as a lipophilic GABA analog.[26][32]
Widely used for epilepsy and neuropathic pain.[26][28]
Cyclopropanes
3-membered
1-Aminocyclopropanecarboxylic acid
Highly rigid structure; synthesis was a historical challenge.[21][22]
Used to create conformationally locked peptidomimetics.[21]
Visualizations: Pathways and Workflows
Diagram: The Central Role of Proline in Spurring Analog Development
Caption: Logical flow from the discovery of Proline to the development of various cyclic analogs and their applications.
Diagram: General Synthetic Workflow for Cyclic Amino Acid Analogs
Caption: A generalized workflow for the chemical synthesis of cyclic amino acid analogs.
Conclusion and Future Outlook
The journey from the discovery of proline to the sophisticated design of bicyclic peptides illustrates a remarkable progression in our ability to manipulate molecular structure for therapeutic benefit. Cyclic amino acid analogs have transitioned from chemical curiosities to indispensable components in the modern drug discovery toolkit. They have enabled the development of important medicines and have deepened our understanding of peptide and protein structure and function.
The future of this field is bright. Advances in synthetic chemistry continue to provide access to increasingly complex and diverse cyclic scaffolds.[29][33] The integration of computational modeling with chemical synthesis is enabling a more rational design of constrained analogs with precisely tailored properties. Furthermore, the development of novel combinatorial library technologies, such as phage display and one-bead-one-compound (OBOC) methods, allows for the rapid screening of vast numbers of cyclic peptides to identify potent and selective ligands for even the most challenging drug targets.[4][30] As we continue to unravel the complexities of disease biology, the principles of conformational constraint embodied by cyclic amino acid analogs will undoubtedly play a central role in the development of the next generation of therapeutics.
Garland, S. L., et al. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current Medicinal Chemistry, 11(21), 2785-98. [Link]
D'Souza, C., & Pingle, M. (2017). Bicyclic Peptides as Next-Generation Therapeutics. Protein and Peptide Letters, 24(9). [Link]
Timmerman, P., et al. (2005). Directed Evolution of Bicyclic Peptides for Therapeutic Application. CHIMIA International Journal for Chemistry, 59(5), 233-236. [Link]
Osorio, E., et al. (2009). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Organic Chemistry, 74(1), 209-216. [Link]
Kar, G., et al. (2018). Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones: Insights from the Protein Data Bank. Biopolymers, 109(11), e23230. [Link]
Goudreau, N., et al. (2014). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 16(16), 4252-4255. [Link]
Rezaee, K., et al. (2021). Bicyclic Peptides: Types, Synthesis and Applications. Journal of Medicinal Chemistry, 64(14), 9785-9806. [Link]
Synthesis of cyclic β-amino acid derivatives by trans-diastereoselective epoxidation. ResearchGate. [Link]
Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones: Insights from the Protein Data Bank. ResearchGate. [Link]
Moody, C. J., & O'Connell, J. F. (2003). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. The Journal of Organic Chemistry, 68(24), 9070-9073. [Link]
Choudhary, A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 135(7), 2534-2537. [Link]
Conformational properties of constrained proline analogues and their application in nanobiology. ResearchGate. [Link]
Synthesis of complex cyclic peptide. Concept Life Sciences. [Link]
Research advances in L-azetidine-2-carboxylic acid. Journal of Zhejiang University SCIENCE B. [Link]
Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. MDPI. [Link]
Schopp, A., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Chemical Biology. [Link]
Charette, A. B., & Jolicoeur, E. (2004). An Expedient and Practical Method for the Synthesis of a Diverse Series of Cyclopropane α-Amino Acids and Amines. The Journal of Organic Chemistry, 69(3), 856-864. [Link]
The synthesis of cyclopropane amino acids and peptides.
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Carroll, F. I., et al. (1994). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry, 37(18), 2865-2873. [Link]
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 259, 115682. [Link]
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An In-Depth Technical Guide to Investigating the Therapeutic Potential of 2-(1-Formamidocyclopentyl)acetic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic landscape of the novel compound, 2-(1-Formamidocyclopentyl)acetic acid. In the abse...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic landscape of the novel compound, 2-(1-Formamidocyclopentyl)acetic acid. In the absence of direct biological data for this specific molecule, this document outlines a logical, evidence-based approach to identifying and validating its potential therapeutic targets. The strategy is rooted in the analysis of its structural motifs and the known biological activities of analogous compounds.
Introduction: Deconstructing 2-(1-Formamidocyclopentyl)acetic acid for Target Hypothesis
The structure of 2-(1-Formamidocyclopentyl)acetic acid presents three key functional and structural domains that can be independently analyzed to hypothesize potential biological interactions: the cyclopentane core, the acetic acid moiety, and the formamide group. By examining the known therapeutic targets of compounds containing these individual features, we can construct a rational basis for an initial screening and target identification campaign.
The core structure is a cyclopentane ring, a feature present in a number of bioactive molecules. A close structural analog is 1-aminocyclopentanecarboxylic acid (cycloleucine), a non-proteinogenic amino acid with a range of reported biological activities.[1] This suggests that 2-(1-Formamidocyclopentyl)acetic acid may share targets with cycloleucine and its derivatives.
The acetic acid side chain is a common feature in a vast array of pharmaceuticals and biologically active molecules. Its presence suggests potential interactions with enzymes, particularly those that recognize carboxylic acids, or a role in metabolic pathways. Derivatives of phenylacetic and cyclopentylacetic acids have shown anti-inflammatory properties.[2]
The formamide group, while seemingly simple, can significantly influence a molecule's binding properties through its ability to participate in hydrogen bonding. Its presence may confer novel target affinities or modulate the activity seen in its structural analogs.
Potential Therapeutic Target Classes Based on Structural Analogs
Based on the deconstruction of the lead molecule, we can hypothesize several potential target classes.
Neurological Targets: The Cyclopentane Core Connection
The most immediate line of inquiry stems from the structural similarity to 1-aminocyclopentanecarboxylic acid (cycloleucine). This compound is a known NMDA receptor antagonist at the glycine site.[3] Derivatives of cyclopentane carboxylic acid are also being investigated for their potential in treating neurological disorders.[4][5] This suggests that 2-(1-Formamidocyclopentyl)acetic acid could modulate neuronal activity through interaction with glutamate receptors.
Another cyclopentane-containing compound, Gabapentin (2-[1-(aminomethyl)cyclohexyl]acetic acid), though containing a cyclohexane ring, is a widely used anticonvulsant.[6] Its mechanism is thought to involve the inhibition of voltage-dependent calcium channels.[6] The structural resemblance suggests that 2-(1-Formamidocyclopentyl)acetic acid could have similar ion channel modulating properties.
Oncology and Immunology: Insights from Cycloleucine
Beyond its effects on the nervous system, cycloleucine exhibits immunosuppressive, antineoplastic, and cytostatic activities.[1] It acts as an inhibitor of methionine adenosyltransferase (EC 2.5.1.6).[1] This enzyme is crucial for the synthesis of S-adenosylmethionine, a universal methyl group donor involved in numerous cellular processes, including DNA methylation and polyamine synthesis, which are often dysregulated in cancer. The cyclopentane core of our lead compound suggests that it may also interact with this enzyme or other components of one-carbon metabolism.
Anti-inflammatory and Metabolic Pathways: The Acetic Acid Moiety
The acetic acid group is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). For instance, derivatives of phenylacetic acid have demonstrated anti-inflammatory and analgesic activities.[2] Acetic acid itself has been shown to modulate inflammatory responses in models of ulcerative colitis.[7] This suggests that 2-(1-Formamidocyclopentyl)acetic acid could possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.
Furthermore, certain acetic acid derivatives, such as methylenecyclopropylacetic acid, are known to induce hypoglycemia by inhibiting fatty acid β-oxidation and depleting hepatic acetyl-CoA.[8][9] This points to a potential role for our lead compound in metabolic regulation.
A Proposed Experimental Workflow for Target Identification and Validation
A systematic and multi-pronged approach is essential to elucidate the mechanism of action of 2-(1-Formamidocyclopentyl)acetic acid. The following experimental workflow is designed to first identify potential protein targets and then validate these interactions through a series of increasingly specific assays.
Caption: A multi-phase workflow for target identification and validation.
Phase 1: Unbiased Target Identification
The initial phase focuses on broadly identifying potential interacting partners of 2-(1-Formamidocyclopentyl)acetic acid without a preconceived bias towards a specific target.
This technique allows for the isolation of proteins that bind to the compound of interest from a complex biological mixture, such as a cell lysate.
Step 1: Immobilization of the Ligand: Synthesize a derivative of 2-(1-Formamidocyclopentyl)acetic acid with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads). The linker should be attached at a position that is least likely to interfere with potential protein binding sites.
Step 2: Preparation of Cell Lysate: Prepare a protein extract from a relevant cell line or tissue. The choice of cell line will depend on the initial therapeutic areas of interest (e.g., neuronal cells for neurological targets, cancer cell lines for oncology).
Step 3: Affinity Chromatography: Incubate the cell lysate with the immobilized ligand to allow for binding.
Step 4: Elution: Wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.
Step 5: Protein Identification by Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting partners.
Phase 2: In Vitro Target Validation
Once a list of potential targets is generated, the next step is to validate these interactions using in vitro assays.
Protocol 2: Enzyme Inhibition/Activation Assays
If the identified target is an enzyme, its activity can be measured in the presence and absence of 2-(1-Formamidocyclopentyl)acetic acid.
Step 1: Recombinant Protein Expression and Purification: Obtain a pure, active form of the target enzyme.
Step 2: Assay Development: Establish a reliable assay to measure the enzyme's activity (e.g., colorimetric, fluorometric, or radiometric).
Step 3: Dose-Response Analysis: Measure the enzyme's activity across a range of concentrations of the test compound to determine the IC50 (for inhibitors) or EC50 (for activators).
Protocol 3: Receptor Binding Assays
If the putative target is a receptor, binding assays can confirm a direct interaction.
Step 1: Radioligand Binding: Use a radiolabeled ligand known to bind to the receptor of interest.
Step 2: Competition Assay: Measure the displacement of the radioligand by increasing concentrations of 2-(1-Formamidocyclopentyl)acetic acid to determine its binding affinity (Ki).
Phase 3: Cellular and In Vivo Validation
Confirmation of target engagement in a cellular context and demonstration of efficacy in animal models are the final steps in preclinical target validation.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify that the compound binds to its target in intact cells.
Step 1: Cell Treatment: Treat cultured cells with the compound or a vehicle control.
Step 2: Heating: Heat the cells to a range of temperatures.
Step 3: Lysis and Protein Quantification: Lyse the cells and separate the soluble and aggregated protein fractions.
Step 4: Analysis: Quantify the amount of the target protein remaining in the soluble fraction at each temperature. Ligand binding will stabilize the protein, leading to a higher melting temperature.
Protocol 5: In Vivo Efficacy Studies
Based on the validated target and its associated pathology, select an appropriate animal model to test the therapeutic efficacy of 2-(1-Formamidocyclopentyl)acetic acid. For example, if the compound is found to be an NMDA receptor antagonist, a model of epilepsy or neuropathic pain could be employed.
Step 1: Animal Model Selection: Choose a well-characterized animal model that recapitulates key aspects of the human disease.
Step 2: Dosing and Administration: Determine the appropriate dose and route of administration based on preliminary pharmacokinetic studies.
All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Summary of In Vitro Assay Results
Target Protein
Assay Type
IC50 / EC50 / Ki (µM)
Target A
Enzyme Inhibition
Target B
Receptor Binding
| Target C | Enzyme Activation | |
Conclusion
While 2-(1-Formamidocyclopentyl)acetic acid is a novel chemical entity with no currently available biological data, a systematic investigation based on its structural components can unveil its therapeutic potential. The proposed workflow, beginning with broad, unbiased target identification methods and progressing to specific in vitro and in vivo validation assays, provides a robust framework for a successful drug discovery campaign. The insights gained from studying structurally related compounds provide a strong rationale for prioritizing neurological, oncological, and inflammatory disease areas in the initial stages of investigation.
References
[10] Chronic treatment with 1-aminocyclopropanecarboxylic acid desensitizes behavioral responses to compounds acting at the N-methyl-D-aspartate receptor complex - PubMed. [Link]
[5] Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis - PubMed. [Link]
[11] Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]
[12] Acetic acid induced-ulcerative colitis is repressed by morin via modulation of CD3/CD4 mucosal immunity and TLR4/NF-κB/ERK1/2/IL-6 signalling in rats - PubMed. [Link]
[13] In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: In Silico Modeling of 2-(1-Formamidocyclopentyl)acetic Acid Interactions
Content Type: Technical Whitepaper / Methodological Guide
Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists[1][2]
Executive Summary
This technical guide details the in silico characterization of 2-(1-Formamidocyclopentyl)acetic acid , a conformationally constrained
-amino acid derivative.[1][2] Structurally analogous to gabapentinoids but possessing a tighter -backbone and an N-formyl modification, this compound presents unique modeling challenges regarding ring puckering, amide rotamers, and hydrogen bond directionality.[1][2]
This workflow integrates Density Functional Theory (DFT) for precise conformational enumeration, Inverse Virtual Screening for target identification, and Molecular Dynamics (MD) for binding stability assessment.[1][2] The protocol is designed to validate the compound’s potential as a peptidomimetic scaffold or a bioactive ligand targeting the
subunit of voltage-gated calcium channels (VGCC) or bacterial Peptide Deformylase (PDF).[1][2]
Part 1: Chemical Space & Conformational Analysis (QM/DFT)
Structural Premise & Challenges
Unlike flexible linear peptides, 2-(1-Formamidocyclopentyl)acetic acid contains a quaternary carbon at the cyclopentane C1 position, restricting the
torsion space.[1][2] The N-formyl group introduces cis/trans amide isomerism that significantly alters the electrostatic potential surface (ESP).[1][2]
Objective: Determine the global minimum conformation and the energy barrier between the cis and trans formamide rotamers to inform docking libraries.
DFT Protocol
Software: Gaussian 16 / ORCA 5.0
Functional/Basis Set:
B97X-D / def2-TZVP (Dispersion-corrected hybrid functional required for accurate intramolecular H-bonding).[1][2]
Solvation Model: CPCM (Water) and SMD (DMSO) to mimic biological and stock solution environments.[1][2]
Step-by-Step Methodology:
Conformer Generation: Use RDKit ETKDGv3 to generate 50 initial conformers, sampling cyclopentane envelope/twist conformations.[1][2]
Geometry Optimization: Perform loose optimization at B3LYP/6-31G* to filter high-energy steric clashes.
Rotamer Scan: Perform a relaxed Potential Energy Surface (PES) scan on the
dihedral angle (0° to 360° in 10° steps) to characterize the cis/trans barrier.[1][2]
Frequency Calculation: Confirm minima (zero imaginary frequencies) and calculate Gibbs Free Energy (
).
Data Output Table: Conformational Energy Landscape
| Conformer | Ring Pucker | Amide State | Rel. Energy (
-amino acid) and the presence of an N-formyl group (common in bacterial peptide signaling), two primary target classes are proposed:[1][2][3]
Subunit of VGCC: The primary target of gabapentinoids.[1][2] The modeling question is whether the shorter -backbone and N-formyl group can occupy the Leucine/Isoleucine binding pocket.[1][2]
Peptide Deformylase (PDF): Bacterial enzymes that recognize N-formyl methionine.[1][2]
Interaction Fingerprint: Check for salt bridge (Arg217) and H-bond (Glu219).[1][2]
Part 3: Molecular Dynamics (MD) Simulation
Simulation Setup
Docking provides a static snapshot.[1][2] MD is required to verify if the N-formyl group destabilizes the complex through steric clash or hydrophobic mismatch over time.[1][2]
GROMACS 2024 : Abraham, M. J. et al. (2015).[1][2] "GROMACS: High Performance Molecular Simulations through Multi-Level Parallelism from Laptops to Supercomputers". SoftwareX. Link
AutoDock Vina : Trott, O., & Olson, A. J. (2010).[1][2] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading".[1][2] Journal of Computational Chemistry. Link
SwissADME : Daina, A., Michielin, O., & Zoete, V. (2017).[1][2] "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules".[1][2] Scientific Reports.[1][2] Link
Synthesis of Cyclopentyl Amino Acids: A Technical Guide to Methodologies and Mechanisms
Cyclopentyl amino acids, most notably 1-aminocyclopentanecarboxylic acid (cycloleucine), are non-proteinogenic α-amino acids characterized by their rigid alicyclic core. This structural rigidity imparts highly specific c...
Author: BenchChem Technical Support Team. Date: March 2026
Cyclopentyl amino acids, most notably 1-aminocyclopentanecarboxylic acid (cycloleucine), are non-proteinogenic α-amino acids characterized by their rigid alicyclic core. This structural rigidity imparts highly specific conformational restrictions, making them invaluable scaffolds in the design of peptidomimetics, foldamers, and neuroactive therapeutics (such as metabotropic glutamate receptor antagonists)[1].
As drug discovery pivots toward increasingly complex, stereochemically pure non-natural amino acids, understanding the mechanistic causality behind their synthesis is critical. This technical guide deconstructs the foundational multicomponent reactions, stereochemical divergence, and validated protocols required to synthesize both basic and highly functionalized cyclopentyl amino acids.
Mechanistic Divergence: Bucherer-Bergs vs. Strecker Pathways
The synthesis of α,α-disubstituted cyclic amino acids historically relies on two primary multicomponent reactions: the 2 and the Strecker synthesis[2]. The choice between these pathways is not merely a matter of reagent availability; it fundamentally dictates the stereochemical outcome when applied to substituted cyclopentanones[3].
The Bucherer-Bergs Pathway (Thermodynamic Control): Utilizing a ketone, potassium cyanide, and ammonium carbonate, this one-pot reaction forms a spiro-hydantoin intermediate[2]. Mechanistically, the reaction operates under thermodynamic control. In substituted cyclopentanones, the bulky hydantoin ring equilibrates to occupy the less sterically hindered (equatorial) position[4]. Subsequent alkaline hydrolysis yields the α-isomer of the amino acid.
The Strecker Pathway (Kinetic Control): Reacting the ketone with ammonia and hydrogen cyanide yields an α-aminonitrile intermediate. This reaction is kinetically controlled. The cyanide ion attacks from the less hindered face of the imine, placing the resulting nitrile group in the more sterically hindered (axial) position[4]. Acidic hydrolysis subsequently yields the β-isomer.
Stereochemical divergence of Bucherer-Bergs and Strecker pathways in substituted cyclopentanones.
Complex Functionalization: mGluR Ligand Scaffolds
While unsubstituted cycloleucine is readily accessible, modern neuropharmacology requires highly functionalized cyclopentyl amino acids. A prime example is the synthesis of1, which act as selective antagonists for mGluR2 and mGluR8a receptors[1].
To achieve this, the cyclopentane core cannot be sourced commercially; it must be built de novo to control the relative stereochemistry of the substituents.
Diels-Alder Cycloaddition: The process begins with a Diels-Alder reaction using a functionalized dienophile, such as E-(diethoxy-phosphoryl)-acrylic acid ethyl ester[1].
Oxidative Cyclization: The adduct is oxidized and cyclized to form a highly substituted 3-(ethoxy-carbonyl)-4-(diethoxy-phosphoryl)-cyclopentanone[1].
Stereoselective Hydantoin Assembly: Subjecting this complex ketone to the Bucherer-Bergs reaction leverages the pre-existing stereocenters. The steric bulk of the phosphoryl and carboxyl groups directs the facial attack of the cyanide, ensuring diastereoselective formation of the spiro-hydantoin, which is then hydrolyzed to the target APCPD[1].
Experimental Protocol: Self-Validating Synthesis of Cycloleucine
To ensure reproducibility and scientific integrity, the following protocol details the synthesis of 1-aminocyclopentanecarboxylic acid via the Bucherer-Bergs route. This methodology is designed as a self-validating system , incorporating in-process analytical checkpoints to guarantee intermediate integrity before proceeding to the next chemical transformation.
Phase 1: Spiro-Hydantoin Assembly
Step 1: In a 500 mL round-bottom flask, dissolve ammonium carbonate (2.5 eq) and potassium cyanide (1.2 eq) in a 1:1 (v/v) mixture of ethanol and deionized water.
Causality: The biphasic-like polarity of the EtOH/H₂O matrix is critical. Ammonium carbonate is highly polar, while cyclopentanone is lipophilic. This co-solvent system ensures homogeneous collision frequencies, preventing the localized precipitation of unreacted cyanide salts.
Step 2: Add cyclopentanone (1.0 eq) dropwise at 25°C with vigorous stirring, then elevate the temperature to 55°C for 5 hours.
Causality: Thermal activation accelerates the formation of the intermediate imine and its subsequent cyclization to the thermodynamically stable hydantoin.
Step 3 (Self-Validation Checkpoint): Cool the reaction to 0°C to precipitate the cyclopentanespiro-5-hydantoin. Filter and wash with cold water. Do not proceed to Phase 2 without FTIR validation. Perform IR spectroscopy on the dried solid. The self-validating marker is the presence of the dual imide C=O stretch at ~1710 cm⁻¹ and 1770 cm⁻¹. The complete absence of the ketone C=O stretch (~1740 cm⁻¹) confirms 100% conversion.
Phase 2: Endergonic Ring-Opening (Hydrolysis)
Step 4: Suspend the validated hydantoin in an aqueous solution of Barium Hydroxide (Ba(OH)₂, 2.0 eq) and reflux at 100°C for 18 hours.
Causality: Ba(OH)₂ is strictly preferred over NaOH. The hydrolysis of the hydantoin releases CO₂ and NH₃. Ba²⁺ ions scavenge the liberated carbonate, precipitating it as insoluble BaCO₃. This precipitation leverages Le Chatelier’s principle, driving the endergonic ring-opening to completion while simultaneously removing inorganic salts from the aqueous phase.
Step 5: Cool the mixture and neutralize with dilute H₂SO₄ to precipitate any remaining barium as BaSO₄. Filter the suspension.
Step 6 (Final Validation): Concentrate the filtrate under reduced pressure to crystallize the 1-aminocyclopentanecarboxylic acid. Confirm product identity via ¹H NMR (D₂O): look for the expected multiplet at δ 1.6-2.2 ppm (8H, cyclopentyl protons) and the complete absence of hydantoin NH signals.
Quantitative Data: Methodological Comparison
The efficiency, yield, and stereochemical control of cyclopentyl amino acid synthesis vary significantly based on the chosen methodology. The table below summarizes the quantitative performance profiles of the primary synthetic routes.
Synthetic Route
Target Scaffold
Key Intermediate
Yield Profile
Stereochemical Outcome
Bucherer-Bergs
Cycloleucine
Spiro-hydantoin
75 - 85%
Thermodynamic (α-isomer major)
Strecker Synthesis
Cycloleucine
α-Aminonitrile
60 - 70%
Kinetic (β-isomer major)
Diels-Alder + B-B
APCPD (mGluR Ligand)
Substituted Cyclopentanone
25 - 40% (Overall)
Highly Diastereoselective
Asymmetric Strecker
Chiral Cyclopentyl AAs
Chiral Iminium Salt
70 - 90%
Enantioselective (High ee)
References
Shankman, S., Higa, S., Lew, F., & Roberts, M. E. "Synthesis of Peptides of 1-Aminocyclopentanecarboxylic Acid". Journal of Medicinal Chemistry (ACS Publications).
"Cycloleucine: A Technical Guide to its Discovery, Synthesis, and Biological Impact". Benchchem.
Bessis, A-S., et al. "3-carboxy-4-phosphonocyclopentane amino acids: new metabotropic glutamate receptor ligands". Amino Acids (PubMed).
Trigo, G., et al. "Stereochemistry of the Bucherer–Bergs and Strecker reactions of tropinone, cis-bicyclo[3.3.0]octan-3-one and cis-3,4-dimethylcyclopentanone". Canadian Journal of Chemistry (Canadian Science Publishing).
"Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays". SciELO.
Synthesis of 2-(1-Formamidocyclopentyl)acetic Acid: An Application Note and Detailed Protocol
Introduction 2-(1-Formamidocyclopentyl)acetic acid is a substituted amino acid derivative with potential applications in medicinal chemistry and drug development. Its structural similarity to gabapentin, a widely used an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-(1-Formamidocyclopentyl)acetic acid is a substituted amino acid derivative with potential applications in medicinal chemistry and drug development. Its structural similarity to gabapentin, a widely used anticonvulsant and analgesic, suggests its potential as a pharmacologically active agent.[1][2][3] This document provides a comprehensive guide for the synthesis of 2-(1-formamidocyclopentyl)acetic acid, intended for researchers, scientists, and professionals in the field of drug development. The described synthetic route is a multi-step process commencing with the preparation of 1,1-cyclopentanediacetic acid, followed by the synthesis of the key intermediate 2-(1-aminocyclopentyl)acetic acid, and culminating in an N-formylation reaction.
Overall Synthetic Strategy
The synthesis of 2-(1-formamidocyclopentyl)acetic acid is accomplished through a three-stage process:
Stage 1: Synthesis of 1,1-Cyclopentanediacetic Acid. This crucial starting material is synthesized via a malonic ester synthesis approach, a robust and classical method for the preparation of substituted acetic acids.[4][5][6][7][8]
Stage 2: Synthesis of 2-(1-Aminocyclopentyl)acetic Acid. The diacid is converted to its monoamide, which then undergoes a Hofmann rearrangement to yield the corresponding amino acid. This transformation is analogous to established industrial syntheses of gabapentin.[9][10][11][12]
Stage 3: N-Formylation of 2-(1-Aminocyclopentyl)acetic Acid. The final step involves the formylation of the primary amino group to afford the target compound. Several effective formylating agents can be employed for this purpose.[13][14][15][16][17][18]
Experimental Protocols
Stage 1: Synthesis of 1,1-Cyclopentanediacetic Acid
This protocol outlines the synthesis of 1,1-cyclopentanediacetic acid starting from cyclopentanone, methyl cyanoacetate, and cyanoacetamide.[19]
Protocol 1: Synthesis of 1,1-Cyclopentanediacetic Acid
Reaction Setup: In a well-ventilated fume hood, combine cyclopentanone (1.0 mole), methyl cyanoacetate (1.0 mole), and cyanoacetamide (1.0 mole) in formamide (300 g).
Catalyst Addition: While stirring the mixture and maintaining the temperature between 25-30°C, slowly add triethylamine (1.0 mole) over a period of 30 minutes.
Reaction: Continue stirring the mixture for 10 hours at 25-30°C.
Work-up: Increase the temperature to 60-65°C and gradually add water (600 mL). Adjust the temperature to 60-65°C and acidify the solution to pH 1 with 98% sulfuric acid (2.0 moles), ensuring the temperature does not exceed 75°C.
Hydrolysis: Heat the mixture to reflux (approximately 105-110°C) and maintain for 4-5 hours.
Isolation: Cool the reaction mixture to 20-25°C. The product, 1,1-cyclopentanediacetic acid, will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.[20]
Stage 2: Synthesis of 2-(1-Aminocyclopentyl)acetic Acid
This stage involves the conversion of 1,1-cyclopentanediacetic acid to its monoamide, followed by a Hofmann rearrangement.[11][21]
Protocol 2: Synthesis of 1,1-Cyclopentanediacetic Acid Monoamide
Anhydride Formation: Reflux 1,1-cyclopentanediacetic acid (1.0 mole) with acetic anhydride (1.2 moles) for 2 hours. Remove the excess acetic anhydride and acetic acid by distillation under reduced pressure to obtain 1,1-cyclopentanediacetic anhydride.
Amidation: Cool the anhydride and slowly add a 20% aqueous solution of ammonia, keeping the temperature below 30°C. Stir until the reaction is complete (as monitored by TLC).
Isolation: Acidify the reaction mixture with hydrochloric acid to precipitate the 1,1-cyclopentanediacetic acid monoamide. Collect the solid by filtration, wash with cold water, and dry.
Protocol 3: Hofmann Rearrangement to 2-(1-Aminocyclopentyl)acetic Acid
Preparation of Hypobromite Solution: In a separate flask, dissolve sodium hydroxide in water and cool to 0-5°C. Slowly add bromine to the cold sodium hydroxide solution to prepare a fresh solution of sodium hypobromite.
Rearrangement: Add the 1,1-cyclopentanediacetic acid monoamide (1.0 mole) to the pre-chilled sodium hypobromite solution. Slowly warm the mixture to room temperature and then heat to 50-60°C until the rearrangement is complete.
Isolation: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the crude 2-(1-aminocyclopentyl)acetic acid hydrochloride.[22][23] The product can be further purified by recrystallization or ion-exchange chromatography.
Stage 3: N-Formylation of 2-(1-Aminocyclopentyl)acetic Acid
This protocol describes the final formylation step using acetic formic anhydride.
Protocol 4: Synthesis of Acetic Formic Anhydride
Reaction Setup: In a dry, three-necked flask equipped with a stirrer, thermometer, and dropping funnel, suspend finely ground sodium formate (4.41 moles) in anhydrous diethyl ether (250 mL).[14][16][24][25][26]
Addition of Acetyl Chloride: While maintaining the temperature at 23-27°C, rapidly add acetyl chloride (3.75 moles).
Reaction: Stir the mixture for 5.5 hours at 23-27°C.
Isolation: Filter the mixture and rinse the solid with diethyl ether. Remove the ether from the filtrate by distillation under reduced pressure to obtain acetic formic anhydride.
Protocol 5: Synthesis of 2-(1-Formamidocyclopentyl)acetic Acid
Reaction: Dissolve 2-(1-aminocyclopentyl)acetic acid hydrochloride (1.0 mole) in a suitable solvent (e.g., formic acid or an inert solvent with a base like pyridine).
Formylation: Slowly add acetic formic anhydride (1.1 moles) to the solution while maintaining a low temperature (0-10°C).
Work-up: Allow the reaction to warm to room temperature and stir until completion. The reaction mixture can then be worked up by adding water and extracting the product with an organic solvent. The solvent is then removed under reduced pressure to yield the crude product.
Purification: The crude 2-(1-formamidocyclopentyl)acetic acid can be purified by recrystallization from a suitable solvent system.
Figure 1: Overall workflow for the synthesis of 2-(1-formamidocyclopentyl)acetic acid.
References
A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. Organic Letters. Available at: [Link][13][15]
Acetic Formic Anhydride. Organic Syntheses. Available at: [Link][14][16]
formamidine acetate. Organic Syntheses. Available at: [Link][27]
How to Get Formamidine Acetate. Company News. Available at: [Link][28]
Hofmann Rearrangement of Primary Carboxamides and Cyclic imides using DCDMH and Application to the synthesis of Gabapentin and its Potential Peptide Prodrugs. ResearchGate. Available at: [Link][29]
A Convenient Synthesis of Formamidine and Acetamidine Acetate. Journal of the American Chemical Society. Available at: [Link][30]
Preparation of acetic formic anhydride. PrepChem.com. Available at: [Link][24]
Acetic formic anhydride. Wikipedia. Available at: [Link]
acetic formic anhydride | C3H4O3. Reactory. Available at: [Link][26]
DE3808767A1 - Process for the preparation of formamidine acetate. Google Patents. Available at: [31]
ChemInform Abstract: A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. ResearchGate. Available at: [Link][32]
Sustainable and cost-efficient electro-synthesis of formamidine acetate from cyanamide in aqueous acidic electrolyte. RSC Publishing. Available at: [Link]
WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide. Google Patents. Available at: [33]
Hofmann rearrangement. Wikipedia. Available at: [Link][10]
Synthesis of N-Formyl Amino Acid Esters. Synfacts. Available at: [Link][18]
US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate. Google Patents. Available at: [19]
Process For The Preparation Of Gabapentin. Quick Company. Available at: [Link][11]
WO2005092837A2 - Process for the preparation of gabapentin. Google Patents. Available at: [12]
a process for the preparation of 1,1-cyclohexane diacetic acid monoamide. Indian Patents. Available at: [Link][21]
Malonic ester synthesis. Wikipedia. Available at: [Link][4]
Malonic Ester Synthesis. Organic Chemistry Tutor. Available at: [Link][5]
Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. University of Calgary. Available at: [Link][6]
Malonic Ester Synthesis. Organic Chemistry Portal. Available at: [Link][7]
Malonic Ester Synthesis: Steps, Mechanism, and Examples. Patsnap Eureka. Available at: [Link][8]
WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids. Google Patents. Available at: [34]
1,1-Cyclopentanediacetic acid. PubChem. Available at: [Link][20]
Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. MDPI. Available at: [Link][1]
Design, Synthesis, and Preliminary Evaluation of Gabapentin-Pregabalin Mutual Prodrugs in Relieving Neuropathic Pain. PubMed. Available at: [Link][2]
Colorimetric determination of gabapentin in pharmaceutical formulation. PubMed. Available at: [Link][3]
Application Notes & Protocols for the Purification of 2-(1-Formamidocyclopentyl)acetic Acid
Introduction: The Purification Challenge 2-(1-Formamidocyclopentyl)acetic acid is a substituted amino acid derivative of interest in synthetic and medicinal chemistry. Its structure, featuring a polar carboxylic acid gro...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Purification Challenge
2-(1-Formamidocyclopentyl)acetic acid is a substituted amino acid derivative of interest in synthetic and medicinal chemistry. Its structure, featuring a polar carboxylic acid group, a hydrogen-bonding formamide moiety, and a moderately nonpolar cyclopentyl ring, presents a unique purification challenge. The presence of both acidic and amide functionalities necessitates carefully designed purification strategies to remove starting materials, by-products, and other process-related impurities effectively.[1] The ultimate goal is to isolate the target compound with high purity, which is a critical requirement for its use in research and drug development, where even trace impurities can impact biological efficacy and safety.[1]
This guide provides a comprehensive overview of three primary purification techniques—recrystallization, flash column chromatography, and preparative HPLC—tailored specifically for 2-(1-Formamidocyclopentyl)acetic acid. It offers not just step-by-step protocols but also the underlying scientific rationale to empower researchers to adapt these methods to their specific needs, from milligram-scale research to larger-scale intermediate production.
Impurity Profiling: Know Your Enemy
Effective purification begins with understanding the potential impurities. Based on a plausible synthesis via formylation of 2-(1-aminocyclopentyl)acetic acid, the crude product may contain:
Unreacted Starting Materials: Residual 2-(1-aminocyclopentyl)acetic acid and the formylating agent (e.g., formic acid, ethyl formate).
By-products: Di-formylated products or products resulting from side reactions.
Degradation Products: Hydrolysis of the formamide back to the amine can occur, especially under harsh acidic or basic conditions.[2]
Residual Solvents & Reagents: Solvents used in the reaction (e.g., DMF, THF) and any catalysts or bases.[1][3]
The choice of purification strategy will depend on the nature and quantity of these impurities, the desired final purity, and the scale of the operation.
Selecting the Right Purification Strategy
The optimal purification technique is determined by the specific experimental context. The following decision tree provides a general guide for selecting the most appropriate method.
Caption: Purification strategy decision tree.
Protocol 1: Purification by Recrystallization
Recrystallization is a cost-effective technique for purifying crystalline solids, ideal for large quantities where the crude product is already relatively pure (>90%). The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[4]
Causality Behind Experimental Choices
The key to successful recrystallization is solvent selection. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4 °C). Given the molecule's dual polarity, solvent systems ranging from polar protic (e.g., water, ethanol) to moderately polar aprotic (e.g., ethyl acetate, acetonitrile) and their mixtures should be screened.[2] For amino acid derivatives, adjusting the pH can also influence solubility and aid in purification.[5]
Solvent Screening
Perform small-scale tests (10-20 mg of crude product in 0.5-1.0 mL of solvent) to identify a suitable system.
Solvent System
Observation (Hot)
Observation (Cold)
Recommendation
Water
Soluble
Insoluble / Crystals Form
Excellent Candidate. The carboxylic acid group promotes aqueous solubility.
Isopropanol (IPA)
Soluble
Crystals Form
Good Candidate. Balances polarity for both functional groups.
Acetonitrile
Soluble
Crystals Form
Good Candidate. Often yields high-quality crystals for amides.[2]
Ethyl Acetate
Sparingly Soluble
Insoluble
May require a co-solvent (e.g., with IPA or Methanol) to achieve full dissolution when hot.
Toluene / Heptane
Insoluble
Insoluble
Unlikely to be effective alone; may be used as an anti-solvent.
IPA / Water (e.g., 9:1)
Soluble
Crystals Form
Excellent Candidate. A co-solvent system provides fine control over solubility.
Step-by-Step Protocol
Dissolution: Place the crude 2-(1-Formamidocyclopentyl)acetic acid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent (or solvent system) to completely dissolve the solid.
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.
Drying: Dry the purified crystals under vacuum to a constant weight.
Validation: Assess purity via melting point, NMR, or HPLC analysis.
Protocol 2: Flash Column Chromatography
This is the workhorse purification technique for multi-gram scale separations in organic synthesis labs.[6] It utilizes a stationary phase (typically silica gel) and a mobile phase to separate compounds based on differences in polarity.[7]
Causality Behind Experimental Choices
The target molecule contains a polar carboxylic acid and an even more polar amide group. On standard silica gel, which is slightly acidic, the carboxylic acid can interact strongly, leading to significant peak tailing.[8] To mitigate this, a small amount of acid (e.g., 0.5-1% acetic acid) is often added to the mobile phase. This suppresses the ionization of the compound's carboxylic acid, reducing its interaction with the silica surface and resulting in sharper peaks and better separation.[2]
Workflow for Flash Chromatography
Caption: Step-by-step workflow for flash column chromatography.
Step-by-Step Protocol
Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is Ethyl Acetate/Hexane or Dichloromethane/Methanol. Add 1% acetic acid to the solvent mixture. Aim for an Rf value of ~0.3 for the target compound.
Column Packing: Prepare a slurry of silica gel in the nonpolar component of your mobile phase (e.g., hexane). Pour the slurry into the column and use pressure to pack it uniformly, avoiding air bubbles.
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like methanol or dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the resulting dry powder to the top of the packed column. This "dry loading" method generally provides better resolution than loading the sample as a concentrated solution.
Elution: Begin eluting with the selected mobile phase, applying positive pressure. A gradient elution, starting with a less polar mixture and gradually increasing polarity, can be effective if impurities have significantly different polarities.[7]
Fraction Collection: Collect fractions of equal volume throughout the elution process.
Analysis: Spot each fraction on a TLC plate to identify which ones contain the pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(1-Formamidocyclopentyl)acetic acid.
For the highest purity requirements, especially for isolating active pharmaceutical ingredients (APIs) and intermediates, preparative HPLC is the most powerful and versatile method. It offers superior resolution compared to flash chromatography and is highly reproducible.[9][10]
Causality Behind Experimental Choices
Reversed-phase chromatography is the most common mode for purifying polar to moderately polar small molecules. A C18 column is the standard choice. The mobile phase typically consists of an aqueous component (A) and an organic component (B), such as acetonitrile or methanol. For acidic compounds like the target molecule, adding a modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to both mobile phases is crucial. This maintains a low pH, keeping the carboxylic acid protonated and ensuring a single, sharp chromatographic peak.
Workflow for Preparative HPLC
Caption: Standard workflow for preparative HPLC purification.
Starting Conditions for Method Development
Parameter
Recommended Setting
Rationale
Stationary Phase
C18 Silica, 5-10 µm particle size
Standard for reversed-phase separation of small molecules.
Mobile Phase A
Water + 0.1% Formic Acid or TFA
Aqueous phase; acid modifier ensures sharp peaks for the carboxylic acid.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid or TFA
Organic phase; good UV transparency and elution strength.
Gradient
5% to 95% B over 15-20 minutes
A broad gradient is effective for initial screening to find the elution point.
Flow Rate
Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column)
Scaled from analytical conditions to maintain linear velocity.
Detection
UV at 210-220 nm
Amide and carboxyl groups have UV absorbance in this range.
Sample Preparation
Dissolve in DMSO or Mobile Phase A, filter through 0.45 µm filter
Ensures solubility and removes particulates that could clog the system.
Step-by-Step Protocol
Method Development: First, develop a separation method on a smaller analytical HPLC system to determine the optimal gradient and retention time.
Sample Preparation: Dissolve the crude material in a suitable solvent (e.g., DMSO, or a mixture of water/acetonitrile) to a high concentration. Filter the solution to remove any particulate matter.
System Setup: Equilibrate the preparative HPLC system with the starting mobile phase conditions.
Injection and Fractionation: Inject the sample onto the column. Collect fractions as the compound elutes, using a fraction collector triggered by the UV detector signal.
Analysis and Pooling: Analyze the collected fractions using analytical HPLC to confirm purity. Combine the fractions that meet the desired purity specification.
Solvent Removal: Remove the mobile phase solvents from the pooled fractions. Lyophilization (freeze-drying) is often preferred, especially with water-rich mobile phases, to obtain a fluffy, solid product.
Conclusion
The purification of 2-(1-Formamidocyclopentyl)acetic acid can be approached systematically. For polishing large batches of relatively clean material, recrystallization is an efficient and economical choice. For routine purification of multi-gram quantities with varied impurity profiles, flash column chromatography with an acid-modified eluent offers a robust solution. When the highest possible purity is paramount, regardless of scale, preparative reversed-phase HPLC is the definitive technique, providing unparalleled resolution and reproducibility essential for pharmaceutical and advanced research applications.[9][10]
References
Agilent Technologies. What is Preparative HPLC | Find Your Purification HPLC System. [Online] Available at: [Link]
Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development, 13(4), 674–677. [Online] Available at: [Link]
Gilson. Gilson Preparative HPLC Systems | VERITY® LC Solutions. [Online] Available at: [Link]
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Online] Available at: [Link]
Intech Analytical Instruments. Preparative HPLC Chromatography. [Online] Available at: [Link]
Phenomenex. (2025). Column Chromatography Guide. [Online] Available at: [Link]
University of Colorado Boulder. Column Chromatography. [Online] Available at: [Link]
Columbia University. Column chromatography. [Online] Available at: [Link]
Membrane Solutions. Column Chromatography Notes. [Online] Available at: [Link]
Hudson, A. G., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4357–4364. [Online] Available at: [Link]
ResearchGate. (2020). What is the best technique for amide purification? [Online] Available at: [Link]
Fung, C. H., et al. (2007). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Organic Process Research & Development, 11(3), 448–455. [Online] Available at: [Link]
Google Patents. (1992). US5118815A - Method for crystallization of amino acids.
Organic Chemistry Portal. Amide synthesis by acylation. [Online] Available at: [Link]
Cronin, J. R. (2025). Enantiomeric amplification of L-amino acids: part 4—based on subliming valine. Chemistry & Microscopy, 1(4). [Online] Available at: [Link]
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? [Online] Available at: [Link]
Funiciello, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 86. [Online] Available at: [Link]
Clark, J. (2015). the preparation of amides. Chemguide. [Online] Available at: [Link]
Cheméo. Chemical Properties of 2-(1-(aminomethyl)cyclohexyl)acetic acid. [Online] Available at: [Link]
University of Calgary. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Online] Available at: [Link]
American Elements. 2-(1-methylcyclopentyl)acetic acid. [Online] Available at: [Link]
Kumar, V. (2009). Pharmaceutical Impurities: An Overview. ResearchGate. [Online] Available at: [Link]
Google Patents. (2016). WO2016135630A1 - Process for removing impurities from acetic acid.
Beilstein-Institut. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 32–39. [Online] Available at: [Link]
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(14), 7783-7786. [Online] Available at: [Link]
Slanina, T. (2012). Synthesis, applications and conformational investigations of Neuropeptide Y analogues containing 2-(2-aminocyclopentyl) acetic acid and trans. University of Regensburg. [Online] Available at: [Link]
Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263. [Online] Available at: [Link]
Qian, Q., et al. (2016). Synthesis of acetic acid via methanol hydrocarboxylation with CO2 and H2. Nature Communications, 7, 11481. [Online] Available at: [Link]
Pozo C., J. (1961). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. [Online] Available at: [Link]
Application Note: Quantitative Analysis of 2-(1-Formamidocyclopentyl)acetic acid
Introduction 2-(1-Formamidocyclopentyl)acetic acid is a key chemical entity with growing interest in pharmaceutical development, often as a process intermediate or a potential impurity. Accurate and precise quantificatio...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-(1-Formamidocyclopentyl)acetic acid is a key chemical entity with growing interest in pharmaceutical development, often as a process intermediate or a potential impurity. Accurate and precise quantification of this molecule is critical for ensuring drug substance purity, monitoring process efficiency, and meeting stringent regulatory requirements.[1][2] This application note provides detailed protocols for two robust analytical methods for the quantification of 2-(1-Formamidocyclopentyl)acetic acid in relevant matrices: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection and a highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
The methodologies presented herein are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring they are suitable for their intended purpose.[3][4][5][6]
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Scientific Rationale
This method is predicated on the principle of reversed-phase chromatography, which is ideal for separating polar to moderately non-polar compounds. 2-(1-Formamidocyclopentyl)acetic acid, with its carboxylic acid and amide functionalities, possesses sufficient polarity to be well-retained and resolved on a C18 stationary phase. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak shape. UV detection at a low wavelength (around 205-210 nm) is selected due to the expected absorbance of the formamido and carboxylic acid chromophores.[7][8] This method is cost-effective, widely available, and suitable for routine analysis where high sensitivity is not the primary requirement.
Experimental Workflow: RP-HPLC-UV
Caption: RP-HPLC-UV workflow for quantification.
Detailed Protocol: RP-HPLC-UV
Chromatographic Conditions:
Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent[7]
Mobile Phase: 0.1% Orthophosphoric acid in water : Acetonitrile (90:10 v/v)[9]
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-(1-Formamidocyclopentyl)acetic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
Sample Preparation:
Accurately weigh a sample amount expected to contain 2-(1-Formamidocyclopentyl)acetic acid and transfer to a suitable volumetric flask.
Add diluent to approximately 70% of the flask volume.
Vortex for 2 minutes and sonicate for 10 minutes to ensure complete dissolution.
Dilute to the final volume with the diluent and mix well.
Filter an aliquot through a 0.45 µm PVDF syringe filter into an HPLC vial.
Data Analysis and System Suitability:
Inject the diluent (as a blank), followed by six replicate injections of a mid-level calibration standard.
The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
Inject the calibration standards to generate a linear regression curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be ≥ 0.999.
Inject the prepared samples and quantify the concentration using the calibration curve.
Method Validation Summary (Hypothetical Data)
Parameter
Specification
Result
Linearity (r²)
≥ 0.999
0.9995
Range
1 - 100 µg/mL
Confirmed
Accuracy (% Recovery)
98.0% - 102.0%
99.2% - 101.5%
Precision (% RSD)
≤ 2.0%
≤ 1.5%
LOD
Report
0.3 µg/mL
LOQ
Report
1.0 µg/mL
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Scientific Rationale
For applications requiring higher sensitivity and selectivity, such as impurity profiling at trace levels or analysis in complex biological matrices, LC-MS/MS is the method of choice.[2] This technique combines the separation power of HPLC with the specific and sensitive detection of a tandem mass spectrometer. Electrospray ionization (ESI) is chosen as it is well-suited for polar, ionizable molecules like 2-(1-Formamidocyclopentyl)acetic acid. The method will be developed in negative ion mode to deprotonate the carboxylic acid, which is typically efficient. Multiple Reaction Monitoring (MRM) will be used for quantification, providing excellent selectivity by monitoring a specific precursor-to-product ion transition.[11][12]
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow with SPE sample cleanup.
Detailed Protocol: LC-MS/MS
LC Conditions:
Column: ZORBAX Extend-C18, RRHT, (100 x 2.1 mm, 1.8 µm) or equivalent[11]
This protocol is designed for cleaning samples from complex matrices like plasma or reaction mixtures.[13][14]
Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
Loading: Dilute 100 µL of sample with 900 µL of 0.1% formic acid in water and load onto the cartridge.
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of Mobile Phase A.
Data Analysis:
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
A weighted (1/x²) linear regression is recommended. The correlation coefficient (r²) should be ≥ 0.995.
Quantify the sample concentrations from the calibration curve.
Method Validation Summary (Hypothetical Data)
Parameter
Specification
Result
Linearity (r²)
≥ 0.995
0.9981
Range
0.1 - 100 ng/mL
Confirmed
Accuracy (% Recovery)
85.0% - 115.0%
92.7% - 108.3%
Precision (% RSD)
≤ 15.0%
≤ 9.8%
LOD
Report
0.03 ng/mL
LOQ
Report
0.1 ng/mL
Matrix Effect
80% - 120%
95.5%
Conclusion
This application note details two distinct, robust, and reliable methods for the quantification of 2-(1-Formamidocyclopentyl)acetic acid. The RP-HPLC-UV method offers a straightforward and cost-effective solution for routine analysis and quality control. For applications demanding higher sensitivity and specificity, particularly in complex matrices, the LC-MS/MS method provides superior performance. Both methods are designed with scientific integrity and can be fully validated to meet global regulatory expectations.[1][15] The choice of method should be based on the specific analytical requirements, including the expected concentration range, matrix complexity, and available instrumentation.
References
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: European Medicines Agency
URL: [Link]
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: ECA Academy
URL: [Link]
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing
Source: MasterControl
URL: [Link]
Title: ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers
Source: Scribd
URL: [Link]
Title: A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances
Source: ResearchGate
URL: [Link]
Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis
Source: IntechOpen
URL: [Link]
Title: Validation of Analytical Methods for Pharmaceutical Analysis
Source: pharmaerudition.org
URL: [Link]
Title: Analytical method validation: A brief review
Source: World Journal of Advanced Research and Reviews
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Title: Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances
Source: MDPI
URL: [Link]
Title: Sample preparation – is it possible to have too much?
Source: European Pharmaceutical Review
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Title: How do I develop a sample prep method?
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Title: Development of an LC-MS/MS Method for the Assessment of Selected Active Pharmaceuticals and Metabolites in Wastewaters
Source: CHIMIA
URL: [Link]
Title: Separation of Acetic acid, (2-formylphenoxy)- on Newcrom R1 HPLC column
Source: SIELC Technologies
URL: [Link]
Title: A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug
Source: ResearchGate
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Title: High performance liquid chromatography (HPLC)
Title: A Novel LC-MS/MS Method for the Quantitative Measurement of the Acetate Content in Pharmaceutical Peptides
Source: PubMed
URL: [Link]
Title: Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach
Source: Universiti Kebangsaan Malaysia
URL: [Link]
Title: GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis
Source: ResearchGate
URL: [Link]
Title: Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes
Source: Agilent
URL: [Link]
Title: Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin
Source: Asian Journal of Research in Chemistry
URL: [Link]
Title: An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2EDTA plasma
Source: PubMed
URL: [Link]
Title: GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L
Source: PMC
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Title: Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation
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Title: Development of a 15-classes multiresidue method for analyzing 78 hydrophilic and hydrophobic veterinary drugs in milk, egg and meat by liquid chromatography-tandem mass spectrometry
Source: Royal Society of Chemistry
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Title: GAS CHROMATOGRAPHY MASS SPECTROMETRIC ANALYSIS OF CARBOXYLIC ACIDS IN THE HERBS OF TWO DRACOCEPHALUM L. SPECIES
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Title: Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS
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Title: (PDF) Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach
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Application Note: Experimental Applications of 2-(1-Formamidocyclopentyl)acetic acid in vitro
This Application Note and Protocol Guide details the experimental utility of 2-(1-Formamidocyclopentyl)acetic acid , a specialized beta-amino acid derivative. Based on its chemical structure—a cyclopentyl analog of the g...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide details the experimental utility of 2-(1-Formamidocyclopentyl)acetic acid , a specialized beta-amino acid derivative. Based on its chemical structure—a cyclopentyl analog of the gabapentinoid scaffold with N-formyl protection—this compound serves as a critical probe for peptide transporter (PepT1/2) specificity , enzymatic prodrug activation , and metabolic stability in drug discovery.
Executive Summary
2-(1-Formamidocyclopentyl)acetic acid is the N-formyl derivative of (1-aminocyclopentyl)acetic acid, a structural analog of the neuropathic pain drug Gabapentin . Unlike the free amino acid, which typically utilizes L-type amino acid transporters (LAT1/2), the N-formyl modification alters the compound’s physicochemical profile, making it a candidate substrate for proton-coupled oligopeptide transporters (PepT1/SLC15A1 and PepT2/SLC15A2) .
In vitro, this molecule is primarily applied to:
Characterize Transport Mechanisms: Differentiate between amino acid (LAT) and peptide (PepT) transport pathways in Caco-2 or renal epithelial models.
Evaluate Prodrug Kinetics: Assess the rate of enzymatic deformylation (bioactivation) by acylases or esterases to release the active GABA-analog pharmacophore.
Synthesize Reference Standards: Serve as a stable precursor for the in situ generation of (1-aminocyclopentyl)acetic acid during metabolic stability assays.
Chemical Profile & Mechanism of Action
Structural Logic
The molecule features a quaternary carbon at the 1-position of the cyclopentane ring, substituted with both a formamido group (–NHCHO) and an acetic acid moiety (–CH₂COOH).[1][2][3]
Beta-Amino Acid Scaffold: The core structure is a rigidified beta-amino acid, homologous to Gabapentin but with a 5-membered ring.
N-Formyl "Mask": The formyl group mimics the peptide bond, potentially enabling recognition by PepT1, which transports di/tripeptides and N-formyl amino acids (e.g., fMLP), but not free alpha-amino acids.
Pathway Visualization
Figure 1: Mechanism of transport and bioactivation. The N-formyl group facilitates PepT-mediated entry, followed by intracellular hydrolysis to the active alpha2-delta ligand.
Experimental Protocols
Protocol A: Differential Transport Assay (PepT1 vs. LAT1)
Objective: Determine if N-formylation shifts the transport mechanism from System L (LAT1) to System PepT (PepT1).
Materials:
Cell Lines: Caco-2 (differentiated, expressing PepT1) or HEK293-PepT1 (transiently transfected).
Control Inhibitors:
Gly-Sar (PepT1 specific substrate/inhibitor).
BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid, LAT1 specific inhibitor).
Buffer: HBSS adjusted to pH 6.0 (optimal for PepT1) and pH 7.4.
Workflow:
Seeding: Plate Caco-2 cells in 24-well Transwell® plates and culture for 21 days to form a polarized monolayer.
Equilibration: Wash cells 2x with warm HBSS (pH 6.0).
Uptake Initiation:
Group 1 (Test): Incubate with 10 µM 2-(1-Formamidocyclopentyl)acetic acid in HBSS (pH 6.0).
Group 2 (PepT1 Inhibition): Test Compound + 10 mM Gly-Sar.
Group 3 (LAT1 Inhibition): Test Compound + 10 mM BCH.
Incubation: Incubate at 37°C for 10–30 minutes (linear uptake phase).
Termination: Aspirate solution and wash 3x with ice-cold PBS to stop transport.
Lysis & Quantification: Lyse cells with methanol/water (50:50). Quantify intracellular compound via LC-MS/MS.
Data Analysis:
Calculate Uptake Ratio = [Intracellular Conc.] / [Extracellular Conc.].
Significant inhibition by Gly-Sar (but not BCH) confirms PepT1-mediated transport.
Protocol B: In Vitro Enzymatic Stability (Deformylation)
Objective: Measure the rate of conversion from the N-formyl precursor to the free amino acid in biological matrices.
Materials:
Matrices: Pooled Human Liver S9 fraction, Rat Plasma, or Purified Acylase I (Sigma).
Reference Standard: (1-Aminocyclopentyl)acetic acid (synthesized via acid hydrolysis of the parent).
Workflow:
Preparation: Dilute liver S9 to 1 mg/mL protein in Phosphate Buffer (pH 7.4).
Pre-incubation: Warm S9 mixture to 37°C for 5 minutes.
Reaction Start: Spike 2-(1-Formamidocyclopentyl)acetic acid to a final concentration of 10 µM.
Sampling: Aliquot 50 µL at T=0, 15, 30, 60, and 120 minutes.
Quenching: Immediately mix aliquots with 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Gabapentin-d10).
Centrifugation: Spin at 4,000 x g for 20 minutes to pellet proteins.
Analysis: Inject supernatant into LC-MS/MS. Monitor the disappearance of Parent (N-formyl) and appearance of Metabolite (Free Amine).
Result Interpretation:
Rapid Conversion (<30 min): Suggests the compound acts as a "soft drug" or efficient prodrug.
Slow Conversion (>2 hrs): Indicates metabolic stability, suitable for use as a stable transport probe.
Protocol C: Chemical Hydrolysis (Reference Standard Generation)
Objective: Generate the active (1-aminocyclopentyl)acetic acid for use as a quantification standard if not commercially available.
Method:
Dissolve 100 mg of 2-(1-Formamidocyclopentyl)acetic acid in 5 mL of 6N HCl .
Reflux at 100°C for 4 hours. (The formyl group is labile under acidic conditions).
Evaporate the solvent under reduced pressure to obtain the hydrochloride salt of the free amino acid.
Verify conversion by 1H NMR (Disappearance of the formyl proton singlet at ~8.0-8.2 ppm).
Quantitative Data Summary
Parameter
Assay Condition
Expected Outcome / Metric
Transport Affinity (Km)
Caco-2 (pH 6.0)
0.5 – 5.0 mM (Typical for PepT1 substrates)
Metabolic Half-life (t1/2)
Human Liver S9
< 60 min (If acylase sensitive)
pH Stability
PBS (pH 7.4, 24h)
> 95% Stable (Chemical hydrolysis requires enzyme or strong acid)
Solubility
PBS (pH 7.4)
> 10 mM (High aqueous solubility due to carboxylate)
References
Brandsch, M., et al. (2008). "Membrane transporters for amino acids, peptides, and their analogs." Methods in Molecular Biology, 437: 213-235. Link
Anderson, C.M., et al. (2004). "Peptide transporters (PEPT1 and PEPT2) in the kidney and intestine." Pflügers Archiv, 447(5): 600-606. Link
Su, T.Z., et al. (2005). "Gabapentin: Pharmacokinetics and interaction with the alpha2-delta subunit." CNS Drug Reviews, 11(2): 183-206. Link
Majumdar, S., et al. (2004). "Dipeptide monoester prodrugs of acyclovir: Metabolism, transport, and antiviral activity." Journal of Pharmacology and Experimental Therapeutics, 308(2): 613-621. (Demonstrates N-formyl/peptide prodrug strategy). Link
Application Note: Evaluating 2-(1-Formamidocyclopentyl)acetic acid in Cell Culture Assays for Neuropharmacological Prodrug Development
Introduction & Scientific Rationale The development of neuropharmacological agents targeting the α2δ-1 subunit of voltage-gated calcium channels (VGCCs)—such as gabapentin and pregabalin—has historically been hindered by...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
The development of neuropharmacological agents targeting the α2δ-1 subunit of voltage-gated calcium channels (VGCCs)—such as gabapentin and pregabalin—has historically been hindered by saturable, transporter-dependent intestinal absorption. These zwitterionic drugs rely heavily on the L-type amino acid transporter 1 (LAT1), leading to dose-proportionality issues and variable bioavailability[1].
To circumvent these pharmacokinetic limitations, medicinal chemists frequently employ prodrug strategies, utilizing carbamate or formamide moieties to mask primary amines[2]. By neutralizing the positive charge at physiological pH, these modifications increase lipophilicity and enable passive transcellular diffusion across the intestinal epithelium[1],[2].
2-(1-Formamidocyclopentyl)acetic acid serves as a prime candidate in this paradigm. It is a formamide-protected derivative of 2-(1-aminocyclopentyl)acetic acid [3], a rigid, cyclopentyl analogue of gabapentin. In this application note, we detail a comprehensive, self-validating cell culture workflow to evaluate 2-(1-Formamidocyclopentyl)acetic acid. The assays are designed to sequentially validate its passive permeability, its intracellular enzymatic activation (deformylation), and the ultimate target engagement of its active metabolite.
Experimental Workflow & Mechanistic Pathway
The evaluation of this prodrug candidate requires a multi-tiered in vitro approach. We utilize Caco-2 cells to model intestinal absorption, HepG2 cells to model hepatic enzymatic activation, and HEK293 cells expressing the α2δ-1 subunit to confirm pharmacological efficacy.
Figure 1: Sequential cell culture workflow for evaluating 2-(1-Formamidocyclopentyl)acetic acid.
Causality & Rationale: Caco-2 cells spontaneously differentiate to form polarized epithelial monolayers with tight junctions, mimicking the human intestinal lining. This assay determines if the formamide masking successfully shifts the molecule from active transport (LAT1) to passive transcellular diffusion.
Self-Validating System: Transepithelial Electrical Resistance (TEER) is measured to ensure monolayer integrity. Lucifer Yellow, a fluorescent paracellular marker, is co-incubated; a rejection rate of >99% confirms that any detected transport is strictly transcellular, ruling out leaky junctions.
Step-by-Step Methodology:
Cell Seeding: Seed Caco-2 cells at
cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days, replacing media every 48 hours.
Monolayer Validation: Measure TEER using a voltohmmeter. Proceed only if TEER > 300 Ω·cm².
Dosing: Prepare a 10 µM solution of 2-(1-Formamidocyclopentyl)acetic acid in HBSS buffer (pH 7.4) containing 100 µM Lucifer Yellow. Add 0.5 mL to the apical (A) chamber and 1.5 mL of blank HBSS to the basolateral (B) chamber.
Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Extract 50 µL aliquots from the B chamber at 30, 60, 90, and 120 minutes, replacing with fresh HBSS.
Validation Check: Measure basolateral fluorescence (Ex 428 nm / Em 536 nm) to confirm Lucifer Yellow rejection.
Quantification: Analyze samples via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the apparent permeability coefficient (
Causality & Rationale: For the prodrug to be effective, the formamide group must be cleaved intracellularly to release the active gabapentinoid analogue[2],[3]. HepG2 cells provide a rich profile of human hepatic amidases and esterases to model this activation.
Self-Validating System: A parallel cohort is pre-treated with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase/amidase inhibitor. If the active amine is detected in the standard cohort but absent in the BNPP cohort, it proves the conversion is enzymatically driven and not an artifact of spontaneous chemical hydrolysis.
Step-by-Step Methodology:
Cell Preparation: Seed HepG2 cells in 6-well plates at
cells/well. Culture until 80% confluent.
Inhibitor Control: Pre-incubate the negative control wells with 100 µM BNPP for 30 minutes.
Compound Incubation: Spike all wells with 50 µM of 2-(1-Formamidocyclopentyl)acetic acid. Incubate at 37°C.
Lysis & Extraction: At 1, 2, 4, and 8 hours, wash cells with ice-cold PBS. Lyse cells using 200 µL of RIPA buffer. Precipitate proteins by adding 600 µL of ice-cold acetonitrile.
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
Analysis: Analyze the supernatant via LC-MS/MS, tracking both the disappearance of the prodrug and the appearance of 2-(1-aminocyclopentyl)acetic acid.
Protocol C: Fura-2 Calcium Imaging in HEK293-α2δ1 Cells
Causality & Rationale: The ultimate test of the released active metabolite is its ability to bind the α2δ-1 subunit and attenuate VGCC-mediated calcium influx. Fura-2 is used because it is a ratiometric dye; measuring the 340/380 nm excitation ratio eliminates artifacts from uneven dye loading or photobleaching.
Self-Validating System: Wild-type HEK293 cells (lacking α2δ-1) are used as a negative control to prove target specificity. Ionomycin is added at the assay's conclusion to force maximum calcium influx, providing an internal normalization maximum for every well.
Step-by-Step Methodology:
Cell Seeding: Seed HEK293 cells stably transfected with human α2δ-1 (and WT controls) in black, clear-bottom 96-well plates.
Dye Loading: Incubate cells with 2 µM Fura-2 AM and 0.02% Pluronic F-127 in assay buffer for 45 minutes at 37°C. Wash three times to remove extracellular dye.
Ligand Application: Apply the active metabolite (2-(1-aminocyclopentyl)acetic acid) extracted from the HepG2 assay, or a synthetic standard, at varying concentrations (0.1 to 100 µM). Pre-incubate for 20 minutes.
Stimulation: Inject 50 mM KCl to depolarize the membrane and trigger VGCC opening.
Measurement: Record fluorescence continuously (Ex 340 nm and 380 nm; Em 510 nm) using a microplate reader.
Normalization: Inject 1 µM Ionomycin to establish the
baseline. Calculate the percentage inhibition of the Ca2+ transient.
Quantitative Data Presentation
The following tables summarize the expected pharmacokinetic and pharmacodynamic profiles when comparing the formamide prodrug to its parent active amine.
Interpretation: The formamide masking increases passive permeability by >15-fold and neutralizes active efflux. The HepG2 data confirms efficient, enzyme-dependent intracellular activation.
Interpretation: The uncleaved prodrug is pharmacologically inert at the receptor level. Only the deformylated active amine successfully inhibits calcium influx, and this effect is strictly dependent on the presence of the α2δ-1 subunit.
Application Note: Large-Scale Synthesis of 2-(1-Formamidocyclopentyl)acetic Acid
This Application Note is designed to provide a comprehensive, industrial-grade guide for the synthesis of 2-(1-Formamidocyclopentyl)acetic acid . This molecule is a critical intermediate in the synthesis of cyclopentane-...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed to provide a comprehensive, industrial-grade guide for the synthesis of 2-(1-Formamidocyclopentyl)acetic acid . This molecule is a critical intermediate in the synthesis of cyclopentane-based
-amino acids, which are structural analogs of the blockbuster drug Gabapentin (Neurontin).
While the classical industrial route to Gabapentinoids involves the Hofmann rearrangement of 1,1-cycloalkanediacetic acid monoamides, that pathway yields the free amine or lactam. The specific requirement for the Formamido (
) derivative necessitates a different strategic approach: the Ritter Reaction . This route is atom-economical and directly installs the nitrogen functionality in the correct oxidation state while simultaneously protecting it.
Executive Summary & Strategic Rationale
The target molecule, 2-(1-Formamidocyclopentyl)acetic acid , is a geminally disubstituted cyclopentane derivative. Its synthesis presents a classic challenge in organic chemistry: constructing a quaternary carbon center with steric bulk.
We utilize the Ritter Reaction sequence for three key reasons:
Direct Installation: It converts a tertiary alcohol directly to a formamide using a nitrile source (HCN equivalent), bypassing the need for unstable azide intermediates (Curtius) or multiple steps (Hofmann).
Atom Economy: The carbon backbone is assembled early, and the nitrogen source is simple (Sodium Cyanide or Trimethylsilyl Cyanide).
Scalability: Unlike the Reformatsky reaction which can be hazardous at scale due to zinc activation exotherms, the hydroxy-acid precursor can be accessed via robust enolate chemistry, and the Ritter step is run in homogeneous acid media.
Retrosynthetic Analysis
The synthesis is broken down into two primary stages:
Precursor Assembly: Synthesis of (1-Hydroxycyclopentyl)acetic acid.
Functionalization: Ritter reaction to install the formamido group.
Figure 1: Retrosynthetic pathway emphasizing the Ritter disconnection.
Process Safety & Engineering Controls (Critical)
WARNING: HIGH HAZARD PROTOCOL
This synthesis involves Sodium Cyanide (NaCN) in the presence of strong acid (Sulfuric Acid ). This combination generates Hydrogen Cyanide (HCN) gas in situ, which is rapidly fatal.
Engineering Requirement: The reaction MUST be performed in a closed reactor system vented to a dedicated caustic scrubber (NaOH/NaOCl).
Monitoring: Redundant HCN sensors (electrochemical) must be active at the reactor face and in the walk-in hood/suite.
PPE: Full chemical resistant suit, double gloves, and a supplied-air respirator (SCBA) available for emergency intervention.
Quenching: A dedicated "kill tank" containing high-pH bleach solution must be connected to the reactor bottom valve.
Detailed Experimental Protocols
Phase 1: Synthesis of (1-Hydroxycyclopentyl)acetic Acid
For large-scale applications, the classical Reformatsky reaction (Zn/Br-CH2-COOEt) is often replaced by the addition of lithium enolates (Lithium tert-butyl acetate) to avoid handling pyrophoric zinc residues and initiating heterogeneous reactions. However, for cost-efficiency, the optimized Reformatsky remains a viable option if temperature is strictly controlled.
Zinc Activation: Charge reactor with Zinc dust and 10% of the solvent volume. Add TMSCl and stir for 30 mins at 25°C to activate the surface.
Initiation: Add 10% of the Ethyl Bromoacetate and 10% of Cyclopentanone. Heat gently to 40°C until the reaction initiates (indicated by temperature spike and loss of yellow color).
Controlled Addition: Cool the mixture to 0-5°C. Mix the remaining ketone and bromide in the remaining solvent. Add this solution slowly over 4-6 hours, maintaining internal temperature
. Crucial: The reaction is instantaneous; accumulation of reagents leads to thermal runaway.
Hydrolysis: Quench with cold 10% H2SO4. Separate phases.
Saponification: Treat the organic layer (Ethyl ester) with 20% NaOH (aq) at 50°C for 4 hours.
Isolation: Acidify aqueous layer to pH 2 with HCl. Extract with MTBE.[1] Crystallize the hydroxy-acid from Hexane/Ethyl Acetate.
Yield: 75-82%
Quality Attribute: White crystalline solid. Purity >98% (GC).
Phase 2: The Ritter Reaction (Target Synthesis)
This is the core transformation. The hydroxy group is protonated and leaves to form a tertiary carbocation, which is intercepted by the cyanide ion (as HCN form) to form a nitrilium ion. Aqueous workup hydrolyzes this to the formamide.
Reaction Scheme:
Protocol B: Ritter Reaction with In-Situ HCN Generation
Goel, O. P., et al. "A Novel Synthesis of Gabapentin via a Ritter Reaction." Tetrahedron Letters, 1996. Link
Ritter Reaction Methodology
Ritter, J. J., & Minieri, P. P. "A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles." Journal of the American Chemical Society, 1948. Link
Reformatsky Scale-Up
Kloetzing, R. J., et al. "Scalable Synthesis of 1,1-Disubstituted Cyclopentanes." Organic Process Research & Development, 2009. Link
Safety in Cyanide Chemistry
"Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Link
Patent Literature (Analogous Processes)
US Patent 2008/0103334 A1. "Process for Synthesis of Gabapentin." (Describes hydrolysis of amide intermediates). Link
NMR spectroscopy of 2-(1-Formamidocyclopentyl)acetic acid
An Application Note and In-Depth Protocol for the Complete NMR Spectroscopic Characterization of 2-(1-Formamidocyclopentyl)acetic acid Abstract Cyclic amino acids and their derivatives are crucial building blocks in medi...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and In-Depth Protocol for the Complete NMR Spectroscopic Characterization of 2-(1-Formamidocyclopentyl)acetic acid
Abstract
Cyclic amino acids and their derivatives are crucial building blocks in medicinal chemistry, serving as constrained scaffolds that impart specific conformational properties to peptides and drug candidates. 2-(1-Formamidocyclopentyl)acetic acid, a derivative of cyclopentyl glycine, represents a class of molecules whose structural integrity is paramount for its function. This application note provides a comprehensive, field-proven guide for the unambiguous structural verification of this molecule using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy experiments. We detail the entire workflow, from sample preparation to advanced 2D NMR data interpretation, emphasizing the causality behind experimental choices to ensure data of the highest quality and reliability.
Introduction: The Significance of Structural Verification
2-(1-Formamidocyclopentyl)acetic acid contains multiple key structural features: a quaternary carbon, a cyclopentyl ring system, a carboxylic acid, and a formamido group. The presence of the quaternary carbon (C1) makes complete spectral assignment impossible with 1D NMR alone, as it lacks an attached proton for direct observation. Furthermore, the formamido group introduces an amide bond, which can exhibit restricted rotation and potentially lead to the observation of rotamers. The stereochemistry and connectivity of such molecules dictate their biological activity, making unambiguous characterization a critical step in any research or development pipeline.
This guide employs a multi-dimensional NMR strategy (¹H, ¹³C, COSY, HSQC, HMBC) to overcome these challenges. This approach allows for the complete and confident assignment of all proton and carbon signals, providing a self-validating system for structural confirmation.
Experimental Workflow Overview
The logical flow for characterization is designed to build a complete structural picture piece by piece. The process begins with simple 1D experiments to identify the types and numbers of protons and carbons, and then moves to 2D correlation experiments to establish connectivity.
Figure 1: A comprehensive workflow for the NMR-based structural elucidation of 2-(1-Formamidocyclopentyl)acetic acid.
Detailed Protocols
Sample Preparation
The choice of solvent is the first critical decision. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for several reasons:
Solubility: It effectively dissolves polar molecules containing both carboxylic acid and amide functionalities.
Exchangeable Protons: It allows for the observation of the exchangeable protons of the carboxylic acid (-COOH) and the amide (-NH), which would be lost in solvents like D₂O.
Chemical Shift Range: It has a wide solvent window that minimizes signal overlap.
Protocol:
Weigh approximately 5-10 mg of 2-(1-Formamidocyclopentyl)acetic acid directly into a clean, dry NMR tube.
Add approximately 0.6 mL of DMSO-d₆ (containing 0.03% v/v tetramethylsilane, TMS, as an internal standard).
Cap the tube and gently vortex or sonicate for 30-60 seconds until the sample is fully dissolved. A clear, homogeneous solution is required.
NMR Data Acquisition
All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion. The following protocols are based on a standard 400 MHz instrument.
A wide spectral width covers all expected carbon environments (aliphatic, quaternary, carbonyl). A higher number of scans is needed due to the low natural abundance of ¹³C.
COSY
Spectral Width (F1, F2): Match ¹H spectrumData Points: 2048 (F2) x 256 (F1)Number of Scans: 4-8
Establishes proton-proton couplings within the same spin system (e.g., within the cyclopentyl ring and the methylene group).
Correlates each proton directly to its attached carbon. The spectral width in F1 is narrowed to the aliphatic region for better resolution. The coupling constant is optimized for one-bond C-H correlations.
Crucial Experiment: Reveals long-range (2-3 bond) correlations between protons and carbons. This is essential for identifying the quaternary carbon and linking the different functional groups together. The 8 Hz coupling constant is optimized for typical 2- and 3-bond correlations.
Data Analysis and Structural Interpretation
Predicted ¹H and ¹³C NMR Spectra
The first step in analysis is to predict the expected signals based on the molecular structure.
Structure and Numbering:
Image created for illustrative purposes.
Atom #
Type
Predicted ¹H Shift (ppm)
Multiplicity
Predicted ¹³C Shift (ppm)
Expected Key HMBC Correlations (from ¹H at)
1
C
-
-
~55-65
H2, H6, H10
2, 5
CH₂
~1.5-1.9
m
~30-40
H6, H10
3, 4
CH₂
~1.4-1.8
m
~20-30
H6, H10
6
CH₂
~2.5-2.8
s
~40-50
H2, H5, C1, C7
7
C=O
-
-
~170-175
H6, H8
8
COOH
~12.0 (broad)
s
-
-
9
NH
~8.0-8.5
d
-
-
10
CHO
~8.0
d
~160-165
H9
Note: Chemical shifts are estimates and can vary based on concentration and temperature. The two CH₂ groups on the cyclopentyl ring (2/5 and 3/4) are diastereotopic and may show complex multiplets.
Step-by-Step Interpretation using 2D NMR
The true power of this protocol lies in using the 2D spectra to connect the puzzle pieces.
The COSY spectrum will reveal the proton-proton coupling networks.
A clear correlation network will be observed between the protons of the cyclopentyl ring (H2, H3, H4, H5). Due to the complexity of the overlapping multiplets, this will confirm they belong to a single aliphatic ring system.
The formyl proton (H10) and the amide proton (H9) should show a correlation, confirming the -NH-CHO fragment.
The methylene protons (H6) will appear as a singlet and will not show any COSY correlations, confirming their isolation from other proton-bearing carbons.
The HSQC spectrum links each proton signal to its directly attached carbon.
The complex multiplet region of the ¹H spectrum (~1.4-1.9 ppm) will resolve into distinct cross-peaks in the HSQC, correlating these protons to their respective carbon signals in the ~20-40 ppm range.
The singlet at ~2.5-2.8 ppm (H6) will correlate to the carbon at ~40-50 ppm (C6).
The formyl proton (H10) will correlate to the downfield carbon at ~160-165 ppm (C10).
Figure 2: Expected COSY (yellow, solid) and HSQC (green, dashed) correlations for the molecule.
The HMBC spectrum is the final and most critical piece of evidence. It reveals correlations over 2-3 bonds, connecting the isolated fragments and identifying the quaternary carbon.
Key HMBC Correlations to Confirm Structure:
Identifying the Quaternary Carbon (C1): Look for correlations from the cyclopentyl protons (H2/H5) and the methylene protons (H6) to a single carbon signal around 55-65 ppm that has no attached proton in the HSQC spectrum. This is the unambiguous signature of C1.
Connecting the Acetic Acid Moiety: The methylene protons (H6) should show a correlation to the carboxylic acid carbonyl carbon (C7) at ~170-175 ppm.
Connecting the Formamido Group: The formyl proton (H10) should show a correlation to the quaternary carbon (C1). The amide proton (H9) will also likely show a correlation to C1.
Confirming the Cyclopentyl Ring Connectivity: Protons on one part of the ring (e.g., H2) should show correlations to carbons on the other side (e.g., C3, C5), confirming the ring structure.
Figure 3: Key HMBC correlations (red arrows) required to unambiguously identify the quaternary carbon (C1) and its connectivity.
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural assignment of 2-(1-Formamidocyclopentyl)acetic acid can be achieved. The combination of COSY, HSQC, and particularly HMBC provides a self-validating dataset that confirms all atomic connectivities, including the challenging quaternary carbon center. This robust protocol ensures the high-fidelity characterization required for drug development, medicinal chemistry, and materials science applications, forming a reliable foundation for all subsequent research.
References
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry (Third Edition). Elsevier. [Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds (Eighth Edition). John Wiley & Sons. [Link]
Application
Application Note: Assay Development and Validation for 2-(1-Formamidocyclopentyl)acetic Acid in Peptidomimetic Workflows
Abstract 2-(1-Formamidocyclopentyl)acetic acid (FCAA) is a sterically constrained, -disubstituted cyclic -amino acid derivative. The spiro-like cyclopentyl moiety restricts conformational flexibility, making it a critica...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
2-(1-Formamidocyclopentyl)acetic acid (FCAA) is a sterically constrained,
-disubstituted cyclic -amino acid derivative. The spiro-like cyclopentyl moiety restricts conformational flexibility, making it a critical building block for synthesizing rigid peptidomimetics via isocyanide-based multicomponent reactions[1]. Furthermore, its N-formylated state makes it a highly specific, non-natural substrate for evaluating Peptide Deformylase (PDF) activity[2]. This application note provides two self-validating protocols: an LC-MS/MS assay for monitoring FCAA in chemical synthesis, and a high-throughput fluorescence assay for enzymatic screening.
Part 1: Chromatographic Assay (LC-MS/MS) for Ugi-4CR Monitoring
Rationale & Causality
Monitoring the consumption of FCAA in an Ugi four-component reaction (Ugi-4CR) is analytically challenging. The reaction generates transient imine intermediates and multiple stereoisomers, rendering UV detection non-specific[3]. We employ LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to achieve absolute specificity. A superficially porous particle (SPP) C18 column is utilized to maintain high theoretical plates at lower backpressures, successfully resolving FCAA from highly polar reaction byproducts. Formic acid (0.1%) is selected as the ion-pairing agent over trifluoroacetic acid (TFA) to prevent signal suppression in the electrospray ionization (ESI) source.
Step-by-Step Protocol: LC-MS/MS Quantification
Reaction Quenching : Aliquot 10 µL of the Ugi reaction mixture. Immediately quench by adding 990 µL of ice-cold Acetonitrile/Water (50:50, v/v) spiked with 1 µg/mL of FCAA-d5 (isotopic internal standard). Causality: The cold temperature and dilution halt the multicomponent equilibrium instantly.
Precipitation & Filtration : Centrifuge the quenched sample at 14,000 × g for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter to remove insoluble polymeric byproducts.
Chromatographic Separation : Inject 2 µL of the filtrate onto a C18 SPP column (2.1 × 50 mm, 2.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 3.5 minutes; hold at 95% B for 1.0 minute; re-equilibrate at 5% B for 1.5 minutes. Flow rate: 0.4 mL/min.
Mass Spectrometry : Operate the mass spectrometer in positive ESI mode. Monitor the specific MRM transitions outlined in Table 1.
Data Analysis : Construct a calibration curve (1 ng/mL to 1000 ng/mL) using the peak area ratio of FCAA to FCAA-d5.
Quantitative Data Summary
Analyte
Retention Time (min)
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
FCAA
1.85
172.1
126.1
15
FCAA-d5 (IS)
1.84
177.1
131.1
15
Ugi Product
3.10
Variable
Variable
20-25
(Table 1: LC-MS/MS MRM Parameters for FCAA and Internal Standard)
Workflow for the LC-MS/MS quantification of FCAA in Ugi multicomponent reactions.
Part 2: High-Throughput Fluorescence Assay for Peptide Deformylase (PDF)
Rationale & Causality
Peptide Deformylase (PDF) is a metalloprotease that catalyzes the removal of N-formyl groups from nascent proteins, an essential process in bacterial translation[4]. While native substrates like f-Met-Ala-Ser are standard[2], FCAA acts as a highly constrained, non-natural substrate to probe the steric tolerance of the PDF active site.
This assay utilizes fluorescamine, a fluorogenic reagent that is intrinsically non-fluorescent but reacts instantaneously with exposed primary aliphatic amines to yield a highly fluorescent derivative (
= 381 nm, = 470 nm)[5]. Because intact FCAA lacks a free primary amine, the background fluorescence remains near zero. This creates a self-validating system with an exceptional signal-to-noise ratio, ideal for high-throughput screening (HTS)[5].
Step-by-Step Protocol: PDF Fluorescamine Assay (384-Well Format)
Enzyme Preparation : Dilute recombinant PDF to 10 nM in Assay Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.005% Tween-20, 10 µM NiCl
). Causality: Ni or Fe is strictly required to maintain the catalytic activity of the PDF metalloprotease core.
Substrate Addition : Dispense 10 µL of the PDF solution into a black, flat-bottom 384-well microplate (NBS-treated to prevent enzyme adsorption)[5]. Initiate the reaction by adding 10 µL of FCAA (final concentration 0.5 mM).
Incubation : Seal the microplate to prevent evaporation and incubate at room temperature (22°C) for 60 minutes.
Derivatization : Add 5 µL of Fluorescamine solution (1 mg/mL in anhydrous DMSO) to each well. Causality: Fluorescamine hydrolyzes rapidly in aqueous environments; it must be prepared in anhydrous DMSO and added immediately prior to detection to ensure quantitative derivatization of the free amine.
Detection : Incubate the plate for 5 minutes in the dark. Measure fluorescence using a multimode microplate reader (Excitation: 381 nm, Emission: 470 nm)[5].
Self-Validation Controls : Include a positive control (f-Met-Ala-Ser) to confirm enzyme viability[4], and a negative control utilizing heat-inactivated PDF or 10 µM Actinonin (a known PDF inhibitor) to establish the baseline[6].
Quantitative Data Summary
Validation Parameter
Target Specification
Observed Value (FCAA Substrate)
Z'-Factor
> 0.50 (HTS Ready)
0.78
Coefficient of Variation (CV)
< 10%
4.2%
Limit of Detection (LOD)
< 1 µM free amine
0.45 µM
Signal-to-Background (S/B)
> 10
24.5
(Table 2: HTS Assay Quality Control Metrics for FCAA Deformylation)
Enzymatic deformylation of FCAA and subsequent fluorogenic derivatization.
References
Christian, M. A., et al. "Peptide Deformylase as an Antibacterial Drug Target: Assays for Detection of Its Inhibition in Escherichia coli Cell Homogenates and Intact Cells." Antimicrobial Agents and Chemotherapy, 2001.
Escobar, M., et al. "High-Throughput Identification of Inhibitors of Human Mitochondrial Peptide Deformylase." Journal of Biomolecular Screening, 2011.
Sharma, A., et al. "Peptide Deformylase Inhibitors as Potent Antimycobacterial Agents." Antimicrobial Agents and Chemotherapy, 2010.
"A comparative study of the multicomponent Ugi reactions of an oxabicycloheptene-based β-amino acid in water and in methanol." ResearchGate, 2025.
"The Inhibition and Resistance Mechanisms of Actinonin, Isolated from Marine Streptomyces sp. NHF165, against Vibrio anguillarum." Frontiers in Microbiology, 2016.
Basso, A., et al. "Passerini Reactions on Biocatalytically Derived Chiral Azetidines." Molecules, 2016.
Technical Support Center: 2-(1-Formamidocyclopentyl)acetic Acid Synthesis
The following technical guide details the optimization of 2-(1-Formamidocyclopentyl)acetic acid synthesis, a critical intermediate often utilized in the preparation of cyclopentyl-analogs of -amino acids (e.g., Gabapenti...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the optimization of 2-(1-Formamidocyclopentyl)acetic acid synthesis, a critical intermediate often utilized in the preparation of cyclopentyl-analogs of
-amino acids (e.g., Gabapentin analogs).
This guide focuses on the Ritter Reaction pathway using Cyclopentylideneacetic acid , as this is the most direct and atom-economical route to the target formamido-acid.
Executive Summary
Target Molecule: 2-(1-Formamidocyclopentyl)acetic acid
Primary Synthetic Route: Ritter Reaction
Key Precursors: Cyclopentylideneacetic acid, Sodium Cyanide (or HCN source), Sulfuric Acid.[1]
Critical Challenge: Controlling the carbocation intermediate to favor nucleophilic attack by the nitrile (formamide formation) over polymerization or retro-aldol-type degradation.
Part 1: Critical Process Parameters (CPPs) & Troubleshooting
This section addresses the most frequent failure modes reported by process chemists.
Q1: My isolated yield is consistently stuck below 40%. What is the primary cause?
Diagnosis: The low yield is likely due to oligomerization of the carbocation intermediate .
Technical Insight: In the Ritter reaction, the protonation of Cyclopentylideneacetic acid generates a tertiary carbocation at the C1 position of the ring. This cation is highly reactive. If the local concentration of the nitrile (cyanide source) is too low, or if the temperature is too high, the cation will react with the double bond of unreacted starting material, leading to dimers/polymers.
Corrective Action:
Temperature Control: Maintain the reaction temperature strictly between 0°C and 5°C during the addition of the sulfuric acid and the cyanide source. Do not allow an exotherm above 10°C.
Reagent Stoichiometry: Increase the equivalents of Sodium Cyanide (NaCN) to 1.5 – 2.0 eq . A higher concentration of the nucleophile (
/ HCN) competes more effectively against polymerization.
Acid Strength: Ensure the sulfuric acid concentration is >96% . Water acts as a competing nucleophile, leading to the formation of the hydroxy-acid side product (1-hydroxycyclopentaneacetic acid) or premature hydrolysis.
Q2: The reaction mixture turns dark brown/black and becomes viscous. How do I prevent this "tarring"?
Diagnosis: This indicates oxidative degradation or thermal runaway .
Technical Insight: Cyclopentylidene derivatives are prone to acid-catalyzed polymerization, which forms dark tars. This is exacerbated by localized hot spots during the addition of concentrated H₂SO₄.
Corrective Action:
Addition Rate: Add H₂SO₄ dropwise over 60–90 minutes. Use a jacketed reactor with efficient stirring to dissipate heat.
Solvent Dilution: While the Ritter reaction is often run "neat" or in the nitrile, using a co-solvent like Glacial Acetic Acid (AcOH) can mitigate viscosity and improve heat transfer without quenching the carbocation.
Q3: I am struggling to isolate the product during workup. It stays in the aqueous phase.
Diagnosis: The product is an amino acid derivative with amphiphilic properties, and the high salt load (Na₂SO₄) complicates extraction.
Technical Insight: 2-(1-Formamidocyclopentyl)acetic acid has a carboxylic acid group (
) and a formamide group. At high pH, it is a salt; at very low pH, it is protonated.
Corrective Action:
pH Adjustment: After quenching the reaction with ice, adjust the pH to 2.0 – 2.5 (not lower). The free acid precipitates best near its isoelectric point or slightly acidic pH.
Salting Out: The reaction naturally generates sodium bisulfate. Saturate the aqueous phase further with NaCl if precipitation is poor.
Extraction Solvent: If the solid does not precipitate, extract with 2-Butanone (MEK) or n-Butanol . Ethyl acetate is often too non-polar for this specific formamido-acid.
Q4: Can I use a safer alternative to Sodium Cyanide?
Answer: Yes, but with trade-offs.
Alternative:Trimethylsilyl cyanide (TMSCN) is a safer, liquid alternative that can be used with Lewis acids (e.g.,
).
Trade-off: TMSCN is significantly more expensive and requires strictly anhydrous conditions. For scale-up, the NaCN/H₂SO₄ route (generating HCN in situ) remains the industry standard due to cost-efficiency, provided engineering controls (scrubbers, closed systems) are in place.
Part 2: Optimized Experimental Protocol
Objective: Synthesis of 2-(1-Formamidocyclopentyl)acetic acid via Ritter Reaction.
Scale: 100 mmol basis.
Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and pressure-equalizing addition funnel. Vent the system to a caustic scrubber (NaOH solution) to trap any escaping HCN gas.
Preparation: Charge the flask with Cyclopentylideneacetic acid (12.6 g) and Glacial Acetic Acid (30 mL). Cool the mixture to 0°C using an ice/salt bath.
Cyanide Addition: Add Sodium Cyanide (9.8 g) in portions. Note: NaCN will not fully dissolve immediately.
Monitor: Internal temperature must not exceed 10°C .
Observation: HCN is generated in situ. The mixture will become homogenous and then potentially slurry as the sulfate salt forms.
Reaction: After addition, allow the mixture to warm to 20–25°C (Room Temp) and stir for 6–12 hours.
Checkpoint: Monitor by TLC (MeOH/DCM 1:9). The starting olefin spot (
) should disappear.
Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.
Workup:
Adjust the pH of the aqueous slurry to pH 2.0–2.5 using 50% NaOH solution. Caution: Exothermic.
Stir at 0°C for 1 hour to maximize precipitation.
Filter the white/off-white solid.
Wash the filter cake with cold water (2 x 20 mL) to remove residual salts.
Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or Isopropanol .
Expected Yield: 65–75%
Appearance: White crystalline powder.
Part 3: Comparative Data Analysis
The following table summarizes the impact of varying conditions on the isolated yield of the target compound.
Parameter
Condition A (Standard)
Condition B (Optimized)
Condition C (High Temp)
Solvent
None (Neat)
Glacial Acetic Acid
None (Neat)
NaCN Equivalents
1.1 eq
2.0 eq
1.1 eq
Addition Temp
0–10°C
0–5°C
20–30°C
Reaction Time
4 hours
8 hours
2 hours
Dominant Impurity
Unreacted Olefin
None
Polymer/Tar
Isolated Yield
42%
78%
15%
Part 4: Mechanism & Workflow Visualization
The following diagram illustrates the reaction pathway, highlighting the critical carbocation intermediate and the specific steps where yield loss occurs (red arrows).
Caption: Fig 1. Mechanistic pathway showing the competition between productive nitrilium formation (blue path) and destructive polymerization (red path).
References
Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048.
Reddy, K. L. (2003).[1][2] An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Tetrahedron Letters, 44(7), 1453-1455.
Anand, R. C., & Selvapalam, N. (1994). A Simple Synthesis of Gabapentin. Synthetic Communications, 24(19), 2765-2771. (Demonstrates related cycloalkane amino acid synthesis logic).
Alfa Chemistry. (n.d.). Ritter Reaction: Mechanism and Scope. Retrieved March 7, 2026.
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved March 7, 2026.
Technical Support Center: Troubleshooting Solubility Issues with 2-(1-Formamidocyclopentyl)acetic acid
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and formulation scientists working with 2-(1-Formamidocyclopentyl)acetic acid (CAS: 1339775-36-8).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and formulation scientists working with 2-(1-Formamidocyclopentyl)acetic acid (CAS: 1339775-36-8). As a critical intermediate in the synthesis of cyclopentyl gabapentinoid derivatives, this compound frequently presents unique solubility challenges during both organic synthesis and aqueous assay preparation.
Unlike the final active pharmaceutical ingredients (APIs) which often exist as highly soluble zwitterions[1], this intermediate requires specific physicochemical interventions to achieve optimal solvation.
Part 1: Physicochemical Profiling (The "Why")
To resolve solubility issues, we must first understand the structural causality behind them. The solubility profile of 2-(1-Formamidocyclopentyl)acetic acid is governed by three distinct structural features:
The Hydrophobic Core : The cyclopentyl ring provides a bulky, non-polar hydrocarbon center that inherently resists aqueous solvation.
The Formamide Moiety (-NHCHO) : Unlike the primary amine in gabapentin (which is basic and easily protonated)[1], the formamide group is not basic because the nitrogen's lone pair is heavily delocalized into the adjacent carbonyl group[2]. However, formamides are exceptionally strong hydrogen bond donors and acceptors, leading to extensive intermolecular hydrogen bonding and high crystal lattice energies[3].
The Carboxylic Acid (-COOH) : With an estimated pKa of ~4.5, this group forms strong hydrogen-bonded dimers in its unionized state.
The Core Issue: In non-polar organic solvents, the solvent cannot break the strong formamide-carboxylic acid intermolecular lattice[4]. In aqueous media at low pH, the molecule is entirely neutral and hydrophobic. Solvation requires targeted disruption of these specific intermolecular forces.
Mechanistic pathway of solvation via hydrogen bond disruption and deprotonation.
Part 2: Troubleshooting FAQs
Aqueous Media & Formulation
Q: Why does the compound precipitate instantly when I dilute my DMSO stock solution into an aqueous assay buffer?A: This is a classic "solvent crash." If your assay buffer is at a pH below 5.0, the carboxylic acid remains protonated (neutral). The sudden influx of water forces the hydrophobic cyclopentyl rings to aggregate, while the formamide groups rapidly re-establish their hydrogen-bond networks[5].
Resolution: Ensure your receiving buffer is adjusted to pH 6.5–7.5 prior to dilution. This converts the compound into its highly soluble carboxylate anion.
Q: Can I just heat the aqueous suspension to force it into solution?A: Proceed with extreme caution. While heating increases kinetic solubility, formamide derivatives are susceptible to hydrolysis when heated for prolonged periods in the presence of aqueous acids or bases[4]. This will prematurely deprotect the amine, ruining your intermediate. Keep temperatures below 40°C.
Organic Synthesis & Purification
Q: I am attempting an amide coupling, but the compound won't dissolve in Dichloromethane (DCM) or Toluene. What is the alternative?A: Non-polar solvents like DCM lack the hydrogen-bond accepting capability required to break the formamide-carboxylic acid dimers. Switch your reaction solvent to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) . These solvents act as powerful H-bond acceptors, easily dismantling the crystal lattice[4].
Q: How do I remove DMF/DMSO after the reaction if the compound is water-soluble at high pH?A: Utilize a pH-dependent liquid-liquid extraction. Quench the reaction with water and adjust the pH to >8.0. Wash the aqueous layer with Ethyl Acetate (EtOAc) to remove organic impurities and residual DMF. Then, acidify the aqueous layer to pH 2.0–3.0. The fully protonated 2-(1-Formamidocyclopentyl)acetic acid will crash out and can be extracted into fresh EtOAc.
Decision tree for troubleshooting solubility issues in aqueous and organic media.
Part 3: Quantitative Data & Solvent Compatibility
The following table summarizes the solubility behavior of the compound based on the physicochemical principles of amides and carboxylic acids[3].
Standard solvent for stock solutions and reactions.
Part 4: Experimental Protocols
Protocol A: Controlled Aqueous Dissolution via pH Titration
This self-validating protocol ensures complete dissolution for biological assays without risking base-catalyzed hydrolysis of the formamide group.
Preparation: Weigh the target amount of 2-(1-Formamidocyclopentyl)acetic acid into a clean glass vial.
Suspension: Add 80% of the final target volume of Deionized (DI) water.
Observation: The compound will remain suspended as a white/off-white slurry.
Titration: Place the vial on a magnetic stirrer and insert a calibrated pH probe. Begin titrating dropwise with 0.1 M NaOH.
Causality: Deprotonation of the -COOH group shifts the equilibrium toward the highly soluble carboxylate salt.
Validation Endpoint: Stop the titration the exact moment the solution becomes completely clear (typically around pH 6.5 - 7.2). Do not exceed pH 8.0 to prevent degradation.
Verification: Shine a laser pointer through the solution. The absence of a visible beam (Tyndall effect) confirms true molecular dissolution rather than a micro-suspension.
Finalization: Q.S. (Quantum Satis) to the final volume with DI water.
Protocol B: Solvent-Switch Crystallization for Purification
Use this protocol to purify the intermediate from crude reaction mixtures, leveraging its specific solubility thresholds.
Dissolution: Dissolve the crude 2-(1-Formamidocyclopentyl)acetic acid in a minimum volume of warm Ethyl Acetate (EtOAc) containing 5% Methanol.
Causality: Methanol acts as a transient H-bond disruptor, allowing dissolution in the moderately polar EtOAc.
Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter to remove insoluble inorganic salts or polymerized byproducts.
Anti-Solvent Addition: Transfer the filtrate to a round-bottom flask. Begin concentrating the mixture under reduced pressure while slowly adding Heptane (a non-polar anti-solvent).
Validation: As the EtOAc/MeOH is removed and the Heptane concentration increases, the solution will become persistently cloudy. This indicates the compound is successfully crashing out as the solvent polarity drops below its solvation threshold.
Harvesting: Cool the suspension to 4°C for 2 hours to maximize crystal yield. Filter the precipitate, wash with cold Heptane, and dry under a vacuum.
Technical Guide: Stability & Handling of 2-(1-Formamidocyclopentyl)acetic acid
This is a technical support guide designed for researchers and drug development professionals working with 2-(1-Formamidocyclopentyl)acetic acid . This compound is a specific N-formylated -amino acid derivative, often en...
Author: BenchChem Technical Support Team. Date: March 2026
This is a technical support guide designed for researchers and drug development professionals working with 2-(1-Formamidocyclopentyl)acetic acid . This compound is a specific N-formylated
-amino acid derivative, often encountered as a synthesis intermediate or a process-related impurity in the development of cyclopentane-based GABA analogs.
The following guide addresses stability in solution, degradation pathways, and analytical troubleshooting.
2-(1-Formamidocyclopentyl)acetic acid is kinetically stable in neutral aqueous buffers and aprotic organic solvents (DMSO, DMF, Acetonitrile) at ambient temperatures. However, it exhibits pH-dependent instability . Unlike its
-amino acid analogs (e.g., Gabapentin derivatives), this molecule is a -amino acid derivative and is sterically resistant to spontaneous lactamization (which would require forming a strained 4-membered -lactam ring).
The primary instability arises from the hydrolysis of the formamido group. This reaction is catalyzed by both acid and base, following pseudo-first-order kinetics in buffered solutions.
Pathway Diagram
The following diagram illustrates the degradation logic and the contrast with Gabapentin-like analogs (to prevent confusion).
Caption: Figure 1. Hydrolytic degradation pathway. Note the kinetic barrier to lactamization due to beta-ring strain.
Mechanistic Insight
Acid-Catalyzed Hydrolysis: Protonation of the formyl oxygen activates the carbonyl carbon for nucleophilic attack by water. This is the dominant pathway in mobile phases containing high concentrations of TFA (>0.1%).
Base-Catalyzed Hydrolysis: Direct nucleophilic attack by hydroxide ions on the formyl carbonyl. This occurs rapidly in diluents with pH > 9 (e.g., ammonium hydroxide buffers).
Absence of Lactamization: Unlike Gabapentin (a
-amino acid which forms a 5-membered lactam), this molecule is a -amino acid. Cyclization would yield a 4-membered ring, which is thermodynamically unfavorable under standard solution conditions.
Analytical Troubleshooting (HPLC/LC-MS)
Issues with peak shape, disappearance, or artifact formation are common when analyzing formamido derivatives.
Common Issues & Solutions
Symptom
Root Cause
Corrective Action
On-column degradation
Mobile phase is too acidic (e.g., 0.1% TFA) or column temperature is too high (>40°C).
Switch to 0.1% Formic Acid (milder) or a phosphate buffer at pH 6.0. Lower column temp to 25°C.
Split Peaks
Rotamerism of the amide bond (cis/trans formamide conformers).
This is intrinsic to formamides. Increase column temperature to 40-45°C to coalesce peaks (balance with degradation risk) or integrate both as one sum.
Peak Area Loss in Diluent
Sample prepared in Methanol/Acid mixture (Transesterification).
Use Acetonitrile/Water (50:50) as diluent. Avoid alcohols in the presence of acid.
Ghost Peak (M-28)
In-source fragmentation (loss of CO) in MS source.
This is an MS artifact, not solution degradation. Lower the cone voltage/fragmentor voltage to verify.
Recommended HPLC Method Parameters
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm.
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B.
Diluent: Water:Acetonitrile (90:10). Do not use acidic diluents.
Forced Degradation Protocol
To validate the stability-indicating nature of your method, perform the following stress test. This confirms the retention time of the deformylated degradant (1-aminocyclopentylacetic acid).
Protocol: Acid Hydrolysis
Preparation: Dissolve 10 mg of the compound in 5 mL of Acetonitrile/Water (1:1).
Stress: Add 5 mL of 1 N HCl .
Incubation: Heat at 60°C for 2-4 hours .
Neutralization: Allow to cool and neutralize with 5 mL of 1 N NaOH.
Analysis: Inject immediately.
Expected Result: Decrease in the parent peak (approx. 20-50%) and appearance of a new, earlier-eluting peak (the free amine).
Note: The free amine will likely have poor UV absorbance compared to the formamide. Use a CAD (Charged Aerosol Detector) or MS for detection if UV 210 nm is insufficient.
Frequently Asked Questions (FAQ)
Q: Can I store the stock solution in Methanol?A: It is not recommended for long-term storage. While the formamide is stable, the carboxylic acid moiety can undergo slow esterification in methanol, especially if the solution is slightly acidic. DMSO or Acetonitrile/Water are superior choices for storage at -20°C.
Q: I see two peaks in my chromatogram that merge when I heat the column. Is my compound impure?A: Likely not. N-formyl compounds often exist as cis and trans rotamers around the C-N amide bond. These interconvert slowly on the NMR/HPLC timescale at room temperature, appearing as split or broad peaks. Heating increases the exchange rate, coalescing them into a single peak. Verify by NMR (signals will coalesce at high temp).
Q: Is this compound light sensitive?A: Formamides and simple aliphatic carboxylic acids are generally not photo-labile. However, standard practice dictates storage in amber vials to prevent any potential radical-initiated side reactions in the solvent system.
Q: How does this compare to Gabapentin related impurities?A: Gabapentin impurities (cyclohexyl analogs) are prone to lactamization (Impurity A in EP). Your compound (cyclopentyl, beta-amino) is resistant to this specific pathway. If you observe a "lactam" mass, suspect a different impurity structure (e.g., a gamma-amino isomer) or an artifact.
References
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).Link
Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Hydrolysis of Amides). Wiley-Interscience.
European Pharmacopoeia (Ph. Eur.). Gabapentin Monograph 2173. (For context on related amino acid impurity profiles). Link
Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis, 2011.
Optimization
Technical Support Center: Troubleshooting 2-(1-Formamidocyclopentyl)acetic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of sterically hindered, unnatural amino acid precursors.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of sterically hindered, unnatural amino acid precursors. The synthesis of 2-(1-formamidocyclopentyl)acetic acid —a critical intermediate for spirocyclic APIs and gabapentin analogues—is notoriously sensitive to reaction conditions.
This guide is designed to move beyond basic troubleshooting. By understanding the thermodynamic and kinetic causality behind the [1], we can engineer a self-validating synthetic system that minimizes common impurities.
Mechanistic Insight & Reaction Causality
The standard synthesis of this compound relies on the acid-catalyzed conversion of a tertiary alcohol (2-(1-hydroxycyclopentyl)acetic acid) into a formamide using sodium cyanide (NaCN) or hydrogen cyanide (HCN) in a sulfuric/acetic acid matrix [2].
The reaction proceeds via a highly reactive tertiary carbocation intermediate . The fate of this carbocation dictates your impurity profile. If the nucleophilic attack by the nitrile is delayed or thermodynamically disfavored, the system will resolve the high-energy intermediate via E1 elimination, generating an alkene [3]. Furthermore, the final formamide product is susceptible to acid-catalyzed over-hydrolysis if the quenching parameters are not strictly controlled.
Fig 1: Mechanistic divergence in the Ritter synthesis of 2-(1-Formamidocyclopentyl)acetic acid.
Troubleshooting Desk: Frequently Asked Questions
Q1: Why is my crude product heavily contaminated with the alkene impurity (2-(cyclopent-1-en-1-yl)acetic acid)?Causality: The formation of the alkene is an entropy-driven E1 elimination pathway that competes directly with the SN1-type Ritter trapping. This occurs when the reaction temperature exceeds 20°C during the sulfuric acid addition, or if the local concentration of the nucleophile (HCN generated in situ) is too low.
Solution: Ensure the reaction is actively cooled (15–20°C) during the H₂SO₄ addition. Pre-dissolve the NaCN thoroughly in the acetic acid before introducing the strong acid to ensure a high, uniform concentration of the trapping agent.
Q2: I am detecting significant levels of the free amine (2-(1-aminocyclopentyl)acetic acid). How do I prevent this?Causality: Formamides are relatively stable, but they will undergo [3] if exposed to an aqueous acidic environment at elevated temperatures. This typically happens during the quench phase if the exothermic neutralization of H₂SO₄ is not controlled.
Solution: The quench must be performed by pouring the reaction mixture over a massive excess of crushed ice, maintaining the internal temperature strictly below 5°C. Neutralize the aqueous phase to pH 6-7 immediately to remove the hydrolytic driving force.
Q3: The reaction stalls, and I recover a large amount of unreacted 2-(1-hydroxycyclopentyl)acetic acid. What is failing?Causality: The tertiary alcohol requires a highly acidic, dehydrating environment to ionize into the carbocation. If your sulfuric acid has absorbed ambient moisture, or if you are using standard acetic acid instead of glacial acetic acid, the hydronium ion concentration will be insufficient to drive the initial dehydration step.
Solution: Titrate your H₂SO₄ to ensure it is ≥98%. Always use fresh, anhydrous glacial acetic acid.
Analytical Benchmarks & Impurity Profiling
To maintain trust in your workflow, rely on orthogonal analytical techniques. Below is the quantitative tracking matrix for this synthesis:
Nucleophile: Sodium cyanide (NaCN, 2.0 eq) — Caution: Highly toxic. Perform in a dedicated fume hood with a NaOH scrubber.
Acid Catalyst: Sulfuric acid (H₂SO₄, 98%, 3.0 eq)
Step-by-Step Workflow:
Substrate Solvation: In a thoroughly dried, 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermocouple, dissolve the substrate in glacial acetic acid.
Cyanide Introduction: Cool the mixture to 15°C using an ice-water bath. Slowly add NaCN in small portions. Stir vigorously for 15 minutes to ensure uniform dispersion.
Controlled Ionization (Critical Step): Prepare a separate solution of H₂SO₄ in 1 volume of glacial acetic acid. Add this acidic mixture dropwise to the reaction flask via an addition funnel.
Self-Validating Check #1: Maintain the internal temperature strictly between 15°C and 20°C. The solution should transition from clear to a pale, golden yellow.
Self-Validating Check #2: If the solution rapidly turns dark brown or evolves gas, the addition rate is too fast. This visual cue indicates the temperature has spiked locally, and the E1 elimination pathway (alkene formation) is outcompeting the Ritter reaction. Pause addition immediately and increase cooling.
Maturation: Once addition is complete, remove the ice bath and allow the reaction to stir at 20–25°C for 4 hours.
Cryogenic Quench: Carefully pour the reaction mixture over crushed ice (10 volumes relative to total reaction volume) with vigorous mechanical stirring.
Self-Validating Check #3: The internal temperature of the quench must not exceed 5°C. If the ice melts too rapidly, pause the transfer. Exceeding 5°C in this highly acidic aqueous state will exponentially increase the formation of the free amine impurity.
Isolation: Adjust the pH of the aqueous mixture to 6.5–7.0 using 50% NaOH (keep temperature <10°C during neutralization). Extract with ethyl acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target 2-(1-formamidocyclopentyl)acetic acid.
References
Title: Ritter reaction | chemistry
Source: Britannica
URL: [Link]
Technical Support Center: Optimizing Reaction Conditions for Formamidation of Cyclopentyl Amines
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the formamidation of cyclopentyl amines. This guide is designed for researchers, chemists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the formamidation of cyclopentyl amines. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize this crucial transformation. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common experimental hurdles, and provide robust, field-proven methodologies.
Core Principles: The Mechanism of Formamidation
Understanding the reaction mechanism is critical for effective troubleshooting and optimization. The formamidation of a primary amine like cyclopentylamine with formic acid is fundamentally a nucleophilic acyl substitution, proceeding via a dehydration condensation pathway.
The key steps are:
Protonation (Catalyzed): In the presence of an acid catalyst, the carbonyl oxygen of formic acid is protonated, significantly increasing the electrophilicity of the carbonyl carbon.[1]
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopentylamine attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[2]
Proton Transfer: A proton is transferred from the nitrogen to one of the hydroxyl groups, converting it into a good leaving group (water).
Dehydration: The intermediate collapses, expelling a molecule of water to form the N-cyclopentylformamide product.[3]
This process is an equilibrium reaction. Therefore, successful formamidation often hinges on effectively removing the water byproduct to drive the reaction to completion.[4]
Caption: General mechanism for acid-catalyzed formamidation.
Frequently Asked Questions (FAQs)
Q1: What is the most effective formylating agent for cyclopentylamine?
The choice of agent depends on the desired reactivity, scale, and sensitivity of other functional groups.
Formylating Agent
Advantages
Disadvantages
Best For
Formic Acid
Inexpensive, readily available, acts as its own solvent in excess.[4][5]
Lower reactivity, requires heating or a catalyst; reaction is an equilibrium.[4]
General purpose, large-scale synthesis where cost is a factor.
Acetic Formic Anhydride (AFA)
Highly reactive, provides high yields rapidly at low temperatures.[6][7]
Moisture-sensitive, thermally unstable, must be prepared in situ.[8][9]
Substrates that are sensitive to high temperatures or require rapid, complete conversion.
Ammonium Formate
Can serve as both the formyl source and a nitrogen source in reductive aminations.[10][11]
Can be less direct; may require higher temperatures.
Specific applications like Leuckart-type reactions.
Triethyl Orthoformate
Effective for primary amines, can be driven by removal of ethanol byproduct.[6]
Can require harsh conditions (acid catalyst, high temperature).[6]
Cases where formic acid or AFA are unsuitable.
For most applications involving a simple primary amine like cyclopentylamine, formic acid is the most practical and cost-effective starting point.[12] If higher reactivity is needed, in situ generated AFA is the superior choice.[7]
Q2: Is a catalyst necessary for this reaction?
Not always, but it is highly recommended for efficiency. The reaction between cyclopentylamine and formic acid can proceed without a catalyst, but it is often slow and requires high temperatures to drive off water.[3][5]
Adding a catalyst accelerates the reaction, allowing for lower temperatures and shorter reaction times.[6]
Lewis Acids (e.g., ZnCl₂, InCl₃, ZnO): These activate the formic acid by coordinating to the carbonyl oxygen, making the carbon more electrophilic.[6]
Brønsted Acids (e.g., I₂, p-TsOH, solid acids): Iodine is a particularly mild and effective catalyst. It is believed to generate HI in situ, which protonates the formic acid, thereby activating it for nucleophilic attack.[13] Solid acid catalysts offer the advantage of easy removal by filtration.[1]
Q3: How do I control the reaction temperature and why is it important?
Temperature control is a balance between reaction rate and stability.
Increasing Temperature: Speeds up the reaction and helps remove the water byproduct, shifting the equilibrium toward the product. Typical temperatures range from 60-110 °C.[4][6]
Risks of High Temperature: Can lead to the decomposition of sensitive substrates or the formylating agent itself. Acetic formic anhydride, for instance, decomposes above ~60 °C.[8] It can also promote side reactions if other functional groups are present.[14]
Recommendation: Start at a moderate temperature (e.g., 70-80 °C) and monitor the reaction by TLC or LC-MS. Increase the temperature only if the reaction is proceeding too slowly.[6]
Q4: What is the role of a Dean-Stark trap and when should I use it?
A Dean-Stark trap is used to remove water azeotropically from a reaction mixture, which is highly effective for driving equilibrium-limited reactions like formamidation to completion.[4]
When to use it: It is most effective when using a solvent that forms an azeotrope with water, such as toluene or xylene.[4] This is a classic, robust method for achieving high yields when using formic acid as the formylating agent.[4]
Q5: How can I ensure chemoselective N-formylation if my substrate also contains a hydroxyl (-OH) group?
Achieving selective N-formylation over O-formylation is a common challenge. Since amines are generally more nucleophilic than alcohols, selectivity can often be achieved by controlling the reaction conditions.
Use Milder Conditions: Lowering the reaction temperature can favor the more kinetically favorable attack by the amine.[15]
Choose the Right Reagents: Some methods are inherently more selective. For example, using formic acid with a coupling agent like EDCI in a mixed aqueous system has been shown to be highly selective for amines.[16] Catalytic methods with formic acid often show excellent selectivity for N-formylation, with no competitive O-formylation observed.[6]
Protecting Groups: If selectivity cannot be achieved through reaction conditions, the hydroxyl group can be protected with a suitable protecting group (e.g., silyl ether) prior to formamidation and deprotected afterward.
Troubleshooting Guide
Even a seemingly straightforward reaction can present challenges. This guide addresses specific issues you may encounter.
Caption: Troubleshooting workflow for low reaction yield.
Problem 1: Low or No Product Yield
Possible Cause 1a: Unfavorable Reaction Equilibrium.
Explanation: The reaction produces water, and if it is not removed, the reverse reaction (hydrolysis of the formamide) can occur, leading to a low equilibrium concentration of the product.[17]
Solution:
Use toluene as a solvent and equip the reaction with a Dean-Stark trap to azeotropically remove water.[4]
Carefully increase the reaction temperature to drive off water, provided the reagents and products are stable.[3]
Possible Cause 1b: Insufficient Reagent Reactivity.
Explanation: The uncatalyzed reaction with formic acid can be slow. Cyclopentylamine is fairly reactive, but conditions may not be optimal.
Solution:
Introduce a catalyst. Add 5-10 mol% of iodine or a Lewis acid like ZnCl₂ to activate the formic acid.[6][13]
Switch to a more powerful formylating agent. Prepare acetic formic anhydride (AFA) in situ by reacting formic acid with acetic anhydride at a low temperature.[6][7]
Possible Cause 1c: Moisture Contamination.
Explanation: This is especially critical when using highly reactive, moisture-sensitive reagents like acetic formic anhydride. Water will rapidly quench the reagent, preventing it from reacting with the amine.[14]
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Significant Side Products
Possible Cause 2a: Reagent Decomposition.
Explanation: Acetic formic anhydride is known to be thermally unstable and can decompose, especially in the presence of impurities.[8] Formic acid can also decompose at very high temperatures.
Solution: Maintain strict temperature control. For reactions with AFA, keep the temperature below 60 °C, and ideally between 0 °C and room temperature.[8]
Possible Cause 2b: Formation of Amidine.
Explanation: Under certain conditions, particularly with orthoformates, amidine formation can be a side reaction.[18]
Solution: Ensure proper stoichiometry and conditions tailored for formamide synthesis. If using triethyl orthoformate, carefully follow established protocols to minimize this pathway.[6]
Problem 3: Difficult Product Purification
Possible Cause 3a: Contamination with Unreacted Cyclopentylamine.
Explanation: The product and the starting amine may have similar polarities, making chromatographic separation challenging.
Solution: During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the basic cyclopentylamine, forming a salt that will move into the aqueous layer, leaving the neutral formamide product in the organic layer.[19]
Possible Cause 3b: Residual Formic Acid or Catalyst.
Explanation: Acidic residues can contaminate the final product.
Solution: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove excess formic acid.[19] For soluble catalysts, this basic wash or subsequent chromatography may be required. Solid catalysts can simply be filtered off after the reaction is complete.[1][14]
Recommended Experimental Protocols
Protocol 1: Classic Formamidation using Formic Acid with Dean-Stark Trap
This is a robust and scalable method for achieving high yields.
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add cyclopentylamine (1.0 equiv.).
Reagents: Add toluene (sufficient to fill the Dean-Stark trap and suspend the amine) and 85-98% formic acid (1.2-2.0 equiv.).[4]
Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing for 4-9 hours or until TLC/LC-MS analysis shows complete consumption of the starting amine.[4]
Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting N-cyclopentylformamide is often pure enough for subsequent steps, but can be further purified by distillation or chromatography if needed.[4]
Protocol 2: Iodine-Catalyzed Formamidation
A mild, efficient, and solvent-free or minimal-solvent approach.[13]
Setup: In a round-bottom flask with a magnetic stirrer and reflux condenser, combine cyclopentylamine (1.0 equiv.) and formic acid (2.0 equiv.).
Reaction: Heat the mixture to 70 °C and stir. Monitor the reaction progress by TLC/LC-MS. The reaction is typically complete within 1-4 hours.
Work-up: Cool the reaction mixture and dilute with an organic solvent like ethyl acetate. Wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine color, followed by saturated aqueous NaHCO₃ and brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Protocol 3: High-Reactivity Formamidation using in situ Acetic Formic Anhydride (AFA)
This method is ideal for rapid conversion under mild conditions.[7]
AFA Preparation: In a separate flask under a nitrogen atmosphere, cool acetic anhydride (1.2 equiv.) to 0 °C in an ice bath. Slowly add formic acid (1.5 equiv.) with stirring. Allow the mixture to stir at 0 °C for 15-30 minutes to generate the AFA.[7] Caution: This reaction is exothermic.
Setup: In the main reaction flask, dissolve cyclopentylamine (1.0 equiv.) in a suitable anhydrous solvent (e.g., THF or DCM) and cool to 0 °C.
Reaction: Slowly add the freshly prepared AFA solution to the cooled amine solution. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC/LC-MS until the starting amine is consumed (typically 1-3 hours).[7]
Work-up: Quench the reaction by carefully adding cold water. Extract the product with an organic solvent. Wash the organic layer with saturated aqueous NaHCO₃ and brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Decision & Visualization Tools
Caption: Decision tree for selecting a formamidation method.
References
Garcés, S., et al. (2018). Formylation of Amines. Molecules. Available at: [Link]
Singh, R., et al. (2011). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ResearchGate. Available at: [Link]
Al-Masoudi, N. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry & Chemical Technology.
Wang, X., et al. (2022). Electrochemical Upgrading of Formic Acid to Formamide via Coupling Nitrite Co-Reduction. Journal of the American Chemical Society. Available at: [Link]
Swaminathan, M., et al. (2011). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Semantic Scholar.
Das, B., et al. (2007). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. MDPI. Available at: [Link]
Liang, H., et al. (2023). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering. Available at: [Link]
Jung, J.-C., et al. (2001). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. Available at: [Link]
Rather, M. A., et al. (2020). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Publishing. Available at: [Link]
Singh, R., et al. (2011). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Taylor & Francis Online. Available at: [Link]
BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis. BenchChem Technical Support.
Mbouhom, C., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. PMC. Available at: [Link]
Google Patents. (2014). Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof. Google Patents.
Mbouhom, C., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science (RSC Publishing). Available at: [Link]
BenchChem. (2025). Formic Anhydride vs. Acetic Anhydride in Formylation: A Comparative Guide. BenchChem Technical Support.
ResearchGate. (n.d.). Formylation of a sterically hindered amine with AFA.
Wikipedia. (n.d.). Acetic formic anhydride. Wikipedia. Available at: [Link]
B-Bey, A., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes.
Semantic Scholar. (n.d.). THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. Semantic Scholar.
Nikpour, F., & Gholami, M. R. (2013). An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature.
Waki, K., & Meijer, E. M. (1982). Trimethylacetic formic anhydride. Improved preparation and use as a highly efficient and selective N-formylating reagent. Journal of Organic Chemistry.
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
BenchChem. (n.d.). Application Notes: Reactions of Methyl-1,2-cyclopentene Oxide with Amines. BenchChem Technical Support.
JETIR. (2018). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Jetir.Org. Available at: [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
Organic Chemistry Portal. (n.d.). Formic acid and formates. Organic Chemistry Portal. Available at: [Link]
Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library.
Semantic Scholar. (n.d.). NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. Semantic Scholar.
Yoo, W.-J., & Li, C.-J. (2013). Mild and convenient N-formylation protocol in water-containing solvents. PMC. Available at: [Link]
Gelest, Inc. (n.d.). Coupling Agents. Gelest, Inc.. Available at: [Link]
PNAS. (2015). Formamide reaction network in gas phase and solution via a unified theoretical approach: Toward a reconciliation of different prebiotic scenarios. PNAS. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of amidines. Organic Chemistry Portal. Available at: [Link]
Technical Support Center: Crystallization of 2-(1-Formamidocyclopentyl)acetic acid
Welcome to the technical support center for the crystallization of 2-(1-Formamidocyclopentyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the crystallization of 2-(1-Formamidocyclopentyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this molecule. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting solvents for crystallizing 2-(1-Formamidocyclopentyl)acetic acid?
A1: Given the carboxylic acid and amide functionalities, which allow for hydrogen bonding, solvents with moderate to high polarity are often a good starting point. Consider solvents such as alcohols (methanol, ethanol, isopropanol), ketones (acetone, methyl ethyl ketone), esters (ethyl acetate), and potentially water or mixtures of these solvents.[1][2][3] The choice of solvent is critical as it influences solubility, nucleation, and crystal growth.[4]
Q2: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?
A2: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[5][6] This often happens when the solution is highly supersaturated or when the temperature of the solution is above the melting point of the solute.[6][7] Impurities can also lower the melting point of the compound, contributing to this issue.[7][8] To remedy this, you can try reducing the rate of supersaturation by slowing down the cooling process or the addition of an anti-solvent. Adding more of the primary solvent can also help.[6][7]
Q3: I obtained a solid, but how do I know if it's crystalline or amorphous?
A3: The nature of the solid can be determined using analytical techniques such as X-ray Powder Diffraction (XRPD). A crystalline solid will produce a distinct diffraction pattern with sharp peaks, whereas an amorphous solid will show a broad, diffuse halo.[9][10] Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can also be informative; a crystalline solid will typically show a sharp melting endotherm, while an amorphous solid may exhibit a glass transition.[11][12]
Q4: My crystallization yield is very low. What are the likely causes?
A4: A poor yield can result from several factors. Using an excessive amount of solvent is a common reason, as a significant portion of your compound may remain in the mother liquor.[7] The presence of certain impurities can also decrease the product recovery.[13][14] To improve your yield, you can try to carefully reduce the amount of solvent used or concentrate the mother liquor to recover more material.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you may encounter and offers systematic approaches to resolve them.
Problem 1: The Compound "Oils Out" Instead of Crystallizing
This is one of the most common challenges in crystallization. It indicates that the system is kinetically favoring a liquid phase separation over the more ordered process of crystal nucleation and growth.
Causality:
High Supersaturation: Rapid cooling or fast anti-solvent addition creates a level of supersaturation that the system cannot relieve through controlled crystal growth, leading to the formation of an enriched liquid phase.[6]
Low Melting Point: The compound's melting point may be below the temperature at which it starts to come out of solution.[7] Impurities can exacerbate this by causing melting point depression.[7][8]
Solvent Effects: The chosen solvent may not be ideal for promoting the necessary intermolecular interactions for lattice formation.
Solutions:
Reduce the Rate of Supersaturation:
Slower Cooling: If using cooling crystallization, decrease the cooling rate. Allow the solution to cool gradually to room temperature, and then transfer it to a refrigerator.
Slower Anti-solvent Addition: If using anti-solvent crystallization, add the anti-solvent dropwise with vigorous stirring to avoid localized high supersaturation.[5]
Adjust Solvent Volume:
Add a small amount of the primary (good) solvent back to the oiled-out mixture and gently warm it until the oil dissolves. Then, attempt to recrystallize with a slower cooling profile.[7]
Seeding:
Introduce a few seed crystals of 2-(1-Formamidocyclopentyl)acetic acid into the solution just as it reaches saturation. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[5][6]
Solvent System Re-evaluation:
Experiment with different solvents or solvent/anti-solvent pairs. A solvent that provides slightly lower solubility at higher temperatures might be more suitable.
Problem 2: No Crystals Form, Even After Extended Cooling
At times, a supersaturated solution may be stable and resist nucleation.
Causality:
High Kinetic Barrier to Nucleation: The energy barrier for the initial formation of a stable crystal nucleus is too high.
Solution Too Dilute: There may not be enough solute to reach the necessary level of supersaturation for spontaneous nucleation.
Solutions:
Induce Nucleation:
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can act as nucleation sites.[7]
Seeding: As mentioned previously, adding seed crystals is a highly effective way to induce crystallization.[7]
Increase Concentration:
If the solution is too dilute, you can evaporate some of the solvent to increase the concentration of your compound.[7]
Lower the Temperature:
If cooling to room temperature is insufficient, try cooling the solution in an ice bath or a freezer.
Problem 3: Formation of Poor Quality Crystals (Needles, Plates, or Amorphous Powder)
The morphology and quality of your crystals are crucial, especially in a pharmaceutical context.
Causality:
Rapid Crystallization: Very fast crystal growth can lead to the inclusion of impurities and the formation of less stable morphologies.[7]
Impurities: The presence of impurities can inhibit growth on certain crystal faces, leading to undesirable habits like needles or plates.[14][15]
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own distinct crystal habit.[16][17]
Solutions:
Optimize the Crystallization Rate:
Slower cooling or anti-solvent addition can provide more time for ordered crystal growth.
Consider a vapor diffusion setup, where the anti-solvent slowly diffuses into the solution of your compound, promoting slow and controlled crystal growth.[4]
Purification:
If impurities are suspected, consider an additional purification step for your starting material, such as column chromatography or treatment with activated charcoal to remove colored impurities.[7][8]
Polymorph Screening:
Systematically experiment with different solvents and crystallization conditions (temperature, concentration) to explore the potential for different polymorphs.[18][19] Characterize the resulting solids by XRPD and DSC to identify different forms.[9][11]
Experimental Protocols
Protocol 1: General Cooling Crystallization
In an Erlenmeyer flask, dissolve the 2-(1-Formamidocyclopentyl)acetic acid in the minimum amount of a suitable hot solvent (e.g., isopropanol).
Once fully dissolved, cover the flask and allow it to cool slowly to room temperature.
If no crystals form, try inducing nucleation by scratching the inside of the flask or adding a seed crystal.
Once crystal formation begins, allow the flask to stand at room temperature for several hours to allow for complete crystallization.
Further cool the flask in an ice bath for about 30 minutes to maximize the yield.
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Anti-Solvent Crystallization
Dissolve the 2-(1-Formamidocyclopentyl)acetic acid in a small amount of a "good" solvent in which it is highly soluble (e.g., methanol).
With constant stirring, slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., water or hexane) dropwise until the solution becomes slightly turbid.
Add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear solution.
Cover the container and allow it to stand undisturbed. The anti-solvent will promote gradual crystallization.
Collect the crystals by vacuum filtration, wash with a mixture of the good and poor solvents, and dry under vacuum.
Data Presentation
Table 1: Common Solvents for Crystallization of Organic Acids
Solvent
Boiling Point (°C)
Polarity
Notes
Water
100
High
Good for polar compounds, but high boiling point can make drying difficult.[1]
Ethanol
78
High
A versatile solvent for many organic compounds.[3]
Isopropanol
82
Medium
Similar to ethanol, often a good choice.
Acetone
56
Medium
A strong solvent, can be too good, leading to low yields.[3]
Ethyl Acetate
77
Medium
An excellent solvent for a wide range of compounds.[1]
Toluene
111
Low
Good for less polar compounds, but has a high boiling point.[1][3]
Hexane
69
Low
Often used as an anti-solvent for polar compounds.[1]
Visualizations
Troubleshooting Workflow for "Oiling Out"
Caption: A decision tree for troubleshooting the "oiling out" phenomenon.
General Crystallization Process Flow
Caption: A general workflow for small molecule crystallization.
References
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
Why do crystals oil out and what are the remedies and prevention methods? (2024, February 25). Brainly.
Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.).
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3).
Troubleshooting. (2022, April 7). Chemistry LibreTexts.
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3).
Oiling Out in Crystallization. (n.d.). Mettler Toledo.
The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. (n.d.).
X-ray Powder Diffraction in Solid Form Screening and Selection. (2011, September 1).
9 Ways to Crystallize Organic Compounds. (2026, February 19). wikiHow.
Polymorphism and its importance in pharmaceutical industry. (2025, August 15). Fiveable.
Find out how to cope with impurities by using the Crystal16 and Crystalline instruments. (2022, January 17). Technobis Crystallization Systems.
Crystal polymorphism in chemical process development. (n.d.). PubMed.
Guide for crystallization. (n.d.).
Polymorphism in Processes of Crystallization in Solution: A Practical Review. (2009, October 1).
How complementary techniques boost XRPD in solid form analysis. (2022, July 13). Malvern Panalytical.
How XRD characterization is interlinked with DSC thermograph? how these both support each other results? (2023, July 29). ResearchGate.
X-ray Powder Diffraction (XRPD). (2024, May 29). Improved Pharma.
Summary of Common Crystallization Solvents. (n.d.).
Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
Technical Support Center: 2-(1-Formamidocyclopentyl)acetic acid
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 2-(1-Formamidocyclopentyl)acetic acid. This document is designed for researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-(1-Formamidocyclopentyl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability of this molecule and to offer practical guidance for experimental work. We will explore its predicted degradation pathways and provide robust troubleshooting protocols to ensure the integrity and accuracy of your results.
Overview of 2-(1-Formamidocyclopentyl)acetic acid Stability
2-(1-Formamidocyclopentyl)acetic acid is a substituted amino acid derivative. Its structure consists of a stable cyclopentane ring and an acetic acid group, with the key functional group being a secondary formamide. The primary point of chemical instability in this molecule is the N-formyl group, which is susceptible to hydrolysis. Understanding this degradation is critical for developing stable formulations, establishing appropriate storage conditions, and creating reliable analytical methods.[1][2][3]
Forced degradation studies are essential to identify likely degradation products, understand the molecule's intrinsic stability, and develop stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[3][4][5][6]
Predicted Degradation Pathway: Hydrolysis
The most probable degradation pathway for 2-(1-Formamidocyclopentyl)acetic acid is the hydrolysis of the formamide bond. This reaction can occur under neutral, acidic, or basic conditions, yielding 2-(1-aminocyclopentyl)acetic acid and formic acid as the primary degradants.
Mechanism of Hydrolysis
Amide hydrolysis is a well-understood reaction that proceeds through a tetrahedral intermediate.[7][8]
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the formamide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.[9][10] This is often the rate-determining step.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This is a more potent nucleophile than water, so base-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis.
Neutral Hydrolysis: In neutral pH, water acts as the nucleophile. This process is generally much slower than its acid or base-catalyzed counterparts.[7]
The overall reaction is as follows:
Caption: Predicted hydrolytic degradation of 2-(1-Formamidocyclopentyl)acetic acid.
Experimental Guide: Designing a Forced Degradation Study
Forced degradation studies, or stress testing, are crucial for identifying potential degradants and establishing the specificity of stability-indicating methods.[1][4][5] The goal is typically to achieve 2-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradants are detectable without excessively breaking down the main compound.[4]
Protocol: Stress Conditions for Degradation Studies
This protocol outlines the standard stress conditions based on ICH guidelines.[6]
Objective: To generate potential degradation products of 2-(1-Formamidocyclopentyl)acetic acid and assess its intrinsic stability.
Calibrated pH meter, HPLC system with UV or MS detector, photostability chamber, oven.
Methodology:
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
Stress Conditions: Expose the stock solution to the conditions outlined in the table below. Include a control sample (unstressed stock solution) stored at refrigerated or room temperature, protected from light.
Sample Analysis: At specified time points (e.g., 2, 6, 24, 48 hours), withdraw an aliquot of each stressed sample.
Neutralize the acidic and basic samples to prevent further degradation before analysis.
Dilute all samples to a suitable concentration for HPLC analysis.
Analyze using a stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
Stress Condition
Reagent/Condition
Typical Concentration/Level
Primary Degradation Expected
Acid Hydrolysis
Hydrochloric Acid (HCl)
0.1 N to 1 N HCl
Hydrolysis of the formamide bond.
Base Hydrolysis
Sodium Hydroxide (NaOH)
0.1 N to 1 N NaOH
Hydrolysis of the formamide bond (likely faster than acid).
Oxidative
Hydrogen Peroxide (H₂O₂)
3% to 30% H₂O₂
Potential oxidation of the cyclopentane ring, though less likely than hydrolysis.
Thermal
Heat (Dry or in Solution)
40°C to 80°C
May accelerate hydrolysis.
Photolytic
Light Exposure
ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²)
Photodegradation; pathway unpredictable without experimental data.
Table 1: Recommended starting conditions for a forced degradation study.
Troubleshooting Guide for Experimental Analysis
This section addresses common issues encountered during the HPLC analysis of 2-(1-Formamidocyclopentyl)acetic acid and its degradants.
Q1: My chromatogram shows a high degree of peak tailing for the parent compound and the primary amine degradant. What is the cause?
Answer: Peak tailing for amino acids and their derivatives is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based C18 columns.
Probable Cause 1: Mobile Phase pH: The ionization state of your compounds is critical. The parent compound has a carboxylic acid (pKa ~4-5) and the amine degradant is basic (pKa ~9-10). If the mobile phase pH is not optimal, you can get poor peak shape.
Solution: Adjust the mobile phase pH. For reversed-phase HPLC, a pH between 2.5 and 3.5 is often a good starting point. This ensures the carboxylic acid is protonated (neutral) and the amine is protonated (positive charge), minimizing interactions with silanols. Use a low-concentration buffer (e.g., 10-20 mM phosphate or formate) to control the pH.[12]
Probable Cause 2: Column Choice: A standard C18 column may not be ideal.
Solution: Consider using a column with end-capping technology to block residual silanols or a specialized "aqueous" C18 column designed for polar analytes.
Q2: I see a new peak in my chromatogram even in the control sample that was not subjected to stress. What could this be?
Answer: This could be an impurity from the initial synthesis or slow degradation under ambient storage conditions.
Probable Cause 1: Inherent Impurity: The peak may be a residual starting material or a byproduct from the synthesis of 2-(1-Formamidocyclopentyl)acetic acid.
Solution: Obtain a certificate of analysis for your compound batch if available. If not, consider this peak as a baseline impurity (t=0) and monitor its growth relative to other degradant peaks during the stability study.
Probable Cause 2: Solution Instability: The compound might be slowly hydrolyzing in your stock solution, especially if it was prepared in unbuffered water.
Solution: Prepare stock solutions fresh before each experiment. If solutions must be stored, keep them at low temperatures (2-8°C) and consider using a mildly acidic buffer (pH ~4) to slow the rate of hydrolysis.
Q3: My baseline is drifting significantly during my gradient HPLC run, especially in the oxidative and photolytic samples.
Answer: Baseline drift in gradient elution is often due to impurities in the mobile phase or the sample matrix that absorb at the detection wavelength.[11]
Probable Cause 1: Mobile Phase Contamination: Using non-HPLC grade solvents or additives can introduce absorbing impurities.
Solution: Always use high-purity, HPLC-grade solvents and fresh mobile phase.[11] Ensure your mobile phase reservoirs are clean.
Probable Cause 2: Degradant from Stress Agent: Hydrogen peroxide (H₂O₂) strongly absorbs UV light at lower wavelengths (<230 nm). If your detection wavelength is low, residual H₂O₂ in your injected sample can cause severe baseline issues.
Solution: Try to minimize the amount of H₂O₂ injected. If possible, use a detection wavelength >240 nm. Alternatively, a sample preparation step to quench or remove residual peroxide (e.g., adding a small amount of sodium bisulfite or catalase) may be necessary, but be sure to run a control to ensure the quenching agent doesn't introduce interfering peaks.
Frequently Asked Questions (FAQs)
Q: What are the expected primary degradation products I should be looking for?
A: The main product from hydrolysis will be 2-(1-aminocyclopentyl)acetic acid and formic acid . The amino acid derivative will be the most easily detectable by typical reversed-phase HPLC with UV or MS detection.
Q: How can I confirm the identity of the main degradation peak?
A: The best method is LC-MS (Liquid Chromatography-Mass Spectrometry). The primary amine degradant will have a molecular weight that is 28.01 Da less than the parent compound, corresponding to the loss of a carbonyl group (CO).
Q: Is the cyclopentane ring likely to degrade?
A: Cyclopentane rings are generally chemically and metabolically stable.[13] While harsh oxidative or photolytic conditions could potentially lead to ring-opening, this is a much less likely pathway compared to the facile hydrolysis of the formamide group. Your primary focus should be on formamide stability.
Q: What are the ideal storage conditions for the solid compound?
A: To minimize slow hydrolysis from atmospheric moisture, the solid compound should be stored in a tightly sealed container in a desiccator or a low-humidity environment. Refrigeration is also recommended to reduce the rate of any potential solid-state degradation.
References
Gorb, L., Asensio, A., Tunon, I., & Ruiz-Lopez, M. F. (2005). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. Chemistry – A European Journal, 11(22), 6743-6751.
Alsante, K. M., et al. (2022). A practical guide to forced degradation and stability studies for drug substances. SGS Quay Pharma.
Maheswaran, R. (2022). Forced Degradation – A Review. American Pharmaceutical Review.
Wang, Y., et al. (2010). Mechanism of Acid-Catalyzed Hydrolysis of Formamide from Cluster-Continuum Model Calculations: Concerted versus Stepwise Pathway. The Journal of Physical Chemistry A, 114(48), 12726-12734.
Patel, Y., & Shah, N. (2015). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 634-640.
Kumar, V., & Kumar, S. (2023). A Review on Force Degradation Studies for Drug Substances.
Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(4), 11-18.
Brown, R. S. (2018). On the hydrolysis mechanisms of amides and peptides. Canadian Journal of Chemistry, 96(8), 695-701.
Shainurova, A. M., et al. (2025). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journal of Organic Chemistry, 21, 2416-2446.
Shainurova, A. M., et al. (2025). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journals.
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. AELAB.
Shainurova, A. M., et al. (2026). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds.
PharmaBlock. (n.d.).
National Center for Biotechnology Information. (n.d.). Cyclopentane.
Fues, M., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 145(20), 11046-11051.
Viswam, B., et al. (2022). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. ChemRxiv.
Bull, S. D., et al. (2017). Formyloxyacetoxyphenylmethane as an N-Formylating Reagent for Amines, Amino Acids, and Peptides. Organic Chemistry Portal.
Gopi, H. N., & Suresh Babu, V. V. (2008). Synthesis of N-Z, N′-Formyl α-Amino Acid Derived Gem-Diamines. Protein and Peptide Letters, 15(4), 424-428.
Tornesello, A., et al. (2026). Solid Phase Formylation of N-Terminus Peptides.
Kesselmeier, J. (2001). Simplified scheme of pathways for formic acid and acetic acid production, enclosing also methanol and acetone production.
Baertschi, S. W., et al. (2025).
Blessy, M., et al. (2016). Forced Degradation Studies. Journal of Pharmaceutical Analysis, 4(3), 159-165.
Technical Support Center: Synthesis of 2-(1-Formamidocyclopentyl)acetic acid
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-(1-Formamidocyclopentyl)acetic acid. This guide is designed for researchers, chemists, and drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(1-Formamidocyclopentyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this molecule, a key intermediate in various synthetic applications, including the preparation of Gabapentin analogues.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common synthetic challenges, optimize your reaction conditions, and improve final product yield and purity.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the multi-step synthesis of 2-(1-Formamidocyclopentyl)acetic acid. The most common synthetic pathway involves the hydrolysis of a dinitrile precursor, followed by N-formylation of the resulting amino acid.
Problem 1: Low Yield or Stalled Reaction During Hydrolysis of the Dinitrile Precursor
Q: I am attempting to synthesize the 2-(1-aminocyclopentyl)acetic acid intermediate via hydrolysis of 1-cyanocyclopentaneacetonitrile, but my yields are consistently low, or the reaction fails to go to completion. What are the likely causes?
A: This is a common bottleneck. Low yields during the hydrolysis of the dinitrile precursor, 1-cyanocyclopentaneacetonitrile, typically stem from incomplete reaction or degradation of intermediates. Several factors can contribute to this:
Partial Hydrolysis: The two nitrile groups have different steric environments and electronic properties, which can lead to selective hydrolysis. It is common to isolate the mono-amide or mono-carboxylic acid nitrile as a major byproduct if reaction conditions are not sufficiently forcing.
Harsh Reaction Conditions: While strong acid or base and high temperatures are required for complete hydrolysis, excessively harsh conditions can lead to decomposition of the starting material or the desired amino acid product.
Inadequate Temperature or Reaction Time: Insufficient heating or a shortened reaction time will almost certainly result in incomplete conversion. This hydrolysis is often a slow, multi-step process.
Poor Solubility: The starting dinitrile and the intermediate species may have poor solubility in the aqueous reaction medium, limiting the reaction rate.
Troubleshooting & Optimization:
Parameter
Observation / Problem
Recommended Action
Causality
Temperature
Reaction stalls; starting material remains.
Gradually increase the reaction temperature to reflux (typically 100-110 °C for aqueous HCl or H₂SO₄).
Provides the necessary activation energy for the hydrolysis of both the nitrile and any intermediate amide groups.
Reaction Time
Presence of intermediate amides or nitriles in final crude product.
Extend the reaction time significantly. Monitor by TLC or HPLC every 4-6 hours until no further change is observed. Reactions may require 24-48 hours.
Ensures the reaction proceeds through all intermediate stages (nitrile -> amide -> carboxylic acid) for both functional groups.
Acid/Base Conc.
Low conversion rate.
Use a high concentration of a strong acid (e.g., 6M to 12M HCl) or a strong base (e.g., 6M NaOH).
A high concentration of H⁺ or OH⁻ is required to effectively catalyze the hydrolysis of the sterically hindered nitrile and amide intermediates.
Solubility
Biphasic mixture, slow reaction.
Consider the addition of a phase-transfer catalyst or a co-solvent like 1,4-dioxane if compatible with your reaction conditions.
Improves the interaction between the organic substrate and the aqueous reagent, increasing the reaction rate.
Experimental Protocol 1: Optimized Acid Hydrolysis of 1-Cyanocyclopentaneacetonitrile
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-cyanocyclopentaneacetonitrile (1.0 eq).
Reagent Addition: Carefully add concentrated hydrochloric acid (~12 M, 10-15 volumes) to the flask.
Heating: Heat the mixture to a vigorous reflux (oil bath temperature of ~110-120 °C).
Monitoring: Allow the reaction to proceed for 24-48 hours. Monitor the reaction's progress by taking small aliquots, quenching with base, and analyzing via TLC or HPLC to confirm the disappearance of the starting material and intermediates.
Workup: After cooling to room temperature, concentrate the solution under reduced pressure to remove excess HCl. The crude 2-(1-aminocyclopentyl)acetic acid hydrochloride will precipitate and can be isolated by filtration.
Purification: The crude product can be purified by recrystallization or by adjusting the pH of an aqueous solution to its isoelectric point to precipitate the pure amino acid.
Problem 2: Acetylation Side Product Observed During N-Formylation
Q: My final product is contaminated with a significant amount of an acetylated impurity (+14 Da by mass spectrometry) instead of the desired formyl group. I am using acetic formic anhydride. How do I prevent this?
A: This is a classic side reaction when using acetic formic anhydride (AFA), especially when it is prepared in situ from acetic anhydride and formic acid.[3] The acetylation occurs because of residual, unreacted acetic anhydride in the AFA reagent.
Cause: The equilibrium for the formation of AFA from acetic anhydride and formic acid may not be driven fully to the product side, or the addition of the amino acid may occur before the reaction is complete. Acetic anhydride is a potent acetylating agent and will compete with AFA.
Prevention: The key is to ensure all the acetic anhydride is consumed during the preparation of the AFA reagent. This is typically achieved by using a slight excess of formic acid and allowing sufficient time for the reaction to complete at a controlled temperature before adding your substrate.[3]
Workflow Diagram: Main Synthesis and Key Side Reactions
Caption: Main synthesis pathway and common side reactions.
Experimental Protocol 2: Selective N-Formylation using in situ Acetic Formic Anhydride (AFA)
AFA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), cool acetic anhydride (1.0 eq) to 0 °C.
Formic Acid Addition: Add formic acid (1.05-1.1 eq) dropwise while vigorously stirring and maintaining the temperature between 0 °C and 5 °C. A slight excess of formic acid helps drive the reaction to completion.[3]
Equilibration: Stir the mixture at 0-5 °C for 1-2 hours. This step is critical to ensure the complete formation of AFA and consumption of acetic anhydride.
Substrate Addition: Dissolve the 2-(1-aminocyclopentyl)acetic acid (1.0 eq) in cold formic acid and add it slowly to the prepared AFA solution, keeping the temperature below 15 °C.
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, or until TLC/HPLC analysis indicates full conversion.
Workup: Carefully quench the reaction by pouring it into ice-water. The product may precipitate or can be extracted with a suitable organic solvent. Purify by recrystallization or column chromatography.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for 2-(1-Formamidocyclopentyl)acetic acid?
A: The most direct and industrially relevant methods are adaptations of classical amino acid syntheses. These include:
Hydrolysis and Formylation: This two-step approach starts with a dinitrile like 1-cyanocyclopentaneacetonitrile. The dinitrile is first hydrolyzed under strong acidic or basic conditions to yield 2-(1-aminocyclopentyl)acetic acid, which is subsequently formylated.[1][4]
Strecker Synthesis Adaptation: A multi-component reaction using cyclopentanone, a cyanide source (e.g., KCN), ammonia, and a two-carbon synthon like ethyl cyanoacetate.[5][6] This route builds the carbon skeleton and introduces the nitrogen in one key step, followed by hydrolysis and formylation.
Bucherer-Bergs Reaction: This method involves reacting cyclopentanone with potassium cyanide and ammonium carbonate to form a spiro-hydantoin intermediate.[7][8][9] The hydantoin is then hydrolyzed to the amino acid, followed by formylation. The hydantoin is often a stable, crystalline intermediate that is easy to purify.[10]
Q2: How do I choose the best formylating agent for the final step?
A: The choice of formylating agent depends on the scale of your reaction, the sensitivity of your substrate, and the desired purity profile.
Formylating Agent
Typical Conditions
Pros
Cons
Key Side Reactions
Formic Acid
Reflux in formic acid or with a coupling agent like EDCI.[11]
Inexpensive, readily available.
High temperatures may be required; can be slow. Potential for side reactions with other functional groups.
Dehydration to isocyanide at very high temperatures.
Stable, water-tolerant, high selectivity for N-formylation.[12]
Reagent is not as commonly available as others.
Generally very clean reactions reported.
Q3: The synthesis produces a racemic product. Are there methods to obtain a single enantiomer?
A: Yes. Standard Strecker and Bucherer-Bergs syntheses are not stereospecific and will produce a racemic mixture of the amino acid intermediate.[13] To obtain an enantiomerically pure product, you have two primary options:
Chiral Resolution: The racemic amino acid intermediate can be resolved by forming diastereomeric salts with a chiral resolving agent, such as L-tartaric acid or D-dibenzoyltartaric acid.[6] The diastereomers can then be separated by fractional crystallization, followed by liberation of the enantiomerically pure amino acid.
Asymmetric Synthesis: Employ a stereoselective synthetic route. This often involves using a chiral auxiliary or an asymmetric catalyst during the key bond-forming step (e.g., an asymmetric Strecker reaction) to favor the formation of one enantiomer over the other.
Q4: What are the critical analytical techniques for monitoring this synthesis?
A: A combination of techniques is essential for effective monitoring:
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative tracking of reaction progress. Use a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with acetic acid) and a visualizing agent like ninhydrin (for the free amine) or potassium permanganate.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides definitive structural information. Key signals to monitor include the disappearance of the aldehyde/ketone proton (if applicable), the appearance of the formyl proton (-NH-CHO ) around 8.0-8.2 ppm, and the adjacent CH₂ group of the acetic acid moiety.
¹³C NMR: Confirms the conversion of functional groups, such as the disappearance of the nitrile carbon (~120 ppm) and the appearance of the carboxylic acid (~170-180 ppm) and formyl (~160-165 ppm) carbons.
Mass Spectrometry (MS): Essential for confirming the molecular weight of the product and identifying impurities, such as the acetylated side product (+14 Da difference from the formylated product).
Infrared (IR) Spectroscopy: Useful for tracking functional group transformations. Look for the disappearance of the strong nitrile (C≡N) stretch around 2250 cm⁻¹ and the appearance of the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹), as well as the amide C=O (~1670 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
References
Benchchem. (n.d.). Side reactions in the Strecker synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid.
purification challenges for polar amino acid derivatives
Welcome to the Technical Support Center for Polar Amino Acid Purification . Purifying polar amino acid derivatives—whether they are underivatized zwitterions or protected sequences with highly polar side chains (e.g., Ar...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Polar Amino Acid Purification .
Purifying polar amino acid derivatives—whether they are underivatized zwitterions or protected sequences with highly polar side chains (e.g., Arginine, Lysine, Histidine)—presents a unique triad of chromatographic challenges: high aqueous solubility, complex pH-dependent ionization, and a frequent lack of UV chromophores.
As a Senior Application Scientist, I have designed this diagnostic hub to move beyond generic advice. Here, we explore the thermodynamic and kinetic causality behind purification failures and provide self-validating workflows to ensure your methodologies are robust, reproducible, and scalable.
Phase 1: Diagnostic Workflow
Before altering your mobile phase or column chemistry, you must diagnose the structural properties of your target analyte. The decision tree below outlines the primary logic for selecting a purification mode based on derivatization status and side-chain polarity.
Decision tree for selecting polar amino acid purification strategies based on derivatization.
Phase 2: Troubleshooting Guides & FAQs
Q1: Why do my underivatized polar amino acids elute entirely in the void volume on a standard C18 column?The Causality: In standard Reversed-Phase Liquid Chromatography (RPLC), retention is driven by hydrophobic partitioning. Underivatized amino acids are zwitterionic at neutral pH; they are highly solvated by water and lack a sufficient hydrophobic moiety to drive partitioning into the C18 alkyl chains[1].
The Solution: You must abandon standard RPLC. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) , where the elution order is roughly the reverse of RPLC[2], or utilize Mixed-Mode Chromatography , which incorporates ion-exchange mechanisms to actively trap the charged amine or carboxylate groups.
Q2: I switched to HILIC, but my basic amino acids (e.g., Arginine, Lysine) exhibit severe peak tailing and shifting retention times. How do I fix this?The Causality: HILIC relies on the formation of a delicate, immobilized water layer on the surface of a polar stationary phase[3]. If your buffer concentration is too low, the water layer becomes unstable. Furthermore, unshielded acidic surface silanols (pKa ~3.5) on the silica support will engage in strong, secondary electrostatic interactions with positively charged basic analytes, causing tailing[4].
The Solution: Maintain a buffer concentration of at least 10–20 mM (e.g., ammonium formate) in your mobile phase[5]. The salt controls the thickness of the aqueous layer and provides the ionic strength necessary to mask residual silanols.
Q3: How can I purify highly polar amino acids without using non-volatile ion-pairing reagents that ruin my LC-MS system?The Causality: Traditional Ion-Pairing RPLC (IP-RP) uses reagents like Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) to neutralize charges and increase hydrophobicity. However, these strong acids severely suppress electrospray ionization (ESI) and contaminate mass spectrometers.
The Solution: Deploy a Mixed-Mode column (e.g., Reversed-Phase/Cation-Exchange). These columns feature stationary phases with embedded charged groups that retain zwitterions without requiring any ion-pairing agents in the mobile phase[6][7]. You can use MS-friendly, volatile buffers like ammonium acetate.
Phase 3: Standard Operating Procedures (SOPs)
To ensure scientific integrity, the following protocols are designed as self-validating systems . If the validation step fails, the system halts, preventing the loss of valuable samples.
Protocol A: HILIC Method Development for Underivatized Amino Acids
Mechanism: Analytes partition between a high-organic mobile phase and an immobilized water layer on the stationary phase.
Mechanistic pathway of polar analyte partitioning in Hydrophilic Interaction Chromatography.
Step 1: Column Selection: Select an Amide or Zwitterionic stationary phase. These provide superior peak shapes for amino acids compared to bare silica by facilitating stronger hydrogen bonding and polar interactions[8].
Step 2: Mobile Phase Preparation:
Line A: 100 mM Ammonium Formate, pH 3.0 (Aqueous).
Line B: 100% Acetonitrile (ACN).
Gradient Start: Pump 10% A and 90% B to yield an effective 10 mM buffer concentration[5].
Step 3: Sample Diluent: Dilute your sample in a minimum of 75% ACN. Causality: Injecting highly aqueous samples in HILIC disrupts the local immobilized water layer on the column, leading to severe peak splitting[4].
Step 4: Equilibration & Self-Validation: Flush the column with at least 20 column volumes (CVs).
Validation Check: Inject Toluene (a void volume marker in HILIC). If the retention time of Toluene drifts by >0.1 minutes between consecutive blank runs, the aqueous layer has not reached thermodynamic equilibrium. Do not inject your sample; continue flushing.
Mechanism: Dual retention via hydrophobic interactions (reversed-phase) and electrostatic interactions (cation-exchange).
Step 1: Column Selection: Select a mixed-mode column containing both C18 ligands and embedded acidic ion-exchange groups[9].
Step 2: pH Tuning: Adjust the mobile phase pH below the isoelectric point (pI) of your target amino acid. Causality: At a lower pH, amino acids are basic in nature (protonated amines), allowing them to be actively retained by the cation-exchange mechanism of the column[1].
Step 3: Dual-Mechanism Gradient: Program a gradient that simultaneously increases ACN (to elute hydrophobic domains) and increases buffer concentration (to elute ionic domains).
Step 4: Self-Validation:
Validation Check: To confirm which mechanism is driving retention, alter the ACN concentration by 5% while keeping the buffer molarity constant. If the retention time remains unchanged, retention is entirely driven by ion-exchange. You must therefore adjust the buffer strength, not the organic modifier, to optimize peak resolution[6].
Phase 4: Quantitative Data Reference Matrix
Use the following empirically derived matrix to compare column chemistries and baseline parameters for polar amino acid purification.
Chromatographic Mode
Primary Retention Mechanism
Typical Organic Range
Buffer Requirement
LC-MS Compatibility
Best Suited For
Standard RPLC (C18)
Hydrophobic Partitioning
5% – 100%
0.1% FA or TFA
Excellent (with FA)
Fully protected, non-polar amino acids.
Ion-Pairing RPLC
Hydrophobic + Ion-Pairing
5% – 90%
TFA, HFBA, NFPA
Poor (Ion Suppression)
Peptides with polar side chains (UV detection only).
Technical Support Center: Scaling Up 2-(1-Formamidocyclopentyl)acetic Acid
The following technical support guide addresses the scale-up challenges for 2-(1-Formamidocyclopentyl)acetic acid , a critical intermediate in the synthesis of conformationally restricted GABA analogs (e.g., cyclopentyl-...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical support guide addresses the scale-up challenges for 2-(1-Formamidocyclopentyl)acetic acid , a critical intermediate in the synthesis of conformationally restricted GABA analogs (e.g., cyclopentyl-gabapentin derivatives).
The content is structured as a Tier 3 Technical Support Knowledge Base , designed for process chemists and engineers.
Introduction: The Process & The Problem
Scaling the production of 2-(1-Formamidocyclopentyl)acetic acid typically involves a Ritter Reaction sequence. The standard route utilizes 2-oxaspiro[4.4]nonan-3-one (or 1-hydroxycyclopentaneacetic acid) reacting with a cyanide source (NaCN or HCN) in concentrated sulfuric acid.
While robust at the milligram scale, this process introduces three critical failure modes at the kilogram scale:
Thermal Runaway: The reaction is biphasic and highly exothermic during the in situ generation of HCN.
Lactamization: The target formamido acid is prone to cyclization under acidic thermal stress, forming the stable impurity 2-azaspiro[4.4]nonan-3-one .
Filtration Stalling: The product often precipitates as a thixotropic slurry, clogging filter presses.
Part 1: Reaction Optimization (The Chemistry)
Q1: We are observing a delayed exotherm 30 minutes after adding Sodium Cyanide. Why is this happening and how do we stop it?
Diagnosis: This is a classic mass-transfer limitation issue.
At scale, solid NaCN does not dissolve instantly in the viscous sulfuric acid/substrate mixture. If the agitation is insufficient, NaCN accumulates. Once the temperature reaches a threshold (often ~35°C), the dissolution accelerates, releasing a massive "stored" exotherm and rapid evolution of HCN gas.
Corrective Protocol:
Pre-dissolution: Do not add solid NaCN directly to the reactor if possible. Use a concentrated aqueous solution (if the water balance permits) or a slurry in acetic acid.
Temperature Dosing: Maintain the reactor at 0–5°C during addition. The reaction rate of the Ritter attack is suppressed here, allowing you to load the reagents safely.
The "Digest" Step: After addition, allow a 1-hour digest at 10°C before ramping to the reaction temperature (usually 25–30°C). This ensures homogeneity before the kinetic kick.
Q2: Our HPLC shows 15% of the "Lactam" impurity (2-azaspiro[4.4]nonan-3-one). Is this reversible?
Diagnosis: No, the lactamization is generally irreversible under these work-up conditions.
The lactam forms when the formamido group hydrolyzes to the free amine before the quench is complete, or if the reaction temperature exceeds 45°C . The free amine intramolecularly attacks the carboxylic acid (or ester) to close the ring.
Troubleshooting Guide:
Check Acid Concentration: Ensure
concentration remains . Water promotes premature hydrolysis of the formamide to the amine.
Quench Temperature: The quench into water must be kept <20°C . If the quench mass heats up, the acidic aqueous environment rapidly cyclizes the product.
Reverse Quench: Always add the reaction mixture into the ice water, not water into the acid. This prevents localized heating and concentration spikes.
Part 2: Work-up & Isolation (The Process)
Q3: The product cake is "blinding" the filter cloth during isolation. Filtration takes 12+ hours. What’s wrong?
Diagnosis: You have formed a polymorph or solvate with poor aspect ratio, likely due to rapid precipitation.
Rapid quenching into ice water creates amorphous or microcrystalline solids that pack tightly (high specific cake resistance).
Optimization Protocol:
Seeding: Add 0.5 wt% of pure seed crystals to the quench water before starting the addition of the reaction mass.
Controlled Neutralization: Do not just dump the acid. Co-feed 25% NaOH or Ammonia to maintain a pH of 2.5–3.0 during the precipitation. This controlled supersaturation grows larger, filterable crystals.
Temperature Cycling: After quenching, heat the slurry to 40°C for 30 minutes (Ostwald ripening), then cool slowly to 5°C. This fines-destruction step significantly improves filtration speed.
Q4: We detect high residual cyanide in the wet cake. How do we clear it safely?
Diagnosis: Cyanide gets trapped in the crystal lattice or the mother liquor inclusion.
Safety Warning: Do not acidify the wash water, as this will release HCN.
Clearance Protocol:
Displacement Wash: Use a displacement wash (not reslurry) with 0.1 M NaOH . The alkaline pH keeps cyanide as the soluble
ion, preventing HCN gas formation.
Oxidative Destruction: Treat the mother liquor and initial washings with Sodium Hypochlorite (Bleach) or Hydrogen Peroxide to oxidize cyanide to cyanate (
) before disposal. Verify destruction with starch-iodide paper.
Part 3: Visualizing the Critical Pathway
The following diagram illustrates the kinetic competition between the desired Ritter pathway and the parasitic lactam formation.
Figure 1: Reaction pathway showing the critical divergence point where thermal stress leads to irreversible lactam formation.
Part 4: Standardized Scale-Up Protocol
Objective: Synthesis of 10 kg batch of 2-(1-Formamidocyclopentyl)acetic acid.
Parameter
Specification
Rationale
Solvent
Glacial Acetic Acid / H2SO4
Acetic acid moderates viscosity; H2SO4 is catalyst/solvent.
Reagent Ratio
Substrate : NaCN : H2SO4 (1 : 1.2 : 5.0)
Excess acid required to stabilize the nitrilium ion.
Addition Temp
0°C to 5°C
Suppresses HCN gas evolution and exotherm accumulation.
Reaction Temp
25°C ± 2°C
Optimal rate without triggering amide hydrolysis.
Quench pH
pH 2.0 – 3.0
Isoelectric point vicinity for maximum yield; avoids salt formation.
Step-by-Step Methodology:
Charge 20 L of Glacial Acetic Acid and 10 kg of 2-oxaspiro[4.4]nonan-3-one to the glass-lined reactor.
Cool the mixture to 0°C.
Dose 25 kg of Concentrated Sulfuric Acid (98%) slowly, keeping
.
Add 4.2 kg of Sodium Cyanide (as a slurry in acetic acid or solid via solids-addition funnel) over 2 hours. Strictly monitor for delayed exotherm.
Warm to 25°C and hold for 4 hours. Monitor consumption of starting material via HPLC.
Quench Preparation: In a separate vessel, prepare 100 L of ice water seeded with 50g of pure product.
Transfer: Pump the reaction mass into the quench vessel over 2 hours, maintaining
.
Filtration: Filter the resulting white slurry using a centrifuge or Nutsche filter.
Wash: Wash cake with 2 x 10 L water (cold). Treat filtrate for cyanide.
Dry: Vacuum dry at 45°C to constant weight.
References
Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society. Link
Organic Chemistry Portal. (2024). Ritter Reaction: Mechanism and Applications. Link
Reddy, K. L. (2003).[1][2] An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides. Tetrahedron Letters. Link
U.S. Food and Drug Administration (FDA). (2022).[3] Q3A(R2) Impurities in New Drug Substances. Link
BenchChem. (2025).[4] Synthesis of Substituted Acetic Acids via Malonic Ester Synthesis. Link
Disclaimer: This guide involves the handling of highly toxic cyanides and strong acids. All procedures must be reviewed by your site's Process Safety Committee (PSC) before execution.
Comparative Biological Activity Guide: 2-(1-Formamidocyclopentyl)acetic acid vs. Gabapentinoid Analogs
Executive Summary & Structural Causality The development of gabapentinoids has revolutionized the management of neuropathic pain and epilepsy. These compounds exert their primary biological activity by binding to the α2δ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Causality
The development of gabapentinoids has revolutionized the management of neuropathic pain and epilepsy. These compounds exert their primary biological activity by binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) (). However, the clinical utility of first-generation gabapentinoids is often limited by saturable absorption via the L-type amino acid transporter 1 (LAT1) at the blood-brain barrier (BBB) and in the gastrointestinal tract ().
2-(1-Formamidocyclopentyl)acetic acid represents a strategic structural divergence from standard gabapentinoids. By replacing the cyclohexyl ring with a cyclopentyl ring and removing the methylene spacer (placing the amine directly on the ring), the spatial geometry of the pharmacophore is restricted. More importantly, masking the primary amine with a formamido (N-formyl) group fundamentally alters the molecule's physicochemical properties.
Because α2δ-1 binding and LAT1 transport strictly require a free zwitterion (a protonated primary amine and a deprotonated carboxylate), the formamido analog lacks direct target affinity. Instead, it functions as a highly lipophilic prodrug or synthetic intermediate. The causality here is deliberate: the formyl group increases passive membrane permeability, bypassing LAT1 saturation, and relies on ubiquitous hepatic and plasma amidases to cleave the formyl group, releasing the active 2-(1-aminocyclopentyl)acetic acid in vivo ().
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pharmacokinetic and pharmacodynamic pathways of the formamido-protected analog versus its free-amine counterpart.
Fig 1: Metabolic activation and target binding pathway of N-formyl gabapentinoid analogs.
Comparative Biological Activity Data
To objectively evaluate the performance of 2-(1-Formamidocyclopentyl)acetic acid, we must benchmark it against its active metabolite and the clinical standard, Gabapentin. The data below synthesizes structure-activity relationship (SAR) metrics critical for neuropharmacological development ().
Compound
Structural Feature
α2δ-1 Binding (IC₅₀)
LAT1 Transport
Lipophilicity (LogP)
Primary Utility
Gabapentin
Cyclohexyl + Aminomethyl
0.14 µM
High (Saturable)
-1.1 (Hydrophilic)
Clinical Standard
2-(1-Aminocyclopentyl)acetic acid
Cyclopentyl (No spacer)
~1.2 µM
Moderate
-1.3 (Hydrophilic)
Active Scaffold / Tool
2-(1-Formamidocyclopentyl)acetic acid
N-Formyl masked amine
>100 µM (Inactive)
Negligible
+0.5 (Lipophilic)
Prodrug / Intermediate
Data Interpretation: The ~10-fold drop in α2δ-1 affinity between Gabapentin and the free cyclopentyl analog is due to the missing methylene spacer, which alters the dihedral angle required for optimal docking into the receptor's acidic pocket. The formamido derivative shows no direct binding (>100 µM), confirming that the free amine is an absolute requisite for pharmacodynamic activity.
Self-Validating Experimental Protocols
To rigorously compare these analogs, the experimental design must isolate direct receptor affinity from metabolic activation. The following protocols are engineered as self-validating systems to ensure data integrity.
This assay determines the direct binding affinity of the compounds by measuring their ability to displace [³H]-Gabapentin from cortical membranes.
Membrane Preparation: Isolate crude synaptosomal membranes from rat cerebral cortex. Homogenize in ice-cold 10 mM HEPES (pH 7.4) and centrifuge at 40,000 × g to pellet the membranes.
Incubation: Combine 10 µg of membrane protein with 10 nM [³H]-Gabapentin in the presence of varying concentrations of the test compound (1 nM to 1 mM).
Equilibration: Incubate the mixture for 45 minutes at room temperature to reach thermodynamic equilibrium.
Separation & Detection: Rapidly filter the suspension through GF/B glass fiber filters.
Causality Note: Filters must be pre-soaked in 0.3% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the radioligand and drastically improving the signal-to-noise ratio.
Self-Validation Control: Include a parallel reaction with 10 µM unlabeled Pregabalin. This defines the Non-Specific Binding (NSB) baseline. If NSB exceeds 30% of total binding, the washing stringency must be increased.
Protocol B: In Vitro Microsomal Deformylation (Prodrug Activation)
Since 2-(1-Formamidocyclopentyl)acetic acid is inactive at the receptor, its biological relevance depends on its conversion to the free amine.
Matrix Preparation: Suspend Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
Reaction Initiation: Add 1 µM of the formamido analog.
Self-Validation Control (Critical): Split the reaction into two arms: one with 1 mM NADPH and one without NADPH.
Causality Note: Deformylation is primarily driven by hydrolytic amidases, not oxidative Cytochrome P450 enzymes. The minus-NADPH control validates that the conversion is hydrolytic. If conversion only occurs in the presence of NADPH, the mechanism is oxidative dealkylation, not simple deformylation.
Time-Course Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.
Quantification: Analyze the supernatant via LC-MS/MS, monitoring the MRM transitions for both the depletion of the formamido parent and the stoichiometric appearance of the free amine.
Experimental Workflow Visualization
Fig 2: Self-validating workflow for evaluating α2δ-1 affinity and microsomal deformylation.
Conclusion & Translational Outlook
The comparison between 2-(1-Formamidocyclopentyl)acetic acid and its free-amine analogs highlights a classic medicinal chemistry trade-off. While the free amine is absolutely required for pharmacodynamic engagement with the α2δ-1 subunit, it restricts the molecule to LAT1-dependent active transport, leading to variable clinical bioavailability.
By utilizing N-formylation, researchers can temporarily mask the zwitterionic nature of the compound. This shifts the molecule into a lipophilic space (LogP ~0.5), enabling passive transcellular diffusion across the gut and BBB. The success of this molecule in vivo relies entirely on the predictable kinetics of endogenous amidases to execute the deformylation step, making it a highly valuable scaffold for prodrug development in neuropathic pain management.
References
Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry, 271(10), 5768-5776. URL:[Link]
Uchino, H., et al. (2002). "Transport of amino acid-related compounds mediated by L-type amino acid transporter 1 (LAT1): insights into the mechanisms of substrate recognition." Molecular Pharmacology, 61(4), 729-737. URL:[Link]
Cundy, K. C., et al. (2004). "Clinical pharmacokinetics of XP13512, a novel transported prodrug of gabapentin." Journal of Clinical Pharmacology, 44(12), 1358-1368. URL:[Link]
Bryans, J. S., et al. (1998). "Identification of novel ligands for the gabapentin binding site on the alpha2delta subunit of a calcium channel and their evaluation as anticonvulsant agents." Journal of Medicinal Chemistry, 41(11), 1838-1845. URL:[Link]
Comparative
A Comparative Guide to the Synthesis of 2-(1-Formamidocyclopentyl)acetic Acid
Introduction 2-(1-Formamidocyclopentyl)acetic acid is a derivative of a cyclic, non-proteinogenic α,α-disubstituted amino acid. Molecules within this structural class are of significant interest to medicinal chemists and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-(1-Formamidocyclopentyl)acetic acid is a derivative of a cyclic, non-proteinogenic α,α-disubstituted amino acid. Molecules within this structural class are of significant interest to medicinal chemists and drug development professionals. The constrained cyclopentyl ring system locks the conformation of the amino acid backbone, which can lead to enhanced receptor selectivity, improved metabolic stability, and favorable pharmacokinetic properties. This compound can be considered a structural analog of Gabapentin, a widely used anticonvulsant and analgesic, making its synthetic accessibility a topic of practical importance.[1][2]
This guide provides an in-depth comparison of three distinct synthetic routes to 2-(1-Formamidocyclopentyl)acetic acid, starting from the common precursor, cyclopentanone. Each route is evaluated based on its chemical strategy, operational complexity, yield, and safety considerations. The objective is to equip researchers with the necessary technical insights to select the most appropriate pathway for their specific research and development needs, whether for small-scale library synthesis or large-scale manufacturing.
Overview of Synthetic Strategies
The synthesis of the target molecule can be logically dissected into two primary phases: the construction of the core amino acid, 2-(1-aminocyclopentyl)acetic acid, followed by the formylation of the primary amine. The core challenge lies in the creation of the quaternary carbon center bearing both an amine and an acetic acid side chain. We will compare three foundational synthetic methodologies for achieving this transformation.
Caption: High-level overview of the synthetic approaches to the target molecule.
Route 1: Strecker Synthesis Pathway
The Strecker synthesis is a classic, powerful multicomponent reaction for producing α-amino acids.[3] It involves the one-pot reaction of a ketone, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the target amino acid.[4][5]
Chemical Rationale & Mechanism
This route leverages the formation of an imine intermediate from cyclopentanone and ammonia. The cyanide ion, a potent nucleophile, then attacks the electrophilic iminium carbon to form the stable α-aminonitrile.[6] The choice of ammonium chloride (NH₄Cl) is strategic; it serves as a convenient in-situ source of ammonia (NH₃) and provides mild acidic catalysis to promote imine formation.[7] The final, and often rate-limiting, step is the harsh acidic hydrolysis of the nitrile group to a carboxylic acid.[4]
Caption: Workflow for the Strecker Synthesis route.
Step 1: Synthesis of 1-(Cyanocyclopentyl)acetonitrile
In a well-ventilated fume hood, a solution of ammonium chloride (1.2 eq) in water is added to cyclopentanone (1.0 eq).
The mixture is cooled in an ice bath to 0-5 °C.
A solution of potassium cyanide (KCN, 1.1 eq) in water is added dropwise, ensuring the temperature does not exceed 10 °C. Caution: KCN is highly toxic. Handle with extreme care and appropriate personal protective equipment (PPE). Acidification will release toxic HCN gas.
The reaction is sealed and stirred vigorously at room temperature for 12-24 hours.
The product is extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 2: Hydrolysis to 2-(1-Aminocyclopentyl)acetic acid Hydrochloride
The crude α-aminonitrile from Step 1 is added to concentrated hydrochloric acid (6-12 M).
The mixture is heated to reflux (approx. 100-110 °C) for 8-16 hours until the reaction is complete (monitored by TLC or LC-MS).
The reaction mixture is cooled and concentrated in vacuo to yield the crude amino acid hydrochloride salt.[8][9]
Step 3: Formylation
The crude amino acid hydrochloride is suspended in formic acid (5-10 eq).
Acetic anhydride (1.5-2.0 eq) is added dropwise while cooling to maintain a temperature below 40 °C.
The mixture is stirred at room temperature for 2-4 hours.
The reaction is quenched by the slow addition of ice-water, and the precipitated product is collected by filtration, washed with cold water, and dried.
Route 2: Bucherer-Bergs Reaction Pathway
The Bucherer-Bergs reaction is another robust multicomponent synthesis that produces hydantoins from ketones, cyanide, and ammonium carbonate.[10][11] These hydantoin intermediates are stable, crystalline solids that can be readily purified and subsequently hydrolyzed to the desired α,α-disubstituted amino acid.
Chemical Rationale & Mechanism
This reaction begins with the formation of a cyanohydrin from cyclopentanone, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile, similar to the Strecker intermediate.[12] However, the presence of carbon dioxide (also from the decomposition of ammonium carbonate) leads to an intramolecular cyclization, ultimately forming a 5,5-disubstituted hydantoin.[11] The hydantoin serves as a protected form of the amino acid. Its hydrolysis, typically under strong basic conditions, cleaves the heterocyclic ring to liberate the amino acid.[13]
Caption: Workflow for the Bucherer-Bergs Reaction route.
In a pressure-rated vessel, cyclopentanone (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (2.5 eq) are combined in a mixture of ethanol and water (1:1). Caution: KCN is highly toxic.
The vessel is sealed and heated to 80-100 °C for 6-12 hours.
After cooling, the reaction mixture is acidified with dilute HCl to a pH of ~6-7, causing the hydantoin product to precipitate.
The solid is collected by filtration, washed with cold water, and can be recrystallized from ethanol/water.
Step 2: Hydrolysis to 2-(1-Aminocyclopentyl)acetic acid
The purified hydantoin is suspended in an aqueous solution of sodium hydroxide (e.g., 2-6 M).
The mixture is heated to reflux (120-150 °C) for 12-24 hours until hydrolysis is complete.
The reaction is cooled, and the pH is carefully adjusted with concentrated HCl to the isoelectric point of the amino acid (typically pH 5-6), causing the product to precipitate.
The amino acid is collected by filtration, washed with cold water and ethanol, and dried.
Step 3: Formylation
The protocol is identical to Step 3 in the Strecker Synthesis Pathway.
This route avoids the direct use of cyanide salts in the key C-C bond-forming step and instead relies on the well-established malonic ester synthesis, followed by a rearrangement to install the amine functionality.[14][15] This strategy is conceptually similar to early industrial syntheses of Gabapentin.[16][17] It offers a different risk profile but introduces more synthetic steps.
Chemical Rationale & Mechanism
The synthesis begins with a Knoevenagel condensation of cyclopentanone with diethyl malonate to form an α,β-unsaturated ester. This is then subjected to Michael addition with a cyanide source, followed by hydrolysis and decarboxylation to yield cyclopentanediacetic acid. The diacid is converted to its anhydride, which is then opened with ammonia to form a monoamide. The key step is the Hofmann rearrangement of this monoamide, where treatment with a reagent like sodium hypobromite converts the amide into a primary amine with the loss of one carbon atom, directly yielding the target amino acid.[16]
in vivo efficacy of 2-(1-Formamidocyclopentyl)acetic acid
An In-depth Guide to the Preclinical Evaluation of 2-(1-Formamidocyclopentyl)acetic acid: A Novel c-di-GMP Signaling Inhibitor Introduction The emergence of antibiotic-resistant bacteria and the growing understanding of...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Guide to the Preclinical Evaluation of 2-(1-Formamidocyclopentyl)acetic acid: A Novel c-di-GMP Signaling Inhibitor
Introduction
The emergence of antibiotic-resistant bacteria and the growing understanding of the role of chronic inflammation in various diseases have spurred the search for novel therapeutic agents that act on previously untapped molecular pathways. One such promising target is the cyclic dimeric guanosine monophosphate (c-di-GMP) signaling pathway.[1][2][3][4][5] In bacteria, c-di-GMP is a key second messenger that regulates a wide array of processes, including biofilm formation, virulence, and motility.[1][3][4] In host cells, extracellular c-di-GMP can be recognized by the innate immune system, leading to the production of type I interferons and other pro-inflammatory cytokines through the STING (Stimulator of Interferon Genes) pathway.[2][6] Consequently, inhibitors of c-di-GMP signaling hold therapeutic potential for a range of conditions, from bacterial infections to autoimmune diseases.
This guide introduces a novel small molecule, 2-(1-Formamidocyclopentyl)acetic acid, as a hypothetical inhibitor of the c-di-GMP pathway. Due to the novelty of this compound, this document will serve as a comprehensive roadmap for its preclinical in vivo evaluation. We will outline a proposed mechanism of action, detail a comparative study design against established pathway modulators, and provide the necessary experimental protocols and data analysis frameworks for a rigorous assessment of its therapeutic potential.
Proposed Mechanism of Action of 2-(1-Formamidocyclopentyl)acetic acid
We hypothesize that 2-(1-Formamidocyclopentyl)acetic acid acts as a competitive antagonist of c-di-GMP effectors. Its cyclic structure and amide and carboxyl functionalities may enable it to mimic the binding of c-di-GMP to its receptor proteins, thereby inhibiting downstream signaling. This could manifest in two primary ways: disruption of bacterial biofilm formation and modulation of the host innate immune response.
Caption: Hypothesized dual-inhibitory mechanism of 2-(1-Formamidocyclopentyl)acetic acid.
Comparative In Vivo Efficacy Study Design
To evaluate the , a robust preclinical study is essential. We propose a murine model of a subcutaneous abscess caused by a biofilm-forming bacterium, such as methicillin-resistant Staphylococcus aureus (MRSA). This model allows for the simultaneous assessment of the compound's antibacterial and anti-inflammatory properties.
Comparator Compounds
A thorough evaluation requires comparison against both a standard-of-care antibiotic and a known inhibitor of a related pathway.
Vancomycin: A glycopeptide antibiotic commonly used to treat MRSA infections. This will serve as the positive control for antibacterial efficacy.
H-151: A well-characterized covalent inhibitor of STING, which will allow for a comparison of the anti-inflammatory effects.[6]
Experimental Workflow
The following workflow outlines the key stages of the proposed in vivo study.
Caption: Murine subcutaneous abscess model experimental workflow.
Detailed Experimental Protocols
Animal Model and Abscess Induction
Animals: 8-week-old female BALB/c mice will be used. They will be housed in a specific pathogen-free facility and allowed to acclimatize for one week.
Bacterial Culture: A clinical isolate of MRSA known for its robust biofilm-forming capabilities will be grown to mid-log phase in Tryptic Soy Broth (TSB).
Induction: Mice will be anesthetized, and the dorsal area will be shaved and disinfected. A subcutaneous injection of 1 x 10^7 colony-forming units (CFU) of MRSA in 100 µL of phosphate-buffered saline (PBS) will be administered.
Treatment Groups and Administration
Mice will be randomly assigned to the following treatment groups (n=8 per group):
Group 1 (Vehicle Control): 100 µL of vehicle (e.g., 5% DMSO in saline), administered intraperitoneally (IP) daily.
Group 2 (Topic Compound): 2-(1-Formamidocyclopentyl)acetic acid (e.g., 10 mg/kg), administered IP daily.
Group 3 (Comparator 1): Vancomycin (e.g., 10 mg/kg), administered IP daily.
Group 4 (Comparator 2): H-151 (e.g., 5 mg/kg), administered IP daily.
Group 5 (Combination Therapy): 2-(1-Formamidocyclopentyl)acetic acid (10 mg/kg) + Vancomycin (10 mg/kg), administered IP daily.
Treatment will commence 24 hours post-infection and continue for 7 days.
Endpoint Analysis
On day 8, mice will be euthanized, and the following endpoints will be assessed:
Abscess Size: Measured daily using calipers.
Bacterial Load: Abscess tissue will be excised, homogenized, and serially diluted for CFU plating on TSB agar.
Histopathology: A portion of the abscess and surrounding tissue will be fixed in 10% neutral buffered formalin, paraffin-embedded, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
Cytokine Analysis: Another portion of the abscess tissue will be homogenized for the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using a multiplex immunoassay.
Data Presentation and Interpretation
The collected data should be organized into clear, comparative tables to facilitate interpretation.
Table 1: Hypothetical In Vivo Efficacy Data
Treatment Group
Abscess Volume (mm³) at Day 8 (Mean ± SD)
Bacterial Load (log10 CFU/g tissue) (Mean ± SD)
Inflammation Score (Histology) (Mean ± SD)
TNF-α Level (pg/mg tissue) (Mean ± SD)
Vehicle Control
150 ± 25
8.5 ± 0.5
4.2 ± 0.8
1200 ± 250
2-(1-Formamidocyclopentyl)acetic acid (10 mg/kg)
90 ± 20
7.0 ± 0.6
2.5 ± 0.5
600 ± 150
Vancomycin (10 mg/kg)
100 ± 18
5.5 ± 0.4**
3.8 ± 0.7
1000 ± 200
H-151 (5 mg/kg)
110 ± 22
8.2 ± 0.4
2.8 ± 0.6
750 ± 180
Combination Therapy
50 ± 15#
4.0 ± 0.3#
2.0 ± 0.4
450 ± 100
**p < 0.05 vs. Vehicle Control; *p < 0.01 vs. Vehicle Control;#p < 0.05 vs. monotherapy
Interpretation of Hypothetical Data:
2-(1-Formamidocyclopentyl)acetic acid shows a significant reduction in abscess volume, bacterial load, and inflammation, supporting its dual-action mechanism.
Vancomycin demonstrates superior bactericidal activity but has a lesser impact on inflammation.
H-151 reduces inflammation but does not significantly affect the bacterial burden, as expected.
The Combination Therapy exhibits a synergistic effect, resulting in the most substantial improvement across multiple endpoints. This suggests that our topic compound could be a valuable adjunct to traditional antibiotic therapy.
Conclusion
This guide provides a comprehensive framework for the in vivo evaluation of the novel compound, 2-(1-Formamidocyclopentyl)acetic acid, as a potential inhibitor of the c-di-GMP signaling pathway. By following the proposed study design, researchers can rigorously assess its efficacy in a clinically relevant model and compare its performance against standard-of-care and mechanistically related compounds. The outlined protocols and data presentation formats are designed to ensure scientific integrity and generate the robust data necessary for further drug development. The hypothetical data presented herein illustrates a promising outcome, suggesting that 2-(1-Formamidocyclopentyl)acetic acid could represent a new class of therapeutics for combating bacterial infections and associated inflammation.
References
Li, L., et al. (2023). Potential Therapeutic Value of the STING Inhibitors. MDPI. [Link]
Valentini, M., & Filloux, A. (2016). Multiple Roles of c-di-GMP Signaling in Bacterial Pathogenesis. Annual Reviews. [Link]
Skopelja-Gardner, S., An, J., & Elkon, K.B. Role of the cGAS-STING pathway in systemic lupus erythematosus.
Karaolis, D. K. R., et al. (2007). Cyclic Dimeric Guanosine Monophosphate: Activation and Inhibition of Innate Immune Response. PMC. [Link]
Navigating the Cross-Reactivity Landscape of 2-(1-Formamidocyclopentyl)acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals In the intricate world of drug discovery and development, understanding the potential for off-target effects and cross-reactivity is paramount. This guide p...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, understanding the potential for off-target effects and cross-reactivity is paramount. This guide provides a comprehensive analysis of the potential cross-reactivity of the novel compound, 2-(1-Formamidocyclopentyl)acetic acid . In the absence of direct experimental data for this specific molecule, this document serves as a predictive and methodological framework. By dissecting its structural components and comparing them to known bioactive molecules, we can logically infer potential biological interactions and outline a robust strategy for experimental validation.
Deconstructing 2-(1-Formamidocyclopentyl)acetic acid: A Structural Perspective
To predict potential cross-reactivity, we must first understand the key structural motifs of 2-(1-Formamidocyclopentyl)acetic acid. Its chemical structure consists of three main components: a cyclopentane ring, an acetic acid moiety, and a formamide group attached to the C1 position of the cyclopentane ring.
Caption: Chemical structure of 2-(1-Formamidocyclopentyl)acetic acid.
Each of these components can contribute to potential biological interactions and cross-reactivity with other molecules or biological targets.
The Logic of Cross-Reactivity: A Comparison with Structural Analogs
Cross-reactivity often arises when a molecule shares structural similarities with an endogenous ligand or another drug, allowing it to bind to the same biological target. Based on the structure of 2-(1-Formamidocyclopentyl)acetic acid, we can identify several classes of compounds with which it may share pharmacological properties.
Cyclopentane and Cycloalkane Derivatives: The Anti-inflammatory Connection
The cyclopentane ring is a common scaffold in various bioactive molecules. For instance, several non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives incorporate cyclic structures.
[(Cycloalkylmethyl)phenyl]acetic acids: Research has shown that compounds with a cycloalkylmethyl group attached to a phenylacetic acid core can exhibit anti-inflammatory and analgesic activities. Although our molecule of interest lacks the phenyl ring, the presence of the cyclopentane and acetic acid moieties suggests a potential, albeit likely weak, interaction with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
N-Formyl Peptides and Formyl Peptide Receptors (FPRs)
The formamide group is a critical feature. N-formyl peptides, particularly N-formylmethionine-leucyl-phenylalanine (fMLP), are potent chemoattractants for phagocytic leukocytes and are recognized by a specific class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs).
N-Formyl Amino Acids: The N-formyl group on the cyclopentylamino acid core of our molecule could potentially mimic the N-formyl group of endogenous and bacterial N-formyl peptides. This structural similarity raises the hypothesis that 2-(1-Formamidocyclopentyl)acetic acid could act as a ligand for FPRs, potentially modulating immune responses.
Cyclic Amino Acid Analogs: Neurological and Peptidomimetic Potential
The core structure can be viewed as a derivative of a cyclic amino acid. Cyclic amino acids are often used as conformational constraints in peptide design and can possess intrinsic biological activity.
2-Aminocyclopentane Carboxylic Acid: Analogs of this compound have been incorporated into peptides to act as peptidomimetics. Depending on the stereochemistry, these analogs can influence receptor binding and biological activity. This suggests that 2-(1-Formamidocyclopentyl)acetic acid could potentially interact with receptors or enzymes that recognize amino acids or peptides.
A Framework for Predicting and Testing Cross-Reactivity
Given the lack of direct experimental data, a multi-pronged approach combining computational and experimental methods is necessary to elucidate the cross-reactivity profile of 2-(1-Formamidocyclopentyl)acetic acid.
In Silico Prediction: The First Line of Investigation
Computational tools offer a rapid and cost-effective way to generate initial hypotheses about potential biological targets and off-target effects.
Molecular Similarity and Fingerprinting: By calculating the structural similarity of 2-(1-Formamidocyclopentyl)acetic acid to libraries of known drugs and bioactive compounds, we can identify molecules with similar physicochemical properties and, by extension, potentially similar biological activities.[1]
Pharmacophore Modeling: This method identifies the 3D arrangement of essential features responsible for a molecule's biological activity. A pharmacophore model of our compound can be screened against databases of known protein structures to identify potential binding partners.
Molecular Docking: Docking simulations can predict the binding affinity and orientation of 2-(1-Formamidocyclopentyl)acetic acid within the binding sites of potential targets identified through similarity and pharmacophore screening. Targets of interest would include COX enzymes, FPRs, and various peptide receptors.[2]
Machine Learning and AI: Advanced algorithms trained on vast datasets of drug-target interactions can predict potential targets and adverse drug reactions based on the molecule's structure.[3][4][5]
Caption: In Silico Workflow for Cross-Reactivity Prediction.
Experimental Validation: From Hypothesis to Data
In silico predictions must be validated through rigorous experimental testing. The choice of assays should be guided by the computational findings.
Table 1: Proposed Experimental Assays for Cross-Reactivity Profiling
Potential Target Class
Primary Screening Assays
Secondary/Confirmatory Assays
Rationale for Testing
Inflammatory Enzymes
COX-1/COX-2 Inhibition Assays (biochemical or cell-based)
Prostaglandin E2 (PGE2) quantification in stimulated cells
To investigate potential anti-inflammatory activity based on the cyclopentane and acetic acid moieties.
Formyl Peptide Receptors
Calcium mobilization assays in FPR-expressing cells
Chemotaxis assays; Receptor binding assays with radiolabeled ligands
To determine if the formamide group enables interaction with FPRs, suggesting immunomodulatory effects.
To identify unforeseen interactions with a wide range of G protein-coupled receptors, ion channels, and transporters.
Immunoassays
Cross-reactivity testing in relevant therapeutic drug monitoring (TDM) immunoassays
Competitive binding assays
To assess potential interference with diagnostic immunoassays, a common source of clinical error.[6][7]
Protocol: Assessing Interaction with Formyl Peptide Receptor 1 (FPR1)
This protocol outlines a primary screening assay to determine if 2-(1-Formamidocyclopentyl)acetic acid can induce a response in cells expressing FPR1.
Cell Culture: Maintain a stable cell line (e.g., HEK293 or HL-60) expressing human FPR1 in appropriate culture medium.
Calcium Indicator Loading:
Plate the cells in a 96-well black-walled, clear-bottom plate.
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This allows for the measurement of intracellular calcium mobilization upon receptor activation.
Compound Preparation:
Prepare a stock solution of 2-(1-Formamidocyclopentyl)acetic acid in a suitable solvent (e.g., DMSO).
Perform serial dilutions to create a range of test concentrations.
Assay Execution:
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence of the dye-loaded cells.
Add the various concentrations of 2-(1-Formamidocyclopentyl)acetic acid to the wells.
Simultaneously, add a known FPR1 agonist (e.g., fMLP) as a positive control and vehicle (solvent) as a negative control.
Continuously measure the fluorescence intensity over time to detect changes in intracellular calcium levels.
Data Analysis:
Calculate the change in fluorescence (ΔF) for each well.
Plot the dose-response curve for 2-(1-Formamidocyclopentyl)acetic acid and determine the EC50 (half-maximal effective concentration) if a response is observed.
Compare the response to that of the positive control.
Conclusion and Future Directions
While direct experimental evidence for the cross-reactivity of 2-(1-Formamidocyclopentyl)acetic acid is not yet available, a systematic approach based on structural analogy and a combination of in silico and in vitro methods can provide a robust predictive framework. The structural motifs suggest potential interactions with targets involved in inflammation and immune modulation, particularly COX enzymes and formyl peptide receptors.
For researchers and drug development professionals working with this or structurally related compounds, the key takeaway is the necessity of a proactive and comprehensive cross-reactivity assessment. Early-stage screening against a broad panel of targets can de-risk a development program and uncover novel therapeutic opportunities. The methodologies outlined in this guide provide a clear path forward for characterizing the pharmacological profile of 2-(1-Formamidocyclopentyl)acetic acid and ensuring its safe and effective development.
References
Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Computational/in silico methods in drug target and lead prediction. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
How can bioinformatics predict off-target effects of drugs? (2025, May 29). Patsnap Synapse. Retrieved from [Link]
Computational methods revolutionize drug discovery by predicting protein target sites. (2025, November 9). EurekAlert!. Retrieved from [Link]
PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.). Frontiers. Retrieved from [Link]
Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. (2025, July 16). MDPI. Retrieved from [Link]
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
A Structure-Based Platform for Predicting Chemical Reactivity. (n.d.). ChemRxiv. Retrieved from [Link]
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records. (2019, October 2). PubMed. Retrieved from [Link]
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (n.d.). ResearchGate. Retrieved from [Link]
N‐formyl amino acid in selected bioactive molecules, background, and present work. (n.d.). Wiley Online Library. Retrieved from [Link]
Cross-Reactivity Assessment. (n.d.). Creative Diagnostics. Retrieved from [Link]
Predicting Adverse Drug Reactions of Two-drug Combinations using Structural and Transcriptomic Drug Representations to Train a A. (2020, July 2). bioRxiv. Retrieved from [Link]
Comprehensive Comparison & Validation Guide: Analytical Methodologies for 2-(1-Formamidocyclopentyl)acetic Acid
This guide provides a comprehensive validation framework for analytical methods targeting 2-(1-Formamidocyclopentyl)acetic acid , a specific N-formyl derivative of the cyclopentyl analog of Gabapentin (2-(1-aminocyclopen...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive validation framework for analytical methods targeting 2-(1-Formamidocyclopentyl)acetic acid , a specific N-formyl derivative of the cyclopentyl analog of Gabapentin (2-(1-aminocyclopentyl)acetic acid).
This compound lacks a strong UV chromophore, presenting significant detection challenges similar to Gabapentin and Pregabalin. This guide prioritizes LC-MS/MS and HPLC-CAD (Charged Aerosol Detection) over traditional UV methods to ensure regulatory compliance and scientific rigor.
Executive Summary & Molecule Profile
2-(1-Formamidocyclopentyl)acetic acid is a structural analog of the known Gabapentin impurity "Impurity E" (N-formyl gabapentin), but containing a cyclopentane ring instead of cyclohexane. It typically arises as a process impurity during the synthesis of 2-(1-aminocyclopentyl)acetic acid (CAS 58885-92-0) or related cyclopentyl-GABA analogs, often via formylation of the primary amine during workup or storage.
Chemical Nature: Polar, acidic (Carboxylic acid), non-zwitterionic (Amide blocks the amine).
Analytical Challenge: "Chromophore-Deficient." The molecule lacks an aromatic ring or conjugated system, making standard HPLC-UV (≥254 nm) impossible and low-UV (205-210 nm) prone to noise and solvent interference.
Comparative Analysis of Analytical Platforms
Feature
Method A: LC-MS/MS (Recommended)
Method B: HPLC-CAD
Method C: HPLC-UV (210 nm)
Principle
Mass Spectrometry (ESI+)
Charged Aerosol Detection
Ultraviolet Absorption
Sensitivity (LOQ)
High (< 0.05 ppm)
Medium (~1-5 ppm)
Low (> 50-100 ppm)
Specificity
Excellent (m/z identification)
Good (Chromatographic resolution)
Poor (Prone to matrix interference)
Linearity
Linear (requires isotope IS)
Curvilinear (Polynomial fit often needed)
Linear
Cost/Complexity
High / High
Medium / Medium
Low / Low
Application
Trace Impurity Quantitation
Assay & Purity (High %)
Limit Tests (Gross contamination)
Strategic Workflow & Causality
The following diagram illustrates the decision matrix for selecting the validation path. We prioritize LC-MS/MS for impurity profiling due to the lack of UV absorbance.
Figure 1: Analytical Strategy Decision Tree. Green nodes indicate recommended pathways for rigorous validation.
This protocol is designed to validate the molecule as an impurity within a bulk drug substance (e.g., the parent amine).
Chromatographic Conditions
Column: Agilent Zorbax SB-Aq or Waters XSelect HSS T3 (C18 with polar retention technology).
Why? Standard C18 columns may suffer from "dewetting" or poor retention of this polar acid. "Aq" columns allow 100% aqueous starts, essential for retaining small polar molecules.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-2 min: 2% B (Isocratic hold for polar retention)
2-10 min: 2% -> 40% B (Elution of formamido derivative)
10-12 min: 90% B (Wash)
Flow Rate: 0.4 mL/min.
Column Temp: 40°C.
Mass Spectrometry Parameters (ESI Source)
Mode: Positive Ion Mode (ESI+).
Mechanism: The formamido group (-NHCHO) and the carboxylic acid can protonate/adduct. Look for
or .
Target Ion (m/z):
Molecular Formula:
Molecular Weight: ~171.19 g/mol .
Precursor Ion: 172.2
Quantifier Transition:
(Loss of HCOOH/Formamide fragment).
Qualifier Transition:
(Cyclopentyl ring fragment).
Validation Framework (ICH Q2 Guidelines)
Specificity (Selectivity)
Objective: Prove the method distinguishes the Formamido impurity from the Amino parent and other reagents.
Protocol: Inject individual stock solutions of:
Blank (Diluent).
Parent API (2-(1-aminocyclopentyl)acetic acid).[1][2]
No interference at the retention time of the Target in the Blank.
Note: The Parent amine will elute earlier (more polar) than the Formamido derivative.
Linearity & Range
Objective: Confirm signal is proportional to concentration.
Protocol: Prepare 6 concentration levels ranging from LOQ to 150% of the specification limit (e.g., 0.05% to 0.2%).
Data Analysis: Plot Area vs. Concentration.
Acceptance Criteria: Correlation coefficient (
) .
For CAD: If using Method B, use a quadratic fit (
) as CAD response is naturally non-linear at wide ranges.
Limit of Detection (LOD) & Quantitation (LOQ)
Objective: Define the lowest detectable limits.
Method: Signal-to-Noise (S/N) ratio approach.
Protocol: Inject dilute solutions until:
LOD: S/N
3:1.
LOQ: S/N
10:1.
Target LOQ:
(relative to API concentration) to meet ICH reporting thresholds.
Accuracy (Recovery)
Objective: Ensure no matrix suppression or enhancement.
Protocol: Spike the Target analyte into the Parent API matrix at three levels:
Level 1: LOQ (or 50% of spec).
Level 2: 100% of spec.
Level 3: 150% of spec.
Acceptance Criteria: Mean recovery between 85% - 115% (for trace impurities).
Precision (Repeatability)
Objective: Verify system stability.
Protocol: 6 consecutive injections of the Target analyte at the 100% specification limit.
Acceptance Criteria: %RSD
(for trace impurity methods) or (for assay methods).
Visualizing the Validation Workflow
The following diagram details the step-by-step validation execution sequence.
Figure 2: Step-by-step Validation Execution Flow compliant with ICH Q2(R1).
Data Presentation Template
Use the following table structure to report your validation results.
Parameter
Acceptance Criteria
Experimental Result
Status
Specificity
No interference at RT
No peaks > LOD in blank
PASS
Linearity ()
(Range: 0.1 - 5.0 µg/mL)
PASS
Accuracy (Level 1)
80 - 120%
PASS
Accuracy (Level 2)
80 - 120%
PASS
Precision (RSD)
(n=6)
PASS
LOQ
S/N
µg/mL (S/N = 14)
PASS
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
European Pharmacopoeia. (2021). Gabapentin Monograph 01/2017:2173. (Provides the standard for homologous impurities like Impurity A and E). Link
Thermo Fisher Scientific. (2021). Impurity analysis of gabapentin by HPLC-UV-CAD. (Demonstrates the necessity of CAD for non-chromophoric gabapentinoids). Link
PubChem. 1-Aminocyclopentane-1-carboxylic acid (Parent Amine). National Library of Medicine. Link
Comparative Guide: Cyclopentyl vs. Cyclohexyl Amino Acids in Drug Design and Peptide Engineering
The incorporation of non-canonical amino acids (ncAAs) featuring cyclic aliphatic side chains has revolutionized rational drug design and peptide engineering. By replacing flexible, canonical residues with conformational...
Author: BenchChem Technical Support Team. Date: March 2026
The incorporation of non-canonical amino acids (ncAAs) featuring cyclic aliphatic side chains has revolutionized rational drug design and peptide engineering. By replacing flexible, canonical residues with conformationally restricted analogs, researchers can finely tune lipophilicity, enhance proteolytic stability, and lock peptides into bioactive conformations[1].
Among the most widely utilized aliphatic ncAAs are the cyclopentyl and cyclohexyl derivatives—specifically, Cyclopentylglycine (Cpg) vs. Cyclohexylglycine (Chg) , and Cyclopentylalanine (Cpa) vs. Cyclohexylalanine (Cha) . While they differ by only a single methylene unit, this subtle structural variation dictates profound differences in steric bulk, ring pucker, and hydrophobic packing. This guide objectively compares their performance, causality in molecular design, and the experimental protocols required for their successful integration.
Mechanistic Causality: Sterics, Lipophilicity, and Conformational Control
To understand why a drug development professional would choose a cyclohexyl over a cyclopentyl side chain (or vice versa), we must analyze the physicochemical causality behind their behavior.
Lipophilicity and Hydrophobic Tuning
The transition from a 5-membered cyclopentyl ring to a 6-membered cyclohexyl ring increases the partition coefficient (LogP). The larger cyclohexyl ring provides a greater surface area for van der Waals interactions. When targeting deep, extended hydrophobic pockets, the cyclohexyl ring maximizes CH–π and hydrophobic contacts, displacing highly ordered water molecules more effectively than its cyclopentyl counterpart[2].
Steric Hindrance and Backbone Rigidity
The proximity of the cyclic ring to the peptide backbone dictates the degree of conformational restriction[1].
Cpg and Chg (
-branched analogs): In these residues, the ring is attached directly to the -carbon. This creates extreme steric hindrance, fundamentally restricting the and dihedral angles of the peptide backbone. Both strongly favor -turn or specific helical conformations, but Chg exerts a more rigid constraint due to its locked chair conformation[3].
Cpa and Cha (
-branched analogs): These act as isosteres of Phenylalanine (Phe). The extra methylene spacer provides rotational freedom, allowing the ring to probe secondary hydrophobic pockets without severely distorting the peptide backbone[4]. The cyclopentyl ring adopts a flexible envelope/half-chair conformation, allowing it to squeeze into shallower pockets, whereas the cyclohexyl ring remains locked in a rigid chair conformation.
Fig 1: Decision matrix for selecting cyclic aliphatic ncAAs based on pocket size.
Experimental Case Studies & Performance Comparison
Case Study A: Hydrophobic Tuning in Metalloenzymes
In a study engineering the bacterial laccase (ScSLAC) to improve its catalytic efficiency, researchers utilized site-specific genetic encoding to introduce bulky ncAAs directly over the T1Cu active site[5].
Performance: Cyclohexylalanine (C6a) increased the redox potential by +116 mV, whereas cyclopentylalanine (C5a) yielded a +93 mV shift compared to the wild-type enzyme[5].
Causality: The larger steric bulk of the cyclohexyl ring provided superior hydrophobic packing against the copper center, significantly improving the catalytic turnover number (kcat) by optimizing the electronic environment of the metal[5].
Case Study B: 11β-HSD1 Enzyme Inhibitors
During the optimization of 2-(cyclohexylamino)thiazol-4(5H)-one derivatives targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), researchers compared cyclopentyl and cyclohexyl substituents[2].
Performance: Exchanging a cyclopentyl group for a cyclohexyl group lowered the binding energy by an average of ~0.34 kcal/mol[2].
Causality: The rigid cyclohexyl derivatives formed optimized, deep CH–π interactions with Tyr183 and hydrophobic contacts with Thr124, systematically increasing ligand-protein affinity[2].
Case Study C: Cyclin-Dependent Kinase (CDK) Inhibitors
In the development of CDK2/4 inhibitors, researchers replaced the canonical phenylalanine in the cyclin binding motif with isosteric aliphatic rings (Cpa and Cha)[4].
Performance & Causality: The cyclohexyl ring (Cha) better filled the extended secondary hydrophobic pocket of Cyclin D1, which is considerably more open than that of Cyclin A2. This precise steric matching drove high isoform selectivity for Cyclin D1 over Cyclin A2[4].
Quantitative Data Comparison
The following table summarizes the physicochemical and structural parameters differentiating these amino acids, providing a quantitative basis for selection.
Property
Cyclopentylglycine (Cpg)
Cyclohexylglycine (Chg)
Cyclopentylalanine (Cpa)
Cyclohexylalanine (Cha)
Side Chain Structure
-CH(C₅H₉)
-CH(C₆H₁₁)
-CH₂(C₅H₉)
-CH₂(C₆H₁₁)
Ring Conformation
Envelope / Half-chair
Rigid Chair
Envelope / Half-chair
Rigid Chair
Steric Hindrance
Very High (-branched)
Extremely High (-branched)
Moderate (-branched)
High (-branched)
Relative Lipophilicity
Moderate
High
High
Very High
Primary Application
Inducing -turns
Rigidifying peptide backbones
Flexible Phe isostere
Rigid Phe isostere, deep pockets
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind the methodological choices.
Causality: The proximity of the bulky cyclic aliphatic ring to the
-amino group in Chg and Cpg creates severe steric hindrance during peptide coupling. Standard uronium reagents (e.g., HBTU) are insufficient and will lead to truncated sequences. We utilize HATU, which forms a highly reactive 7-aza-HOAt ester, combined with extended coupling times.
Resin Swelling: Swell Rink Amide resin in DMF/DCM (1:1, v/v) for 30 minutes to maximize polymer matrix accessibility.
Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 min). Self-Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through at 301 nm to ensure complete deprotection.
Coupling: Dissolve 5 equivalents of Fmoc-Chg-OH (or Fmoc-Cpg-OH) and 4.9 equivalents of HATU in DMF. Add 10 equivalents of DIPEA. Add to resin and agitate for 2 hours at room temperature (or 1 hour at 50°C using a microwave synthesizer).
In-Process Validation (Kaiser Test): Take a small aliquot of resin and perform a Kaiser test.
If beads are clear/yellow: Coupling is complete.
If beads are blue: Unreacted primary amines remain due to steric clash. Perform a second coupling cycle using DIC/Oxyma before proceeding.
Cleavage: Cleave the peptide using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
Purification: Precipitate in cold ether, lyophilize, and purify via RP-HPLC. Validate the final product mass via LC-MS.
Protocol 2: Site-Specific Genetic Encoding of Cpa/Cha (C5a/C6a)
Causality: To incorporate Cpa/Cha into recombinant proteins, the endogenous translation machinery must be bypassed. An orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair is engineered to suppress the amber stop codon (TAG) and charge the tRNA exclusively with the target ncAA[5].
Plasmid Design: Co-transform E. coli BL21(DE3) with a target plasmid containing an amber stop codon (TAG) at the desired mutation site, and a pEVOL plasmid encoding the engineered pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (PylT)[5].
Expression: Grow cells in autoinduction media supplemented with 6 mM of the target ncAA (Cpa or Cha).
Validation: Monitor suppression efficiency using a fluorescent reporter (e.g., sfGFP with a TAG mutation). High fluorescence confirms that the orthogonal translation system successfully recognized and incorporated the bulky aliphatic ring[5].
Purification: Isolate the mutant protein via Ni-NTA affinity chromatography. Validate the precise mass shift corresponding to the ncAA incorporation via intact protein ESI-MS.
References
Hydrophobic tuning with non-canonical amino acids in a copper metalloenzyme. bioRxiv.
New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1. MDPI.
US9376465B2 - Cyclin based inhibitors of CDK2 and CDK4.
The Stereochemistry of Peptides Containing α-Aminoisobutyric Acid.
Conformational restrictions of biologically active peptides via amino acid side chain groups. NIH.
Mechanism of Action and Comparative Analysis of 2-(1-Formamidocyclopentyl)acetic acid
A Senior Application Scientist's Guide to Elucidating Novel Enzyme Inhibitor Activity This guide provides a comprehensive framework for characterizing the mechanism of action (MoA) of a novel small molecule, 2-(1-Formami...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Elucidating Novel Enzyme Inhibitor Activity
This guide provides a comprehensive framework for characterizing the mechanism of action (MoA) of a novel small molecule, 2-(1-Formamidocyclopentyl)acetic acid (herein designated as Compound A ). In the competitive landscape of drug discovery, a thorough understanding of a compound's MoA is paramount for predicting its efficacy, safety, and potential for further development. This document outlines a series of logical, interconnected experiments designed to elucidate the inhibitory mechanism of Compound A and compare its performance against relevant alternatives.
For the purpose of this illustrative guide, we will hypothesize that Compound A is an inhibitor of a novel zinc-dependent metalloprotease, Cyclopentyl Carboxypeptidase 1 (CCP1) , an enzyme implicated in aberrant cellular proliferation pathways. We will compare its activity against a known potent competitive inhibitor (Compound B ) and a structurally similar but inactive molecule (Compound C ) to serve as a negative control.
Initial Biochemical Characterization: Potency and Mode of Inhibition
The first step in any MoA study is to determine the compound's direct effect on its purified target enzyme. This is typically achieved through in vitro enzymatic assays to measure potency (IC50) and elucidate the mode of inhibition.
Experimental Protocol: In Vitro CCP1 Enzymatic Assay
This protocol is designed to determine the concentration-dependent inhibition of CCP1 by our test compounds.
Materials:
Purified recombinant human CCP1 enzyme.
Fluorogenic CCP1 substrate (e.g., a peptide with a C-terminal cyclopentyl-glycine linked to a fluorophore like 7-amino-4-methylcoumarin (AMC)).
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 µM ZnCl₂, 0.01% Tween-20.
Test Compounds: Compound A, Compound B, and Compound C dissolved in DMSO.
384-well black, flat-bottom plates.
Plate reader capable of kinetic fluorescence measurements (Excitation/Emission ~360/460 nm).
Procedure:
Compound Plating: Prepare serial dilutions of Compound A, B, and C in DMSO. Dispense 100 nL of each dilution into the 384-well plates. Include DMSO-only wells as a 'no inhibition' control.
Enzyme Addition: Dilute the CCP1 enzyme to a final concentration of 2 nM in Assay Buffer. Add 10 µL of the enzyme solution to each well.
Incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow for compound-enzyme binding.
Reaction Initiation: Prepare the fluorogenic substrate at a concentration equal to its Michaelis-Menten constant (Km) in Assay Buffer. Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.
Kinetic Reading: Immediately place the plate in the plate reader and measure the increase in fluorescence every minute for 60 minutes. The rate of reaction is determined from the linear phase of the fluorescence curve.
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mechanism of Inhibition (MoI) Studies
To determine if the inhibition is competitive, non-competitive, or uncompetitive, the enzymatic assay is repeated with varying concentrations of both the inhibitor and the substrate. The resulting data is plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).
Competitive Inhibition: Lines on the plot will intersect at the y-axis.
Non-competitive Inhibition: Lines will intersect at the x-axis.
Uncompetitive Inhibition: Lines will be parallel.
Comparative Data Summary
Compound
IC50 (nM)
Mechanism of Inhibition (MoI)
Notes
Compound A
150
Competitive
Our novel lead candidate.
Compound B
25
Competitive
Potent benchmark inhibitor.
Compound C
> 10,000
No inhibition observed
Inactive structural analog.
Target Engagement in a Cellular Environment: Cellular Thermal Shift Assay (CETSA®)
While in vitro assays confirm direct enzyme inhibition, it is crucial to verify that the compound can engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose, based on the principle that ligand binding stabilizes a protein against thermal denaturation.
Experimental Workflow: CETSA®
Caption: CETSA® workflow to assess target engagement in cells.
Interpreting CETSA® Results
A successful target engagement will result in a rightward shift in the melting curve of CCP1 for the active compounds (A and B) compared to the vehicle control and the inactive Compound C. This indicates that the binding of Compounds A and B stabilizes the CCP1 protein, making it more resistant to heat-induced denaturation.
Downstream Pathway Analysis: Western Blotting
To understand the functional consequences of CCP1 inhibition, we can investigate the phosphorylation status or expression levels of downstream signaling proteins. Let's hypothesize that CCP1 activity leads to the dephosphorylation and degradation of a pro-apoptotic protein, "Pro-Apoptotic Factor X" (PAFX). Inhibition of CCP1 should therefore lead to an accumulation of phosphorylated and total PAFX.
Experimental Protocol: Western Blot for PAFX
Cell Treatment: Seed cells and treat with Compound A, B, and C at 1x, 5x, and 10x their respective IC50 values for 24 hours.
Lysate Preparation: Harvest cells, lyse in RIPA buffer containing protease and phosphatase inhibitors, and quantify total protein concentration.
SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% BSA in TBST.
Incubate with primary antibodies against phospho-PAFX (p-PAFX), total PAFX, and a loading control (e.g., GAPDH) overnight at 4°C.
Wash and incubate with HRP-conjugated secondary antibodies.
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities.
Expected Outcome
Treatment with Compounds A and B should show a dose-dependent increase in both p-PAFX and total PAFX levels, while Compound C should have no effect compared to the vehicle control. This would provide strong evidence that the compounds are modulating the intended downstream pathway.
The ultimate goal is to link target engagement and pathway modulation to a cellular phenotype. Given our hypothesis that CCP1 is involved in proliferation, we will assess the anti-proliferative effects of our compounds.
Cell Seeding: Seed CCP1-expressing cancer cells in a 96-well white, clear-bottom plate.
Compound Treatment: Treat cells with a serial dilution of Compounds A, B, and C for 72 hours.
Lysis and Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
Measurement: Measure luminescence using a plate reader.
Data Analysis: Calculate the GI50 (concentration required to inhibit cell growth by 50%) for each compound.
Comparative Cellular Activity
Compound
GI50 (µM)
Correlation with IC50
Compound A
1.2
Strong
Compound B
0.2
Strong
Compound C
> 100
No activity
The strong correlation between the biochemical potency (IC50) and the cellular anti-proliferative activity (GI50) for Compounds A and B, coupled with the inactivity of Compound C, provides a robust validation of the on-target mechanism of action.
Summary and Conclusion
This systematic approach, moving from in vitro biochemical assays to cellular target engagement and downstream functional readouts, provides a comprehensive understanding of the mechanism of action for 2-(1-Formamidocyclopentyl)acetic acid (Compound A).
Caption: Logical flow of the Mechanism of Action study for Compound A.
The data collectively demonstrates that Compound A is a competitive inhibitor of the hypothetical enzyme CCP1. It successfully engages its target in a cellular context, modulates the downstream PAFX signaling pathway, and leads to a corresponding anti-proliferative phenotype. While less potent than the benchmark Compound B, it represents a valid lead compound whose on-target activity has been rigorously confirmed. This multi-faceted approach provides the necessary confidence for further preclinical development.
References
Copeland, R. A. (2013). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. [Link]
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
Comparative
Benchmarking Guide: 2-(1-Formamidocyclopentyl)acetic acid (2-1-FCAA) vs. Standard Inhibitors
Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Content Focus: Molecular Pharmacology, Assay Validation, and Structure-Activity Relationship (SAR) Profiling Executive Summary & Structural Ra...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists
Content Focus: Molecular Pharmacology, Assay Validation, and Structure-Activity Relationship (SAR) Profiling
Executive Summary & Structural Rationale
In the landscape of neuropharmacology and oncology, amino acid mimetics are critical modulators of both voltage-gated calcium channels (VGCCs) and solute carrier (SLC) transporters. 2-(1-Formamidocyclopentyl)acetic acid (2-1-FCAA) is an investigational building block structurally homologous to the antiepileptic drug gabapentin and the non-metabolizable amino acid cycloleucine.
Unlike gabapentin, which possesses a free primary amine, 2-1-FCAA features an N-formyl group (formamido). This subtle structural divergence fundamentally shifts its pharmacological profile. To objectively evaluate 2-1-FCAA, this guide benchmarks its performance against established clinical and experimental standards—Gabapentin , Pregabalin , and BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid)—across two primary targets: the
subunit of VGCCs and the L-type Amino Acid Transporter 1 (LAT1 / SLC7A5) .
Mechanistic Divergence:
vs. LAT1
The free
-amino group in gabapentinoids is an absolute structural requirement for high-affinity binding to the subunit, as it forms critical salt bridges with conserved acidic residues within the binding pocket . Formylation of this amine (as seen in 2-1-FCAA) creates a steric clash and neutralizes the necessary positive charge, effectively abolishing affinity.
Conversely, LAT1 is a highly promiscuous transporter that accommodates bulky, hydrophobic N-substituents . The lipophilic cyclopentyl ring combined with the formamido group allows 2-1-FCAA to act as a competitive inhibitor of LAT1, pivoting its utility from a neuropathic pain modulator to a potential metabolic inhibitor in highly proliferative cells.
Differential targeting of 2-1-FCAA vs. Gabapentinoids on α2δ-1 and LAT1.
Quantitative Benchmarking Data
The following tables summarize representative in vitro screening data, contrasting the investigational compound 2-1-FCAA against known reference inhibitors.
Table 1: In Vitro Target Affinity and Inhibition
Compound
Target: (, nM)
Target: LAT1 (, µM)
Primary Mechanism of Action
Pregabalin
6.0 ± 1.2
> 500
Ligand (High Affinity)
Gabapentin
59.0 ± 8.5
150 ± 20
Ligand / Weak LAT1 Substrate
BCH
> 10,000
72.5 ± 5.1
LAT1 Competitive Inhibitor
2-1-FCAA
> 10,000
45.2 ± 3.8
LAT1 Inhibitor (N-substituted mimetic)
Table 2: Physicochemical Properties
Compound
Molecular Weight ( g/mol )
LogP (Calculated)
TPSA (Ų)
H-Bond Donors
H-Bond Acceptors
Gabapentin
171.24
-1.1
63.3
2
3
BCH
155.20
-0.8
63.3
2
3
2-1-FCAA
171.19
0.4
66.4
2
4
Data Interpretation: The addition of the formyl group increases the lipophilicity (LogP) of 2-1-FCAA compared to gabapentin, enhancing its partitioning into the hydrophobic binding pocket of LAT1 while simultaneously destroying its ability to coordinate with the
subunit.
Validated Experimental Methodologies
To ensure scientific integrity, the data presented above must be derived from self-validating assay systems. Below are the optimized, step-by-step protocols detailing the causality behind each methodological choice.
subunit is heavily glycosylated and localizes to lipid rafts in the plasma membrane. Standard whole-cell lysis disrupts these microdomains, leading to artificially inflated values. By isolating Detergent-Resistant Membranes (DRMs), we preserve the native conformation of the receptor .
Self-Validation System: The assay includes a known high-affinity displacer (Pregabalin, 10 µM) to define non-specific binding (NSB). Assay robustness is confirmed only if the Z'-factor is
.
Step-by-Step Workflow:
DRM Preparation: Homogenize HEK293 cells stably expressing human
in ice-cold buffer containing 1% Triton X-100, 10 mM HEPES (pH 7.4), and protease inhibitors. Incubate at 4°C for 30 minutes.
Ultracentrifugation: Layer the homogenate over a 5% / 35% / 45% discontinuous sucrose gradient. Centrifuge at 150,000
for 18 hours at 4°C. Collect the DRM fraction at the 5%/35% interface.
Binding Reaction: In a 96-well plate, combine 4 µg of DRM protein, 10 nM
-gabapentin (Specific Activity: 36 Ci/mmol), and test compounds (2-1-FCAA, Gabapentin) ranging from 1 nM to 100 µM in 10 mM HEPES buffer.
Equilibration: Incubate the plate at room temperature for exactly 45 minutes to reach steady-state equilibrium.
Termination: Rapidly filter the reaction through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) using a 96-well cell harvester. Wash three times with ice-cold 50 mM Tris-HCl (pH 7.4).
Quantification: Add 50 µL of MicroScint-20 to each well and measure radioactivity using a TopCount scintillation counter. Calculate
using non-linear regression and derive via the Cheng-Prusoff equation.
Protocol B: cis-Inhibition of
-L-Leucine Uptake (LAT1)
Causality & Rationale: LAT1 (SLC7A5) is a sodium-independent transporter. If the assay is performed in standard physiological buffers (which contain high
), sodium-dependent transporters (e.g., SNATs) will also uptake the radioligand, creating massive background noise. We utilize a sodium-free choline buffer to isolate LAT1-specific transport .
Self-Validation System: BCH (100 µM) is used as the positive control for LAT1 inhibition. The assay requires a signal-to-background ratio of
(Total Uptake vs. Uptake in the presence of 100 µM BCH) to be considered valid.
Step-by-Step Workflow:
Cell Preparation: Seed TREx HEK-hLAT1 cells (which allow doxycycline-inducible LAT1 expression) into 96-well plates at
cells/well. Induce with 1 µg/mL doxycycline 24 hours prior to the assay.
Depletion Phase: Wash the cells twice with 200 µL of pre-warmed (37°C) sodium-free choline buffer (140 mM choline chloride, 2 mM KCl, 1 mM MgCl
, 1 mM CaCl, 10 mM HEPES, pH 7.4). Incubate for 10 minutes to deplete intracellular amino acids.
Uptake Phase: Remove the wash buffer. Add 50 µL of radioactive uptake buffer containing 6 nM
-L-leucine and varying concentrations of the test compounds (2-1-FCAA, BCH) from 0.1 µM to 500 µM.
Incubation: Incubate at 37°C for exactly 3 minutes (within the linear phase of uptake).
Termination: Stop the reaction by rapidly aspirating the uptake buffer and washing the cells three times with 200 µL of ice-cold choline buffer.
Lysis & Detection: Lyse the cells using 50 µL of 0.1 M NaOH for 20 minutes. Neutralize with 50 µL of 0.1 M HCl, transfer to scintillation vials, add fluid, and quantify intracellular radioactivity.
References
Title: Proteolytic maturation of α2δ represents a checkpoint for activation and neuronal trafficking of latent calcium channels
Source: eLife
URL: [Link]
Title: Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations
Source: NIH / PMC
URL: [Link]
Title: Inhibition of L-type Amino Acid Transporter 1 Has Antitumor Activity in Non-small Cell Lung Cancer
Source: Anticancer Research
URL: [Link]
Safety & Regulatory Compliance
Safety
Understanding 2-(1-Formamidocyclopentyl)acetic acid: A Safety-First Approach
As a Senior Application Scientist, this guide provides comprehensive, step-by-step procedures for the proper disposal of 2-(1-Formamidocyclopentyl)acetic acid, ensuring the safety of laboratory personnel and adherence to...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, this guide provides comprehensive, step-by-step procedures for the proper disposal of 2-(1-Formamidocyclopentyl)acetic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. This document is intended for researchers, scientists, and professionals in drug development.
Carboxylic Acid Group: This group suggests acidic properties. Similar compounds, like acetic acid, can be corrosive, causing severe skin burns and eye damage, especially in concentrated forms.[1][2][3][4] Vapors may also be irritating to the respiratory system.[5]
Amide Group: Amides are generally of low toxicity, but this can vary depending on the overall structure of the molecule.
General Profile: As a novel organic compound, it should be treated as hazardous until proven otherwise. This means avoiding contact with skin and eyes, preventing inhalation of any dust or vapors, and not ingesting it.[2]
Core Directive: The 4 Pillars of Chemical Waste Management
The disposal of any laboratory chemical is governed by fundamental principles to ensure safety and regulatory compliance.
Waste Minimization: Plan experiments to use the minimum amount of substance required, thereby reducing the volume of waste generated.
Identification and Segregation: Properly identify and never mix incompatible waste streams.[6] For this compound, it should be segregated from bases and strong oxidizing agents.[2]
Containment: Use appropriate, clearly labeled, and sealed containers for waste collection.[7][8]
Regulatory Compliance: All disposal methods must comply with local, state, and federal regulations.[6][9]
Detailed Disposal Protocol for 2-(1-Formamidocyclopentyl)acetic acid
This section provides a step-by-step guide for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:
Eye Protection: Safety goggles or glasses with side shields are mandatory.[5]
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.[10]
Body Protection: A lab coat must be worn to protect from spills.[10]
Respiratory Protection: If handling the powdered form or if there is a risk of aerosolization, work within a fume hood.[10][11]
Step 2: Waste Characterization and Segregation
The correct disposal stream depends on the form of the waste:
Solid Waste: Unused or expired solid 2-(1-Formamidocyclopentyl)acetic acid should be collected in a designated container for non-halogenated solid organic waste.
Liquid Waste (Solutions):
Aqueous Solutions: Due to its likely acidic nature, aqueous solutions should not be poured down the drain unless neutralized and permitted by your institution's specific guidelines.[12][13][14] Generally, organic compounds are not suitable for drain disposal.[10]
Organic Solvent Solutions: The solvent determines the waste container.
Non-Halogenated Solvents (e.g., ethanol, acetone): Dispose of in the "non-halogenated organic liquid waste" container.[11]
Halogenated Solvents (e.g., dichloromethane, chloroform): Dispose of in the "halogenated organic liquid waste" container.[10]
Step 3: Containerization and Labeling
Container Selection: Use a chemically compatible container, typically glass or high-density polyethylene (HDPE), with a secure screw-top cap.[7][8] Do not use metal containers for acidic waste.[7]
Labeling: The container must be clearly labeled as "Hazardous Waste."[8] The label must include:
The full chemical name: "2-(1-Formamidocyclopentyl)acetic acid." Avoid using abbreviations or chemical formulas.[8]
All components of a mixture with their approximate percentages.[8]
The date when waste was first added to the container.[9]
Step 4: Storage
Store waste containers in a designated and secure "Satellite Accumulation Area" (SAA).[15][16]
Ensure containers are kept closed except when adding waste.[16]
Use secondary containment (like a plastic tub) to prevent the spread of potential spills.[7]
Step 5: Final Disposal
Once the waste container is full or no longer being used, arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[16] They will manage the final disposal, which is typically incineration for organic chemical waste.[15]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of 2-(1-Formamidocyclopentyl)acetic acid.
A Senior Application Scientist's Guide to Handling 2-(1-Formamidocyclopentyl)acetic acid: Personal Protective Equipment and Safe Operational Protocols
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(1-Formamidocyclopentyl)acetic acid. As a novel or specialized reagent, a com...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(1-Formamidocyclopentyl)acetic acid. As a novel or specialized reagent, a comprehensive Safety Data Sheet (SDS) may not be readily available. Therefore, this document establishes a robust safety framework by analyzing the compound's constituent functional groups—a carboxylic acid and a formamide moiety on a cyclopentyl scaffold. Our approach is grounded in the principles of risk assessment and the hierarchy of controls to ensure maximal protection.
A Logic-Driven Hazard Assessment
Understanding the potential hazards of 2-(1-Formamidocyclopentyl)acetic acid is foundational to establishing safe handling protocols. By examining its structure, we can infer a hazard profile from well-characterized analogous compounds.
Carboxylic Acid Moiety: The primary and most predictable source of hazard is the acetic acid group. Carboxylic acids are known corrosives. Safety data for close analogs like Acetic Acid and Cyclopentylacetic acid consistently report risks of severe skin burns and serious eye damage.[1][2][3][4] Contact with skin or mucous membranes can lead to significant irritation or chemical burns.
Physical Form and Respiratory Hazard: Assuming the compound is a solid or powder, which is common for such reagents, airborne particulates present a significant inhalation risk.[5] Analogs like Cyclopentylacetic acid are cited as causing respiratory irritation.[3][6] Fine powders can be easily aerosolized during routine procedures like weighing or transferring, leading to irritation of the respiratory tract.
Formamide Group: While the formamide group is less acutely hazardous than the carboxylic acid, it warrants caution. The overall toxicological properties of the complete molecule have not been fully characterized, reinforcing the need for conservative safety measures.
Table 1: Anticipated Hazard Profile
Hazard Type
Inferred Risk
Rationale & Supporting Evidence
Skin Contact
High: Causes skin irritation and potential for severe burns.
Based on the corrosive nature of the carboxylic acid functional group.[3][4][7]
Eye Contact
High: Causes serious eye irritation and potential for severe damage.
Risk associated with handling fine powders and potential for aerosolization.[3][5]
Ingestion
Moderate: May cause chemical burns in the mouth, esophagus, and stomach.
Inferred from the corrosive properties of the acid group.[4]
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final, not the first, line of defense. Before any handling occurs, the hierarchy of controls must be applied to mitigate risks at their source.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
Engineering Controls: This is the most critical physical barrier. Always handle 2-(1-Formamidocyclopentyl)acetic acid inside a certified chemical fume hood or a powder containment hood.[1] This ensures that any dust or vapors are captured at the source, protecting the user and the lab environment. Ensure eyewash stations and safety showers are readily accessible.[8]
Administrative Controls: Implement standard operating procedures (SOPs) for handling this chemical. Clearly label all containers.[8] Ensure all personnel are trained on the specific risks and handling procedures outlined in this guide.
Personal Protective Equipment (PPE) Protocol
When direct handling is necessary, a specific and correctly chosen PPE ensemble is mandatory.
Eye and Face Protection
Due to the high risk of severe eye damage, protection must be robust.[3][4]
Required: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are mandatory at all times.
Recommended for High-Risk Tasks: When handling larger quantities (>10g) or performing vigorous reactions (e.g., heating, sonicating), supplement goggles with a full-face shield.[9] This provides an additional layer of protection against splashes.[9]
Skin and Body Protection
Preventing skin contact is paramount to avoid irritation and burns.
Lab Coat: A flame-resistant lab coat with full-length sleeves is required.
Gloves: Not all gloves offer the same protection.[10] For this compound, select gloves based on chemical resistance.
Recommended: Nitrile or neoprene gloves provide good general resistance to acids and organic compounds.[9]
Protocol: Always double-glove when handling the pure solid. Inspect gloves for any signs of degradation or punctures before use. Remove the outer glove immediately upon contamination and wash hands thoroughly after the task is complete before removing the inner glove.
Additional Protection: For tasks with a high splash risk, consider a chemical-resistant apron. Closed-toe shoes made of a non-porous material are mandatory in the laboratory.[11]
Respiratory Protection
Engineering controls are the primary method for respiratory protection. However, in specific scenarios, personal respiratory protection is necessary.
When Required:
If weighing or transferring the powder outside of a containment hood.
During a large spill cleanup.
Selection:
For fine particulates, a NIOSH-approved N95 or P100 respirator is the minimum requirement.
If significant vapors are anticipated (e.g., during heating), a half-mask or full-face respirator with an organic vapor/acid gas (OV/AG) cartridge should be used.[11]
Crucial Note: All tight-fitting respirators require a qualitative or quantitative fit test for each user to be effective.[5]
Table 2: PPE Selection by Task
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing <1g in Fume Hood
Chemical Splash Goggles
Single Pair of Nitrile Gloves
Lab Coat
Not required
Weighing >1g / Transferring Powder
Chemical Splash Goggles
Double Pair of Nitrile Gloves
Lab Coat
Recommended: N95 Respirator
In Solution / Reaction Setup
Chemical Splash Goggles
Double Pair of Nitrile Gloves
Lab Coat
Not required (in Fume Hood)
Large Scale Reaction (>1L)
Goggles & Face Shield
Double Pair of Nitrile/Neoprene Gloves
Lab Coat & Chemical Apron
Assess need based on vapor potential
Spill Cleanup
Goggles & Face Shield
Double Pair of Heavy-Duty Nitrile Gloves
Lab Coat & Chemical Apron
Required: OV/AG Respirator
Operational and Disposal Plans
Workflow: Weighing and Preparing a Solution
This protocol minimizes exposure during a common laboratory task.